molecular formula C12H12N2O2S B1671341 Enoximone CAS No. 77671-31-9

Enoximone

Cat. No.: B1671341
CAS No.: 77671-31-9
M. Wt: 248.30 g/mol
InChI Key: ZJKNESGOIKRXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enoximone is a selective phosphodiesterase type III (PDE3) inhibitor with positive inotropic and vasodilator activity, making it a compound of significant interest in cardiovascular research . Its primary mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle by inhibiting the enzyme responsible for its breakdown . The elevated cAMP enhances myocardial contractility and promotes peripheral vasodilation, which collectively improves cardiac output and reduces the workload on the heart . This dual inotropic and vasodilatory effect, often termed "inodilation," has established this compound's research value, particularly in studies related to congestive heart failure and acute cardiac dysfunction . Pharmacokinetic studies indicate that this compound has a bioavailability of approximately 50%, is 85% protein-bound, and undergoes hepatic metabolism with an elimination half-life ranging from 4 to 10 hours . Its main metabolic pathway is oxidation, and a significant portion (60-70%) is excreted renally . Researchers should note that while this compound provides beneficial hemodynamic effects, it is associated with potential adverse effects in clinical settings, including gastrointestinal disturbances, cardiac effects such as hypotension and arrhythmias, and, in rare cases, musculoskeletal effects in predisposed individuals . This product, provided as a solid with a molecular weight of 248.30 g/mol and a Chemical Formula of C12H12N2O2S, is intended for Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methyl-5-(4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKNESGOIKRXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045147
Record name Enoximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.82e-02 g/L
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77671-31-9
Record name Enoximone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77671-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enoximone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077671319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoximone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOXIMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7Z4ITI7L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C
Record name Enoximone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Enoximone's Mechanism of Action in Cardiac Myocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoximone is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties, positioning it as a therapeutic agent for acute heart failure.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its effects on cardiac myocytes. The primary focus is on its role as a selective PDE3 inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide details the downstream signaling cascade, including the activation of protein kinase A (PKA) and the subsequent phosphorylation of key proteins involved in calcium homeostasis and myofilament function. Furthermore, potential secondary mechanisms, such as the modulation of myofilament calcium sensitivity, are explored. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase 3 Inhibition

This compound's principal mechanism of action in cardiac myocytes is the selective inhibition of the cGMP-inhibited phosphodiesterase, PDE3.[1][3] This enzyme is responsible for the hydrolysis of cAMP, a critical second messenger in cardiac cells. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within the cardiomyocyte.[4][5]

Quantitative Analysis of PDE Inhibition

The selectivity of this compound for PDE3 over other PDE isoforms is a key determinant of its pharmacological profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various PDE isoforms isolated from human cardiac tissue.

PDE IsoformIC50 (μM)
PDE12100
PDE22900
PDE35.9
PDE421.1

Data compiled from studies on human cardiac tissue.

Signaling Pathway of this compound Action

The increase in intracellular cAMP concentration triggers a cascade of downstream signaling events, primarily mediated by Protein Kinase A (PKA).

Enoximone_Signaling_Pathway cluster_membrane Sarcolemma cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum cluster_myofilaments Myofilaments This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades AC Adenylyl Cyclase AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates L_type_Ca_Channel L-type Ca²⁺ Channel PKA->L_type_Ca_Channel Phosphorylates PLN Phospholamban (PLN) PKA->PLN Phosphorylates Troponin_I Troponin I PKA->Troponin_I Phosphorylates Ca_ion_in Ca²⁺ L_type_Ca_Channel->Ca_ion_in Increased Influx Myofilaments Myofilaments Ca_ion_in->Myofilaments Binds to Troponin C cluster_sarcoplasmic_reticulum cluster_sarcoplasmic_reticulum SERCA2a SERCA2a PLN->SERCA2a Inhibits (de-inhibition upon phosphorylation) Ca_ion_sr Ca²⁺ SERCA2a->Ca_ion_sr Increased Uptake Contraction Increased Contractility Myofilaments->Contraction Calcium_Sensitization_Workflow start Isolate Cardiac Myocytes skinning Chemically 'Skin' Myocytes (e.g., with Triton X-100) start->skinning setup Mount Skinned Fiber between Force Transducer and Motor skinning->setup solutions Prepare Solutions with Varying Ca²⁺ Concentrations (pCa) control_measurement Measure Force-pCa Relationship (Baseline) setup->control_measurement enoximone_incubation Incubate Skinned Fiber with this compound control_measurement->enoximone_incubation enoximone_measurement Measure Force-pCa Relationship (with this compound) enoximone_incubation->enoximone_measurement analysis Compare pCa₅₀ values (Baseline vs. This compound) enoximone_measurement->analysis conclusion Determine if this compound Causes Calcium Sensitization analysis->conclusion

References

An In-depth Technical Guide to Enoximone as a Selective Phosphodiesterase III Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enoximone is a selective phosphodiesterase III (PDE3) inhibitor characterized by its positive inotropic and vasodilatory properties.[1][2] Belonging to the imidazole class of compounds, it has been primarily investigated and utilized for the short-term management of severe congestive heart failure.[3] Its mechanism of action, which distinguishes it from other cardiotonic agents like digitalis glycosides or catecholamines, centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular regulation.[4] This guide provides a detailed technical overview of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is an achiral small molecule. Its fundamental properties are summarized below.

PropertyValue
IUPAC Name 4-methyl-5-[4-(methylsulfanyl)benzoyl]-2,3-dihydro-1H-imidazol-2-one[1]
Other Names Fthis compound, MDL-17043[5]
CAS Number 77671-31-9[5][6]
Molecular Formula C₁₂H₁₂N₂O₂S[5][7]
Molecular Weight 248.30 g/mol [5][6][7]
Melting Point 255-258 °C (decomposes)[5][6]
Trade Name Perfan[5][8]

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the phosphodiesterase III (PDE3) enzyme. PDE3 is responsible for the hydrolysis and subsequent inactivation of cAMP in cardiac and vascular smooth muscle cells.[4] By inhibiting this enzyme, this compound leads to an accumulation of intracellular cAMP.[8] This elevation in cAMP levels is the primary driver of the drug's pharmacological effects.

Cardiac Myocyte Signaling Pathway

In heart muscle cells, increased cAMP levels activate Protein Kinase A (PKA).[4] PKA then phosphorylates several key intracellular proteins, most notably the L-type calcium channels and phospholamban.[4][9] Phosphorylation of L-type calcium channels enhances calcium influx into the cell during an action potential, while phosphorylation of phospholamban increases calcium uptake into the sarcoplasmic reticulum. The collective result is an increased availability of intracellular calcium for myofilament interaction, leading to a more forceful contraction of the heart muscle (positive inotropy).[4]

Enoximone_Cardiac_Pathway cluster_membrane Sarcolemma GPCR β-Adrenergic Receptor AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP cAMP->AMP This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits PDE3->cAMP Degrades Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel Phosphorylates SR_Ca SR Ca²⁺ Uptake PKA->SR_Ca Phosphorylates Contractility Increased Myocardial Contractility Ca_Channel->Contractility ↑ Ca²⁺ Influx SR_Ca->Contractility ↑ Ca²⁺ Availability

This compound's mechanism in cardiac myocytes.
Vascular Smooth Muscle Signaling Pathway

In vascular smooth muscle cells, the elevation of cAMP also activates PKA. However, in this tissue, PKA activation leads to the phosphorylation and subsequent inhibition of Myosin Light Chain Kinase (MLCK).[4] Reduced MLCK activity prevents the phosphorylation of myosin light chains, which is a critical step for muscle contraction. This leads to the relaxation of the vascular smooth muscle, resulting in vasodilation.[4][8] This effect reduces both preload and afterload on the heart.[4]

Enoximone_Vascular_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP cAMP->AMP This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits PDE3->cAMP Degrades MLCK Myosin Light Chain Kinase PKA->MLCK Inhibits via Phosphorylation Vasodilation Vasodilation MLCK->Vasodilation Contraction Blocked

This compound's mechanism in vascular smooth muscle.

Pharmacology

Pharmacodynamics

This compound is described as an "inodilator" due to its combined positive inotropic and vasodilatory actions. These effects lead to an overall improvement in cardiac output and a reduction in cardiac filling pressures without a significant change in myocardial oxygen consumption.[2][10]

Pharmacodynamic EffectConsequence
Positive Inotropy Increased force of myocardial contraction, leading to increased cardiac output.[8]
Vasodilation Relaxation of vascular smooth muscle, resulting in decreased systemic vascular resistance (afterload) and venous return (preload).[4][8]
Hemodynamic Changes Increased cardiac index and decreased pulmonary capillary wedge pressure.[11][12]
Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its clinical application, particularly its metabolism into an active compound.

ParameterDescription
Bioavailability Approximately 50% following oral administration.[1][6]
Protein Binding ~85%[6]
Metabolism Primarily metabolized in the liver via oxidation to this compound sulphoxide, which is also pharmacologically active.[2][10][12]
Active Metabolite This compound sulphoxide has similar inotropic and vasodilator activities but is about 13-14% as potent as the parent drug and has a significantly longer duration of action.[2][10][12]
Half-life 4 to 10 hours for the parent compound; may be prolonged in patients with cardiac failure.[6][11]
Excretion Primarily renal. In patients with congestive heart failure, about 74% of an intravenous dose is excreted in the urine as the sulphoxide metabolite within 24 hours.[2][10]

Quantitative Data: PDE Selectivity

The selectivity of this compound for PDE3 over other PDE isoforms is a key aspect of its pharmacological profile. However, it does exhibit some inhibitory activity against other isoforms at higher concentrations. IC₅₀ values from different studies are presented below.

PDE IsoformIC₅₀ (µM)Source
PDE3 5.9MedchemExpress[13]
PDE3 1.8Szilágyi et al., 2005[14]
PDE4 21.1MedchemExpress[13]
PDE4 160Szilágyi et al., 2005[14]

Note: Discrepancies in IC₅₀ values can arise from different experimental conditions, such as enzyme source and assay methodology.

Experimental Protocols

In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This protocol is a representative example for determining the inhibitory activity of a compound like this compound against the PDE3 enzyme, based on commercially available assay kits and published methodologies.[15][16]

Objective: To quantify the IC₅₀ value of this compound for the PDE3A enzyme.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate (FAM-cAMP). When intact, the small FAM-cAMP molecule rotates rapidly, resulting in low fluorescence polarization (FP). Upon hydrolysis by PDE3A, the resulting FAM-AMP binds to a larger binding agent, slowing its rotation and causing a significant increase in FP. An inhibitor will prevent this hydrolysis, keeping the FP signal low.

Materials:

  • Recombinant human PDE3A enzyme[16]

  • FAM-Cyclic-3′,5′-AMP substrate[16]

  • Phosphate-binding agent[16]

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • This compound (dissolved in DMSO)

  • 384-well, low-volume, black microplates

  • Fluorescence microplate reader capable of measuring FP

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of this compound in DMSO, then dilute further in PDE Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[16]

    • Prepare a solution of PDE3A enzyme in PDE Assay Buffer to the desired concentration.

    • Prepare the FAM-cAMP substrate and binding agent solutions in PDE Assay Buffer as per the supplier's instructions.

  • Assay Protocol:

    • Add 5 µL of the diluted this compound solution (or vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of the diluted PDE3A enzyme solution to each well. For the "no enzyme" control, add 10 µL of assay buffer.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at 30°C in a humidified chamber to prevent evaporation.

    • Stop the reaction by adding 10 µL of the binding agent solution to all wells.

    • Incubate for another 30 minutes at room temperature to allow the binding agent to sequester any hydrolyzed substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

    • Calculate the percentage of inhibition for each this compound concentration relative to the "enzyme" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

PDE3_Assay_Workflow start Start prep Prepare Reagents: - this compound Dilutions - PDE3 Enzyme - FAM-cAMP Substrate start->prep plate Dispense 5µL this compound (or control) into 384-well plate prep->plate add_pde Add 10µL PDE3 Enzyme Incubate 15 min @ RT plate->add_pde add_sub Initiate Reaction: Add 5µL FAM-cAMP Incubate 60 min @ 30°C add_pde->add_sub stop_rxn Stop Reaction: Add 10µL Binding Agent Incubate 30 min @ RT add_sub->stop_rxn read Measure Fluorescence Polarization (FP) stop_rxn->read analyze Calculate % Inhibition Determine IC₅₀ read->analyze end End analyze->end

Workflow for an in vitro PDE3 inhibition assay.

Clinical Summary and Perspective

This compound is indicated for the short-term intravenous treatment of congestive heart failure. Its inodilator properties can provide rapid hemodynamic improvement in acute settings.[12] However, the long-term application of oral this compound has been met with challenges. Several multicenter trials conducted to evaluate its efficacy and safety in patients with chronic heart failure did not demonstrate a significant benefit in exercise capacity or symptoms and, in some cases, raised concerns about a potential increase in mortality compared to placebo.[17][18][19] Consequently, development for long-term oral use was discontinued in some regions, though the intravenous formulation remains approved for acute care in others, such as the UK.[1]

Conclusion

This compound is a well-characterized selective PDE3 inhibitor with potent inotropic and vasodilatory effects. Its mechanism, centered on the elevation of intracellular cAMP, provides a clear rationale for its use in acute heart failure. The quantitative data on its PDE selectivity and detailed pharmacokinetic profile offer a solid foundation for its study and application. While its role in chronic heart failure is limited due to safety concerns in long-term trials, this compound remains a valuable pharmacological tool and a case study in the translation of PDE3 inhibition from a molecular mechanism to clinical application.

References

Enoximone's Impact on Intracellular Cyclic AMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoximone, a phosphodiesterase III (PDE3) inhibitor, plays a critical role in modulating intracellular signaling pathways, primarily through its influence on cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effect on intracellular cAMP concentrations, and detailed experimental protocols for studying these effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to investigate and leverage the therapeutic potential of this compound.

Introduction

This compound is a cardiotonic agent with vasodilatory properties, primarily used in the short-term treatment of congestive heart failure.[1][2][3] Its therapeutic effects are intrinsically linked to its ability to modulate the intracellular concentration of the second messenger, cyclic AMP (cAMP). Understanding the precise molecular interactions and the resultant changes in cAMP levels is paramount for the rational design of novel therapeutics and the optimization of existing treatment regimens.

This guide will explore the core mechanism of this compound's action, present quantitative data on its inhibitory effects on phosphodiesterases, and provide detailed experimental methodologies for the accurate measurement of intracellular cAMP and phosphodiesterase activity in response to this compound.

Mechanism of Action: Inhibition of Phosphodiesterase III

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cAMP.[1][4] By inhibiting PDE3, this compound prevents the hydrolysis of cAMP to 5'-AMP, leading to an accumulation of intracellular cAMP.[1] This increase in cAMP concentration is the central event that triggers a cascade of downstream signaling pathways, ultimately resulting in the observed physiological effects of the drug.

Signaling Pathway in Cardiac Myocytes

In cardiac muscle cells, the elevation of intracellular cAMP activates Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates several key proteins involved in excitation-contraction coupling. A primary target is the L-type calcium channel, and its phosphorylation enhances calcium influx into the cell.[1] This increased calcium availability leads to a more forceful contraction of the heart muscle, a positive inotropic effect.

cluster_cell Cardiac Myocyte This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates L_type_Ca_Channel L-type Ca2+ Channel PKA->L_type_Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Increased_Contractility Increased Contractility Ca_Influx->Increased_Contractility

Figure 1. this compound's signaling pathway in cardiac myocytes.

Signaling Pathway in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, the increased cAMP levels also lead to the activation of PKA. However, in this cell type, PKA activation results in the phosphorylation of proteins that promote relaxation, leading to vasodilation. This reduction in peripheral vascular resistance decreases the afterload on the heart, further contributing to the beneficial effects of this compound in heart failure.

cluster_cell Vascular Smooth Muscle Cell This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates Myosin_Light_Chain_Kinase Myosin Light Chain Kinase PKA->Myosin_Light_Chain_Kinase Inhibits Relaxation Relaxation Myosin_Light_Chain_Kinase->Relaxation

Figure 2. this compound's signaling pathway in vascular smooth muscle cells.

Quantitative Data on this compound's Effect

The potency and selectivity of this compound's inhibitory action on different phosphodiesterase isoforms have been quantified in various studies. This data is crucial for understanding its pharmacological profile.

PDE IsoformIC50 (µM)Tissue SourceReference
PDE III5.9Human Heart[5]
PDE IV21.1Human Heart[5]
PDE I2100Human Heart[5]
PDE II2900Human Heart[5]
PDE III1.8Guinea Pig Heart
PDE IV160Guinea Pig Heart

Note: IC50 represents the concentration of this compound required to inhibit 50% of the phosphodiesterase activity. A lower IC50 value indicates a higher potency.

While direct quantification of the fold-increase in intracellular cAMP in response to this compound is not extensively reported in the public literature, the significant and selective inhibition of PDE3 strongly suggests a substantial local increase in cAMP concentration within the cardiomyocyte.

Experimental Protocols

Accurate measurement of intracellular cAMP levels and phosphodiesterase activity is fundamental to studying the effects of this compound. The following sections provide detailed methodologies for key experiments.

Measurement of Intracellular cAMP Levels

Fluorescence Resonance Energy Transfer (FRET)-based biosensors allow for real-time, dynamic measurement of cAMP levels in living cells.[6][7][8]

Start Cardiomyocyte Culture and Transfection with FRET Biosensor Incubation Incubation (24-48h) for Biosensor Expression Start->Incubation Baseline Baseline FRET Measurement Incubation->Baseline Treatment Addition of this compound Baseline->Treatment Measurement Time-Lapse FRET Imaging Treatment->Measurement Analysis Data Analysis: FRET Ratio Calculation Measurement->Analysis End Quantification of cAMP Change Analysis->End

Figure 3. Experimental workflow for FRET-based cAMP measurement.

Protocol:

  • Cell Culture and Transfection:

    • Culture primary cardiomyocytes or a suitable cardiac cell line (e.g., H9c2) on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with a genetically encoded FRET-based cAMP biosensor (e.g., Epac-based or PKA-based sensors) using a suitable transfection reagent.[6][7] Allow 24-48 hours for biosensor expression.

  • Imaging Setup:

    • Mount the dish on an inverted fluorescence microscope equipped with a FRET imaging setup (donor and acceptor excitation/emission filter sets) and a sensitive camera.

    • Maintain the cells in a suitable imaging buffer at 37°C and 5% CO2.

  • Baseline Measurement:

    • Acquire baseline FRET images (both donor and acceptor channels) before the addition of this compound.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add this compound to the imaging buffer to achieve the desired final concentration.

  • Time-Lapse Imaging:

    • Immediately after adding this compound, start acquiring a time-lapse series of FRET images at regular intervals to capture the dynamic changes in cAMP levels.

  • Data Analysis:

    • For each time point, calculate the FRET ratio (acceptor emission / donor emission).

    • Normalize the FRET ratio to the baseline to determine the relative change in intracellular cAMP concentration.

Radioimmunoassay is a highly sensitive method for quantifying the absolute concentration of cAMP in cell lysates.

Protocol:

  • Cell Culture and Treatment:

    • Plate cardiomyocytes in multi-well plates and grow to the desired confluency.

    • Treat the cells with different concentrations of this compound for a specified duration.

  • Cell Lysis and Sample Preparation:

    • Aspirate the culture medium and lyse the cells with a suitable lysis buffer (e.g., 0.1 M HCl or trichloroacetic acid).

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the intracellular cAMP.

    • If necessary, perform an acetylation step to increase the sensitivity of the assay.

  • Radioimmunoassay:

    • Use a commercially available cAMP RIA kit.

    • In assay tubes, combine the cell lysate sample, a fixed amount of radiolabeled cAMP (e.g., 125I-cAMP), and a specific anti-cAMP antibody.

    • Incubate the mixture to allow for competitive binding between the unlabeled cAMP in the sample and the radiolabeled cAMP for the antibody.

  • Separation and Counting:

    • Separate the antibody-bound cAMP from the free cAMP using a precipitation step (e.g., with a second antibody and centrifugation).

    • Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Generate a standard curve using known concentrations of unlabeled cAMP.

    • Determine the concentration of cAMP in the samples by interpolating their radioactivity measurements on the standard curve.

Measurement of Phosphodiesterase Activity

A phosphodiesterase activity assay is used to directly measure the inhibitory effect of this compound on PDE3.

Start Prepare PDE3 Enzyme Source Incubation_1 Pre-incubate PDE3 with This compound (or vehicle) Start->Incubation_1 Reaction_Start Add cAMP Substrate Incubation_1->Reaction_Start Incubation_2 Incubate at 37°C Reaction_Start->Incubation_2 Reaction_Stop Terminate Reaction Incubation_2->Reaction_Stop Measurement Measure Remaining cAMP or Product Formation Reaction_Stop->Measurement End Calculate PDE Activity and Inhibition Measurement->End

Figure 4. Workflow for phosphodiesterase activity assay.

Protocol:

  • Enzyme Preparation:

    • Isolate a crude or purified preparation of PDE3 from cardiac tissue or use a commercially available recombinant PDE3 enzyme.

  • Assay Reaction:

    • In a reaction buffer, combine the PDE3 enzyme preparation with various concentrations of this compound (or vehicle control).

    • Pre-incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding a known concentration of cAMP as the substrate.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Product Measurement:

    • Terminate the reaction (e.g., by boiling or adding a stop solution).

    • Measure the amount of cAMP that has been hydrolyzed to 5'-AMP. This can be done using various methods, including:

      • Radioactive Assay: Use [3H]-cAMP as the substrate and separate the resulting [3H]-5'-AMP using chromatography.

      • Enzymatic Assay: Use a coupled enzyme system where the production of 5'-AMP leads to a colorimetric or fluorescent signal.

      • Luminescence-based Assay: Utilize a system where the remaining cAMP is converted to ATP, which is then measured by a luciferase-luciferin reaction.[9][10]

  • Data Analysis:

    • Calculate the rate of PDE activity for each this compound concentration.

    • Plot the PDE activity against the this compound concentration to determine the IC50 value.

Conclusion

This compound's therapeutic efficacy is a direct consequence of its ability to selectively inhibit phosphodiesterase III, leading to a significant increase in intracellular cAMP levels in both cardiac and vascular smooth muscle cells. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of this compound on cellular signaling. A thorough understanding of these fundamental mechanisms and the methodologies to study them is essential for the continued development of targeted and effective therapies for cardiovascular diseases.

References

An In-Depth Technical Guide to the Positive Inotropic and Vasodilatory Properties of Enoximone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoximone is a selective phosphodiesterase III (PDE III) inhibitor characterized by its dual pharmacodynamic effects: positive inotropy and vasodilation.[1] By preventing the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, this compound enhances myocardial contractility and promotes systemic and pulmonary vasodilation. This guide provides a comprehensive overview of the molecular mechanisms, preclinical and clinical evidence, and experimental methodologies related to the therapeutic potential of this compound in cardiovascular diseases, primarily congestive heart failure.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the phosphodiesterase III (PDE III) enzyme.[1][2] This enzyme is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular regulation. By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP in both cardiomyocytes and vascular smooth muscle cells, resulting in its characteristic inotropic and vasodilatory effects.[2]

Positive Inotropic Effect in Cardiomyocytes

In cardiac muscle cells, the elevation of cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in calcium homeostasis, most notably the L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell during depolarization, leading to a greater release of calcium from the sarcoplasmic reticulum. This surge in intracellular calcium enhances the binding of calcium to troponin C, resulting in a more forceful contraction of the myocardial fibers, a phenomenon known as positive inotropy.[2]

Vasodilatory Effect in Vascular Smooth Muscle

In vascular smooth muscle cells, the increased concentration of cAMP also activates PKA. However, in this cell type, PKA activation leads to the phosphorylation of myosin light chain kinase (MLCK). This phosphorylation decreases the affinity of MLCK for the calcium-calmodulin complex, thereby inhibiting the phosphorylation of myosin light chains. As a result, the interaction between actin and myosin is reduced, leading to smooth muscle relaxation and vasodilation.[2] This effect occurs in both systemic and pulmonary vascular beds.

Enoximone_Signaling_Pathway cluster_cardiomyocyte Cardiac Myocyte cluster_vsmc Vascular Smooth Muscle Cell Enoximone_C This compound PDE3_C PDE III Enoximone_C->PDE3_C Inhibits cAMP_C cAMP PDE3_C->cAMP_C Degrades PKA_C Protein Kinase A cAMP_C->PKA_C Activates L_type L-type Ca2+ Channel PKA_C->L_type Phosphorylates SR Sarcoplasmic Reticulum PKA_C->SR Phosphorylates (via Phospholamban) Ca_influx Ca2+ Influx L_type->Ca_influx Contraction Increased Contractility (Positive Inotropy) Ca_influx->Contraction Ca_release Ca2+ Release SR->Ca_release Ca_release->Contraction Enoximone_V This compound PDE3_V PDE III Enoximone_V->PDE3_V Inhibits cAMP_V cAMP PDE3_V->cAMP_V Degrades PKA_V Protein Kinase A cAMP_V->PKA_V Activates MLCK Myosin Light Chain Kinase PKA_V->MLCK Inhibits Relaxation Vasodilation MLCK->Relaxation

Caption: Signaling pathway of this compound in cardiac and vascular smooth muscle cells.

Quantitative Data

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound.

Table 1: In Vitro Phosphodiesterase Inhibition
PDE IsozymeIC50 (µM)Source
PDE III5.9[3]
PDE IV21.1[3]
PDE I2100[3]
PDE II2900[3]
Table 2: Hemodynamic Effects in Patients with Congestive Heart Failure (Intravenous Administration)
ParameterChange from BaselineDosageSource
Cardiac Index+28% to +57%0.2-1 mg/kg bolus followed by 7.5-16 µg/kg/min infusion[4][5]
Systemic Vascular Resistance-28% to -49%Not specified[6]
Pulmonary Capillary Wedge Pressure-19% to -59%Not specified[6]
Right Atrial Pressure-29% to -60%Not specified[6]
Table 3: Effects on Exercise Tolerance in Patients with Congestive Heart Failure (Oral Administration)
Study ProtocolDosageImprovement in Exercise DurationSource
Modified Naughton Protocol25 mg TID+115 seconds at 12 weeks[7]
Modified Naughton Protocol50 mg TID+117 seconds at 12 weeks[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further research.

In Vitro Vasodilation Assessment in Isolated Arterial Rings

This protocol is designed to assess the direct vasodilatory effects of this compound on vascular smooth muscle.

Objective: To determine the dose-dependent vasorelaxant effect of this compound on pre-contracted isolated arterial rings.

Materials:

  • Male Sprague-Dawley rats (220-300 g)

  • Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.4 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 glucose)

  • Phenylephrine (10⁻⁶ M) or other suitable vasoconstrictor

  • This compound solutions of varying concentrations

  • Organ bath system with isometric force transducers

  • 95% O₂ / 5% CO₂ gas mixture

Procedure:

  • Euthanize the rat via CO₂ asphyxiation and perform a thoracotomy to isolate the thoracic aorta.[8]

  • Immediately place the aorta in ice-cold Krebs solution and carefully remove adhering connective and adipose tissue.

  • Cut the aorta into 2.5 mm rings. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

  • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs solution at 37°C and continuously bubble with 95% O₂ / 5% CO₂.[8]

  • Apply a resting tension of 2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (10⁻⁶ M).

  • Once a stable plateau of contraction is reached, cumulatively add this compound in increasing concentrations to the organ bath.

  • Record the isometric tension changes after each addition of this compound.

  • Express the relaxation response as a percentage of the pre-contracted tension.

Vasodilation_Workflow A Isolate Thoracic Aorta B Prepare Aortic Rings (2.5 mm) A->B C Suspend Rings in Organ Bath B->C D Equilibrate under Resting Tension C->D E Induce Contraction with Phenylephrine D->E F Cumulative Addition of this compound E->F G Record Isometric Tension F->G H Calculate Percentage Relaxation G->H

Caption: Experimental workflow for in vitro vasodilation assessment.
In Vivo Hemodynamic Assessment in a Canine Model

This protocol outlines the procedure for evaluating the in vivo hemodynamic effects of this compound in an anesthetized dog model.

Objective: To measure changes in cardiac output, blood pressure, and vascular resistance following intravenous administration of this compound.

Materials:

  • Healthy mongrel dogs (e.g., 23 ± 4 kg)

  • Anesthetic agents (e.g., xylazine, ketamine)

  • Femoral arterial and venous catheters

  • Thermodilution pulmonary artery catheter

  • This compound for intravenous infusion

  • Data acquisition system for hemodynamic monitoring

Procedure:

  • Anesthetize the dog and maintain a stable plane of anesthesia throughout the experiment.[9]

  • Surgically place a catheter in the femoral artery for continuous monitoring of systemic arterial blood pressure.

  • Insert a catheter into the femoral vein for drug administration.

  • Introduce a thermodilution pulmonary artery catheter via the jugular vein to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.[9]

  • Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters for at least 30 minutes.

  • Administer this compound as an intravenous bolus followed by a continuous infusion at the desired dose.[10]

  • Continuously record all hemodynamic parameters throughout the infusion period and for a specified duration afterward.

  • Calculate systemic and pulmonary vascular resistance using standard formulas.

Assessment of Myocardial Contractility in Isolated Papillary Muscle

This protocol describes the methodology for measuring the direct inotropic effects of this compound on isolated cardiac muscle.

Objective: To quantify the changes in developed tension and rate of tension development in isolated papillary muscles upon exposure to this compound.

Materials:

  • Guinea pigs or other suitable small animal model

  • Dissection microscope

  • Myothermal apparatus with thermopiles and a force transducer

  • Modified Krebs-Ringer solution (composition may vary)

  • Platinum stimulating electrodes

  • This compound solution

Procedure:

  • Euthanize the animal and rapidly excise the heart.

  • Isolate a right ventricular papillary muscle under a dissection microscope.[11]

  • Mount the muscle vertically in a temperature-controlled bath containing oxygenated Krebs-Ringer solution.

  • Attach the lower end of the muscle to a fixed hook and the upper end to an isometric force transducer.

  • Position platinum electrodes parallel to the muscle for electrical stimulation (e.g., 1 Hz frequency, 5 ms duration, voltage 10% above threshold).

  • Allow the muscle to equilibrate for at least 60 minutes, stretching it to the length at which it develops maximum isometric tension.

  • Record baseline contractile parameters, including peak developed tension and the maximum rate of tension development (dT/dt).

  • Introduce this compound into the bath at the desired concentration and allow it to equilibrate.

  • Record the contractile parameters again and compare them to the baseline values.

Discussion and Future Directions

This compound's well-defined mechanism of action as a PDE III inhibitor provides a strong rationale for its use as a positive inotrope and vasodilator. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in improving hemodynamic parameters and exercise tolerance in patients with congestive heart failure. However, the long-term safety and efficacy of this compound, particularly in the context of modern heart failure therapies including beta-blockers, require further investigation.[12]

The experimental protocols detailed in this guide provide a framework for future research into the nuanced effects of this compound and other PDE III inhibitors. Future studies could focus on:

  • Investigating the potential for this compound to be used in combination with other heart failure medications to optimize therapeutic outcomes.

  • Exploring the effects of this compound on myocardial energetics and efficiency in greater detail.

  • Developing novel delivery systems or formulations of this compound to improve its pharmacokinetic profile and patient compliance.

By providing a comprehensive technical overview, this guide aims to support the ongoing research and development efforts in the field of cardiovascular pharmacology.

References

In-Depth Technical Guide to the Pharmacokinetics of Enoximone and its Active Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoximone is a phosphodiesterase III (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2][3] It is utilized in the short-term management of congestive heart failure.[1][2] The therapeutic and toxicological profile of a drug is intrinsically linked to its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). For this compound, understanding these parameters is further complicated by the presence of a pharmacologically active metabolite, this compound sulfoxide. This guide provides a comprehensive overview of the pharmacokinetics of this compound and its primary metabolite, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways.

Mechanism of Action and Metabolic Pathway

This compound exerts its therapeutic effects by selectively inhibiting PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5] This inhibition leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells. The elevated cAMP levels in cardiac myocytes enhance calcium influx, resulting in increased myocardial contractility (positive inotropy).[5] In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation and a reduction in both preload and afterload.[5]

The primary metabolic transformation of this compound is oxidation to its sulfoxide metabolite.[3] This reaction is reversible.[3] this compound sulfoxide also possesses inotropic and vasodilator activities, albeit with a lower potency than the parent drug.[3]

Diagram: this compound Signaling Pathway

This compound Signaling Pathway This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibition cAMP cAMP PDE3->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Vascular Smooth Muscle Relaxation (Vasodilation) cAMP->Relaxation ATP ATP AC Adenylate Cyclase AC->cAMP Conversion Ca_channel L-type Ca2+ Channels PKA->Ca_channel Phosphorylation Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Myocardial Contractility Ca_influx->Contraction

Caption: this compound inhibits PDE3, leading to increased cAMP, enhanced cardiac contractility, and vasodilation.

Diagram: this compound Metabolic Pathway

This compound Metabolic Pathway This compound This compound Enoximone_Sulfoxide This compound Sulfoxide (Active Metabolite) This compound->Enoximone_Sulfoxide Oxidation (Primary Pathway) Enoximone_Sulfoxide->this compound Reduction (Reversible)

Caption: The primary metabolic pathway of this compound involves reversible oxidation to its active sulfoxide metabolite.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and this compound sulfoxide have been characterized in various populations. The following tables summarize the key quantitative data.

Table 1: Pharmacokinetic Parameters of this compound

PopulationDosingT1/2 (h)CL (L/h)Vd (L/kg)Oral Bioavailability (%)Reference(s)
Healthy Volunteers IV2.0-2.7-1.6-[6][7]
Oral---~50
Congestive Heart Failure Oral2.999--[8]
IV----[1]
Dialysis Patients IV1.5-2.11-[7]

Table 2: Pharmacokinetic Parameters of this compound Sulfoxide

PopulationDosing of this compoundT1/2 (h)AUC (ng·h/mL)Reference(s)
Healthy Volunteers IV2.0-2.7-[6]
Congestive Heart Failure Oral0.28-[8]
Dialysis Patients IV7.810,200.1[7]

Note: T1/2 = Half-life, CL = Clearance, Vd = Volume of Distribution, AUC = Area Under the Curve. Dashes indicate data not consistently reported in the cited literature.

Experimental Protocols

The data presented in this guide are derived from clinical studies employing specific methodologies for drug administration and analysis.

Study Designs and Patient Populations
  • Healthy Volunteers: Studies in healthy volunteers have typically involved the administration of single intravenous or oral doses of this compound to establish fundamental pharmacokinetic parameters. These studies often include male subjects.[6][9]

  • Congestive Heart Failure Patients: Clinical trials in patients with congestive heart failure (NYHA Class II-IV) have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound in the target patient population.[1][2][8] These studies have included both single-dose and steady-state designs with oral and intravenous administration.[1][2]

  • Dialysis Patients: The pharmacokinetics of this compound and its metabolite have been specifically investigated in patients undergoing dialysis to assess the impact of renal impairment.[7]

Dosing Regimens
  • Oral Administration: Oral doses have ranged from 1 to 2 mg/kg as a single dose in pharmacokinetic studies.[8] For chronic therapy in clinical trials, dosing has been initiated at 25 mg three times daily, with potential titration up to 50 mg three times daily.

  • Intravenous Administration: Intravenous administration has been investigated with single bolus doses, continuous infusions, and multiple bolus doses.[6] A common regimen involves a loading dose of 0.5 mg/kg followed by a maintenance infusion of 2.5 to 10.0 µg/kg/min.[1]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and this compound sulfoxide in plasma is predominantly achieved using reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

  • Sample Preparation: A common method for sample preparation is protein precipitation followed by liquid-liquid extraction. An automated technique known as automated sequential trace enrichment of dialysates (ASTED) has also been described, which involves concurrent sample preparation and chromatographic separation.

  • Chromatographic Conditions (General):

    • Column: Reverse-phase columns (e.g., C18) are typically used.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is employed.

    • Detection: UV absorbance is monitored at a specific wavelength.

    • Internal Standard: An internal standard is used for accurate quantification.

Diagram: General Experimental Workflow for a Pharmacokinetic Study of this compound

General Experimental Workflow for a Pharmacokinetic Study of this compound cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Patient_Recruitment Patient Recruitment (e.g., Healthy Volunteers, CHF Patients) Dosing This compound Administration (Oral or IV) Patient_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation, Extraction) Plasma_Separation->Sample_Prep HPLC HPLC Analysis (Quantification of this compound and this compound Sulfoxide) Sample_Prep->HPLC PK_Modeling Pharmacokinetic Modeling (e.g., NCA, Compartmental Analysis) HPLC->PK_Modeling Parameter_Calculation Calculation of PK Parameters (T1/2, CL, Vd, AUC) PK_Modeling->Parameter_Calculation

Caption: A typical workflow for an this compound pharmacokinetic study involves clinical, analytical, and data analysis phases.

Discussion and Conclusion

The pharmacokinetics of this compound are characterized by rapid absorption after oral administration and significant first-pass metabolism to its active sulfoxide metabolite.[8] The presence of this active metabolite, which has a different pharmacokinetic profile and lower potency than the parent drug, contributes to the overall pharmacological effect.[3]

In patients with congestive heart failure, the oral clearance of this compound is reduced compared to healthy volunteers.[8] Furthermore, in patients with renal impairment, the elimination half-life of this compound sulfoxide is markedly prolonged, which has important implications for dosing in this patient population.[7]

This guide has provided a detailed overview of the pharmacokinetics of this compound and its active metabolite, this compound sulfoxide. The presented quantitative data, experimental protocols, and pathway visualizations offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of these pharmacokinetic principles is essential for the safe and effective use of this compound in the clinical setting and for the development of future phosphodiesterase inhibitors.

References

The Core Structure-Activity Relationship of Enoximone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Pharmacological and Structural Determinants of a Phosphodiesterase III Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of enoximone, a selective phosphodiesterase III (PDE3) inhibitor used in the management of congestive heart failure. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's mechanism of action, the structural features crucial for its biological activity, and the experimental protocols used for its evaluation.

Introduction: this compound's Role in Cardiac Therapy

This compound is an imidazole derivative that functions as a positive inotropic and vasodilating agent.[1][2] Its therapeutic effects are primarily attributed to the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE3, this compound increases intracellular cAMP levels in cardiac and vascular smooth muscle cells. This elevation in cAMP leads to an enhanced influx of calcium ions in cardiomyocytes, resulting in increased myocardial contractility, and promotes vasodilation in smooth muscle cells.

Mechanism of Action: The cAMP Signaling Pathway

This compound exerts its effects by modulating the intracellular cAMP signaling cascade. In cardiomyocytes, the binding of catecholamines to β-adrenergic receptors activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced contractility. PDE3 terminates this signaling by hydrolyzing cAMP. This compound's inhibition of PDE3 sustains the cAMP signal, thereby augmenting cardiac contractility.

Enoximone_cAMP_Pathway This compound's Mechanism of Action in Cardiomyocytes Adrenergic_Receptor β-Adrenergic Receptor G_Protein Gs Protein Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Contractility Increased Myocardial Contractility Ca_Influx->Contractility AMP AMP PDE3->AMP Hydrolyzes This compound This compound This compound->PDE3 Inhibits PDE_Inhibition_Workflow Workflow for PDE Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Incubation Incubate Enzyme, Substrate, and Compound (37°C) Serial_Dilution->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate Product ([3H]-AMP) from Substrate ([3H]-cAMP) Termination->Separation Quantification Quantify [3H]-AMP (Scintillation Counting) Separation->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End SAR_Logic Logical Flow of a Structure-Activity Relationship Study Lead_Compound Identify Lead Compound (e.g., this compound) Hypothesize_Modifications Hypothesize Structural Modifications (e.g., Bioisosteric Replacements) Lead_Compound->Hypothesize_Modifications Synthesize_Analogs Synthesize Analogs Hypothesize_Modifications->Synthesize_Analogs Biological_Testing Biological Testing (PDE Inhibition, Contractility) Synthesize_Analogs->Biological_Testing Analyze_Data Analyze SAR Data (Compare IC50/EC50 values) Biological_Testing->Analyze_Data Refine_Model Refine Pharmacophore Model Analyze_Data->Refine_Model Design_New_Analogs Design New, More Potent and Selective Analogs Refine_Model->Design_New_Analogs Iterate Iterate Cycle Design_New_Analogs->Iterate Iterate->Synthesize_Analogs

References

The Discovery, Synthesis, and Mechanism of Enoximone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoximone, a selective phosphodiesterase III (PDE3) inhibitor, emerged as a significant cardiotonic agent for the management of acute heart failure. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its synthesis and pharmacological evaluation, presents quantitative data on its pharmacokinetic and pharmacodynamic properties in a structured format, and illustrates its molecular signaling pathway through a detailed diagram. This document serves as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Discovery and Development

This compound, also known by its trade name Perfan, was developed by pharmaceutical researchers as a novel inotropic agent for patients with severe heart failure.[1] As a phosphodiesterase inhibitor, it represented a different class of compounds compared to traditional therapies like digitalis glycosides and catecholamines.[2] The development program for this compound included extensive preclinical and clinical research to evaluate its efficacy and safety.[1] Numerous phase II and III clinical trials have been conducted to investigate its therapeutic potential in acute heart failure.[1]

Synthesis of this compound

The chemical synthesis of this compound, chemically named 1,3-Dihydro-4-[4-(methylthio)benzoyl]-5-methyl-2H-imidazol-2-one, was first reported by Schnettler et al. in the Journal of Medicinal Chemistry in 1982 and is also described in U.S. Patent 4,405,635. The synthesis is achieved through a Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of this compound

General Procedure:

The synthesis involves the reaction of 1,3-dihydro-4-methyl-2H-imidazol-2-one with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like nitrobenzene.

Detailed Steps (based on the principles of Friedel-Crafts acylation):

  • To a cooled suspension of anhydrous aluminum chloride in nitrobenzene, 1,3-dihydro-4-methyl-2H-imidazol-2-one is added portion-wise while maintaining a low temperature.

  • 4-(methylthio)benzoyl chloride is then added dropwise to the reaction mixture.

  • The mixture is stirred at a controlled temperature for a specified period to allow the acylation to proceed.

  • Upon completion of the reaction, the mixture is carefully poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

  • The crude product is then recrystallized from an appropriate solvent system (e.g., aqueous ethanol) to yield pure 1,3-Dihydro-4-[4-(methylthio)benzoyl]-5-methyl-2H-imidazol-2-one.

Note: This is a generalized protocol. For precise quantities, reaction times, and temperatures, consulting the original publication by Schnettler et al. (1982) is recommended.

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 1,3-dihydro-4-methyl- 2H-imidazol-2-one E Friedel-Crafts Acylation A->E B 4-(methylthio)benzoyl chloride B->E C Aluminum Chloride (AlCl3) (Lewis Acid Catalyst) C->E D Nitrobenzene (Solvent) D->E F Reaction Mixture E->F G Work-up (Ice/HCl, Filtration, Washing) F->G H Crude this compound G->H I Recrystallization H->I J Pure this compound I->J

A flowchart illustrating the synthesis of this compound.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] This inhibition leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells, resulting in positive inotropic and vasodilatory effects.[2][3]

Signaling Pathway in Cardiac Myocytes

In heart muscle cells, the increased levels of cAMP activate Protein Kinase A (PKA).[3] PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium ions into the cell during each heartbeat.[3] This enhanced calcium availability strengthens the contraction of the myocardial fibers, resulting in a positive inotropic effect (increased force of contraction).[3]

Signaling Pathway in Vascular Smooth Muscle

In vascular smooth muscle cells, the elevation of cAMP also activates PKA. However, in this tissue, PKA activation leads to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation. This widening of blood vessels reduces both preload and afterload on the heart, decreasing its workload and improving overall cardiac efficiency.[1][3]

Signaling Pathway Diagram

G cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell This compound This compound PDE3_C Phosphodiesterase III (PDE3) This compound->PDE3_C inhibits cAMP_C cAMP PDE3_C->cAMP_C degrades PKA_C Protein Kinase A (PKA) cAMP_C->PKA_C activates Ca_Channel L-type Ca2+ Channel PKA_C->Ca_Channel phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channel->Ca_Influx Contraction ↑ Myocardial Contraction (Positive Inotropy) Ca_Influx->Contraction Enoximone_V This compound PDE3_V Phosphodiesterase III (PDE3) Enoximone_V->PDE3_V inhibits cAMP_V cAMP PDE3_V->cAMP_V degrades PKA_V Protein Kinase A (PKA) cAMP_V->PKA_V activates Relaxation_Proteins Muscle Relaxation Proteins PKA_V->Relaxation_Proteins phosphorylates Vasodilation Vasodilation (↓ Preload & Afterload) Relaxation_Proteins->Vasodilation

The signaling pathway of this compound in cardiac and vascular cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various pharmacokinetic and clinical studies.

Pharmacokinetic Parameters of this compound
ParameterPatient PopulationValueReference
Absorption Half-Life (Oral) Congestive Heart Failure Patients & Normal Volunteers~17 minutes[1]
Elimination Half-Life (Oral) Congestive Heart Failure Patients~2.9 hours[1]
Elimination Half-Life (IV) Dialysis Patients~1.5 hours[4]
Oral Bioavailability N/A~50%[5]
Oral Clearance Congestive Heart Failure Patients~99 L/hr[1]
Volume of Distribution (IV) Dialysis Patients0.7 - 4.8 L/kg (mean 2.11 L/kg)[4]
Protein Binding (to albumin) N/A~65%[1]
Metabolite to Parent AUC Ratio (Oral) Congestive Heart Failure Patients~4.7[1]
Pharmacokinetic Parameters of this compound Sulfoxide (Metabolite)
ParameterPatient PopulationValueReference
Elimination Half-Life (Oral) Congestive Heart Failure Patients & Normal Volunteers~17 minutes[1]
Elimination Half-Life (IV) Dialysis Patients~7.8 hours[4]
Elimination Half-Life (IV) Healthy Volunteers~2.2 hours[4]
Area Under the Curve (AUC) (IV) Dialysis Patients10,200.1 ng/ml/h[4]
Clinical Trial Data (ESSENTIAL I & II Trials)
ParameterDosing RegimenOutcomeReference
Initial Dose Oral25 mg three times daily
Up-titrated Dose Oral50 mg three times daily (in eligible patients)
6-Minute Walk Test Distance (6MWTD) This compound vs. Placebo (ESSENTIAL-I)Increased with this compound (P = 0.025)
Patient Global Assessment (PGA) This compound vs. PlaceboNo significant difference in either trial

Conclusion

This compound is a well-characterized phosphodiesterase III inhibitor with significant positive inotropic and vasodilatory effects. Its discovery provided a valuable therapeutic option for the short-term management of severe congestive heart failure. The synthesis of this compound is achieved through a robust Friedel-Crafts acylation, and its mechanism of action via cAMP elevation is well-understood. The quantitative data from pharmacokinetic and clinical studies provide a solid foundation for its clinical application. This technical guide consolidates the core scientific and technical information on this compound, offering a valuable resource for ongoing research and development in the field of cardiovascular pharmacology.

References

Enoximone's Effects on Calcium Influx in Heart Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which enoximone modulates calcium influx in cardiomyocytes. It synthesizes available data on its biochemical activity, details its signaling pathway, and offers standardized protocols for empirical investigation.

Core Mechanism of Action: Phosphodiesterase III Inhibition

This compound is a selective phosphodiesterase III (PDE3) inhibitor, which classifies it as an inotropic and vasodilatory agent (inodilator).[1][2] Its primary therapeutic application is in the short-term management of severe congestive heart failure.[1][3] The positive inotropic effects of this compound are primarily mediated through its selective inhibition of PDE3.[1][4]

This inhibition leads to a cascade of intracellular events:

  • Increased Cyclic AMP (cAMP): PDE3 is the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac cells.[4] By inhibiting PDE3, this compound prevents this breakdown, leading to an accumulation of intracellular cAMP.[1][4]

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).

  • Phosphorylation of Calcium Channels: PKA then phosphorylates key proteins involved in calcium regulation, most notably the L-type calcium channels (sarcolemmal slow channels).[1]

  • Enhanced Calcium Influx: Phosphorylation increases the open probability of these channels, facilitating an enhanced influx of calcium (Ca²⁺) into the cardiomyocyte during each action potential.[1]

  • Increased SR Calcium Uptake: The rise in cAMP also leads to the phosphorylation of phospholamban, which in turn stimulates the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This results in increased calcium uptake into the sarcoplasmic reticulum (SR).[1]

The combination of enhanced Ca²⁺ influx and increased SR Ca²⁺ stores results in a greater release of calcium during subsequent contractions, leading to a more forceful contraction of the heart muscle.[1]

Enoximone_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space LType L-Type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx LType->Ca_Influx Mediates This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->LType Phosphorylates SR_Uptake SR Ca²⁺ Uptake (SERCA) PKA->SR_Uptake Stimulates via Phospholamban Contraction Enhanced Myocyte Contraction Ca_Influx->Contraction Leads to SR_Uptake->Contraction Contributes to

Caption: this compound's signaling pathway in cardiomyocytes.

Quantitative Data on this compound's Activity

Enzymatic Inhibition

The primary molecular target of this compound is PDE3. It also exhibits some inhibitory effect on PDE4A at higher concentrations.

ParameterTarget EnzymeValueSource
IC₅₀ Phosphodiesterase III (PDE3)5.9 µM[5]
IC₅₀ Myocardial PDE4A21.1 µM[5]
In Vivo Hemodynamic and Functional Effects

Clinical and preclinical studies provide quantitative measures of this compound's integrated effects on the cardiovascular system. These values reflect the downstream consequences of altered calcium influx.

ParameterSpecies / ConditionDosageEffectSource
Inotropic Effect Isolated Guinea Pig Hearts10⁻⁷ to 10⁻⁴ MUp to 26% increase in contractility[6]
Cardiac Output Congestive Heart FailureVaries≥ 30% increase[1]
Pulmonary Wedge Pressure Congestive Heart FailureVaries~30% decrease[1]
Right Atrial Pressure Congestive Heart FailureVaries~40% decrease[1]
Exercise Capacity Chronic Heart Failure50 mg TID117-second increase at 12 weeks[7]
Cardiac Index Cardiogenic Shock0.5 mg/kgSignificant increase[8]

Differential Effects on Sarcoplasmic Reticulum Calcium Release

A critical distinction exists between this compound and other PDE3 inhibitors, such as milrinone, regarding their interaction with the sarcoplasmic reticulum. Research on isolated SR vesicles has shown that while milrinone can directly activate the Ca²⁺ release channel (ryanodine receptor), this compound (at concentrations of 100 µM to 1 mM) has no discernible effect on single-channel activity or on [³H]ryanodine binding.[9]

This suggests that the positive inotropic action of this compound is likely attributable to the cAMP-mediated increase in trans-sarcolemmal Ca²⁺ influx and SR Ca²⁺ uptake, rather than a direct sensitization or activation of the SR Ca²⁺ release mechanism.[9]

Experimental Protocols for Measuring Calcium Influx

The following is a generalized protocol synthesized from established methodologies for measuring intracellular calcium transients in cardiomyocytes in response to pharmacological agents like this compound. This protocol is based on the use of ratiometric fluorescent Ca²⁺ indicators such as Fura-2 AM.

Materials and Reagents
  • Isolated adult ventricular cardiomyocytes

  • Cell culture medium (e.g., M199)

  • Tyrode's solution or HEPES-buffered saline (HBS)

  • Fura-2 AM (acetoxymethyl ester)

  • DMSO (anhydrous)

  • Pluronic F-127 (optional, for dye solubilization)

  • This compound stock solution

  • IonOptix system or equivalent fluorescence imaging setup with dual-excitation (340/380 nm) capability

  • Field stimulator for electrical pacing

Cardiomyocyte Preparation
  • Isolate cardiomyocytes from animal models (e.g., rat, guinea pig) using established enzymatic digestion protocols.

  • Plate the isolated, rod-shaped myocytes on laminin-coated coverslips suitable for microscopy.

  • Allow cells to adhere for a minimum of 2 hours before proceeding with dye loading.

Fura-2 AM Loading
  • Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • On the day of the experiment, dilute the Fura-2 AM stock solution in Tyrode's solution or HBS to a final working concentration of 1-5 µM.

  • Remove the culture medium from the plated cardiomyocytes and wash gently with the buffer.

  • Incubate the cells in the Fura-2 AM loading solution at room temperature for 15-20 minutes, protected from light.

  • After incubation, wash the cells twice with fresh buffer to remove extracellular dye.

  • Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature. This process traps the active Fura-2 dye inside the cell.

Calcium Transient Measurement
  • Mount the coverslip onto the stage of an inverted microscope equipped for fluorescence imaging.

  • Perfuse the cells with buffer at a constant rate and maintain a physiological temperature (e.g., 37°C).

  • Select a single, quiescent, rod-shaped myocyte with clear striations for analysis.

  • Begin electrical field stimulation (e.g., at 1 Hz) to elicit steady-state calcium transients.

  • Record baseline fluorescence by alternately exciting the cell at 340 nm and 380 nm and collecting the emission at ~510 nm.

  • After establishing a stable baseline (typically 1-2 minutes), introduce this compound into the perfusate at the desired concentration.

  • Continue recording the Fura-2 fluorescence ratio (F340/F380) to measure the effect of the drug on the calcium transient.

Data Analysis
  • Calculate the F340/F380 ratio for each time point.

  • Analyze key parameters of the calcium transient before and after drug application:

    • Diastolic [Ca²⁺]i: The baseline F340/F380 ratio.

    • Systolic [Ca²⁺]i: The peak F340/F380 ratio.

    • Transient Amplitude: The difference between systolic and diastolic ratios.

    • Time to Peak: The time from stimulus to the peak of the transient.

    • Transient Decay Rate (Tau): The time constant of the decay phase of the transient, often fitted to a single or double exponential function. This reflects Ca²⁺ reuptake and extrusion.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Isolate Cardiomyocytes p2 Plate on Laminin-Coated Coverslips p1->p2 p3 Load with Fura-2 AM p2->p3 p4 Wash & De-esterify p3->p4 e1 Mount on Microscope Stage p4->e1 e2 Begin Pacing & Perfusion e1->e2 e3 Record Baseline Ca²⁺ Transients e2->e3 e4 Apply this compound e3->e4 e5 Record Post-Treatment Transients e4->e5 a1 Calculate F340/F380 Ratio e5->a1 a2 Extract Transient Parameters (Amplitude, Decay, etc.) a1->a2 a3 Statistical Comparison (Baseline vs. This compound) a2->a3

Caption: Workflow for measuring this compound's effect on Ca²⁺.

References

The Role of Enoximone in Modulating Cardiac Contractility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoximone is an imidazole phosphodiesterase inhibitor used in the short-term treatment of congestive heart failure.[1][2] Known chemically as an imidazolone derivative, this compound enhances cardiac contractility and induces vasodilation.[3][4] Its classification is a selective phosphodiesterase 3 (PDE3) inhibitor.[2][3] This dual action of positive inotropy (increasing the force of heart muscle contraction) and vasodilation (widening of blood vessels) allows it to improve cardiac output while reducing the workload on the heart, making it a subject of significant interest in cardiovascular research.[2][5] This guide provides a technical overview of its mechanism, the signaling pathways it modulates, quantitative effects on cardiac performance, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of the phosphodiesterase III (PDE3) enzyme.[2][5] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells.[5]

By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[5][6]

  • In Cardiac Myocytes : Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates key proteins involved in calcium handling, including L-type calcium channels and phospholamban on the sarcoplasmic reticulum.[5] This results in an increased influx of calcium ions into the cell and enhanced calcium uptake and release by the sarcoplasmic reticulum, leading to a more forceful contraction of the heart muscle (positive inotropy).[5][6]

  • In Vascular Smooth Muscle Cells : The increase in cAMP in these cells leads to the inhibition of myosin light chain kinase. This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation.[7] This effect reduces both preload and afterload on the heart.[5]

Signaling Pathway of this compound

This compound modulates the well-established β-adrenergic receptor signaling cascade, but at a point downstream from the receptor itself. While β-agonists stimulate the production of cAMP, this compound prevents its breakdown. This leads to a sustained elevation of cAMP levels and potentiation of the downstream effects that ultimately enhance cardiac contractility.

Enoximone_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Sarcolemma cluster_Intracellular Intracellular Space (Myocyte) Beta_Agonist β-Agonist (e.g., Norepinephrine) BAR β-Adrenergic Receptor G_Protein Gs Protein BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ca_Channel L-type Ca²⁺ Channel Contractility Increased Cardiac Contractility Ca_Channel->Contractility ATP ATP ATP->AC PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Degrades cAMP to This compound This compound This compound->PDE3 Inhibits PKA->Ca_Channel Phosphorylates (enhances Ca²⁺ influx) SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (enhances Ca²⁺ handling) Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Release->Contractility

Caption: this compound's mechanism via the cAMP signaling pathway.

Pharmacodynamic Effects

This compound's primary pharmacodynamic effects are a direct result of its mechanism of action, leading to significant changes in hemodynamic parameters.

Data Presentation

The clinical impact of this compound has been quantified in numerous studies. The tables below summarize key findings on its hemodynamic effects and in vitro inhibitory activity.

Table 1: Hemodynamic Effects of this compound in Clinical Studies

ParameterDosageChange from BaselineStudy PopulationCitation
Cardiac Index 0.25 mg/kg (IV)▲ 20%Congestive Heart Failure (CHF)[8]
1.5 - 2.0 mg/kg (IV)▲ 42-48%CHF[8]
0.5-1.0 mg/kg bolus + 5-16 µg/kg/min infusion▲ 57%Cardiogenic Shock
5 µg/kg/min infusion▲ 100%Post-Cardiac Surgery
Pulmonary Capillary Wedge Pressure (PCWP) Cumulative dose up to 3.0 mg/kg (IV)▼ 29%Severe CHF[9]
Cumulative dose up to 10.5 mg/kg (IV)▼ 42%Severe CHF[9]
Systemic Vascular Resistance (SVR) Cumulative dose up to 3.0 mg/kg (IV)▼ 33%Severe CHF[9]
5 µg/kg/min infusion▼ 59%Post-Cardiac Surgery
Pulmonary Vascular Resistance (PVR) 2 mg/kg (Oral)▼ Below baselineCHF
5 µg/kg/min infusion▼ 34%Post-Cardiac Surgery
Mean Arterial Pressure (MAP) Cumulative dose up to 10.5 mg/kg (IV)▼ 14%Severe CHF[9]

Table 2: In Vitro Inhibitory Activity of this compound

Target EnzymeIC₅₀ Value (µmol/L)Tissue SourceCitation
PDE III (cGMP-inhibited) 5.9Failing Human Heart[10]
PDE IV (cAMP-specific) 21.1Failing Human Heart[10]
PDE I 2100Failing Human Heart[10]
PDE II 2900Failing Human Heart[10]
PDE III 1.8Guinea Pig Heart[11]
PDE IV 160Guinea Pig Heart[11]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

The evaluation of inotropic agents like this compound requires a combination of in vitro and in vivo experimental models. Below are outlines of key protocols.

Protocol 1: Assessment of Phosphodiesterase (PDE) Inhibition (In Vitro)

This protocol is designed to determine the IC₅₀ of a compound against specific PDE isoforms.

Objective: To quantify the inhibitory effect of this compound on PDE3 activity.

Methodology:

  • Enzyme Preparation: PDE isoforms are isolated from tissue homogenates (e.g., human or animal ventricular myocardium) using techniques like DEAE-sepharose chromatography.[10]

  • Assay Reaction: The assay is typically performed in two steps.

    • Step 1 (Hydrolysis): A purified PDE enzyme sample is incubated at 30°C in a reaction buffer containing [³H]-cAMP as a substrate. The PDE hydrolyzes the radioactive cAMP to 5'-AMP. The reaction is initiated by adding the enzyme and terminated after a set time (e.g., 10 minutes) by boiling.[12][13]

    • Step 2 (Conversion): After cooling, snake venom (e.g., from Crotalus atrox), which is rich in 5'-nucleotidase, is added. This enzyme converts the 5'-AMP into radioactively tagged adenosine.[12]

  • Separation: The resulting mixture is passed through an anion-exchange resin column. The unreacted, negatively charged cAMP binds to the resin, while the neutral adenosine product is eluted.[12]

  • Quantification: The radioactivity of the eluate, which is proportional to the amount of hydrolyzed cAMP, is measured using a liquid scintillation counter.

  • Inhibitor Testing: The assay is repeated with varying concentrations of this compound to determine the concentration that inhibits 50% of the PDE activity (IC₅₀).

Protocol 2: Evaluation of Inotropic Effects in Isolated Perfused Heart (Langendorff Preparation)

This ex vivo model allows for the assessment of a drug's direct effects on cardiac function without systemic neurohormonal influences.[14]

Objective: To measure changes in cardiac contractility, heart rate, and coronary flow in response to this compound.

Methodology:

  • Heart Excision: An animal (e.g., guinea pig, rat) is anesthetized, and the heart is rapidly excised via thoracotomy and placed in ice-cold cardioplegic solution to prevent ischemic damage.[15]

  • Cannulation: The aorta is cannulated and the heart is mounted on a Langendorff apparatus.[15][16]

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated, nutrient-rich physiological solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[14][17] This forces the aortic valve to close, directing the perfusate into the coronary arteries to nourish the myocardium.[14]

  • Instrumentation:

    • A fluid-filled balloon is inserted into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.

    • Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG).

  • Stabilization: The heart is allowed to stabilize for a baseline period (e.g., 20-30 minutes) to establish steady-state function.

  • Drug Administration: this compound is added to the perfusate at various concentrations.

  • Data Acquisition: Key parameters are continuously recorded, including Left Ventricular Developed Pressure (LVDP), the maximal rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax), heart rate, and coronary flow.[15]

Protocol 3: Clinical Assessment of Hemodynamic Effects

This protocol outlines a typical design for a clinical trial to evaluate the hemodynamic effects of intravenously administered this compound in patients with heart failure.

Objective: To assess the safety and efficacy of this compound on key hemodynamic parameters in human subjects.

Methodology:

  • Patient Selection: Patients with diagnosed severe congestive heart failure (e.g., New York Heart Association [NYHA] Class III-IV) are recruited.[8][18]

  • Instrumentation: A pulmonary artery (Swan-Ganz) catheter is inserted for invasive hemodynamic monitoring.

  • Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded, including:

    • Cardiac Index (CI)

    • Pulmonary Capillary Wedge Pressure (PCWP)

    • Systemic Vascular Resistance (SVR)

    • Mean Arterial Pressure (MAP)

    • Heart Rate (HR)

  • Study Design: A randomized, double-blind, placebo-controlled design is often used.[19]

  • Drug Administration: Patients receive either this compound or a placebo via intravenous infusion. Dosing can be administered as a single bolus, a cumulative dose, or a continuous infusion (e.g., a 0.5 mg/kg bolus followed by a maintenance infusion of 5-10 µg/kg/min).[6][20]

  • Data Analysis: Changes from baseline are calculated and statistically compared between the this compound and placebo groups to determine the drug's effect.

Experimental_Workflow cluster_PreClinical Pre-Clinical Evaluation (In Vitro / Ex Vivo) cluster_Clinical Clinical Evaluation (In Vivo) A1 Isolate PDE Enzymes or Prepare Tissue A2 Perform PDE Inhibition Assay A1->A2 A3 Determine IC₅₀ A2->A3 B1 Recruit Patient Cohort (e.g., CHF Patients) A3->B1 Proceed if potent & selective A4 Isolate & Perfuse Heart (Langendorff) A5 Measure Baseline Contractility (+dP/dt) A4->A5 A6 Administer this compound to Perfusate A5->A6 A7 Record Post-Drug Contractility Changes A6->A7 A7->B1 Proceed if effective B2 Invasive Hemodynamic Monitoring Setup B1->B2 B3 Record Baseline (CI, PCWP, SVR) B2->B3 B4 Randomized Administration (this compound vs. Placebo) B3->B4 B5 Serial Hemodynamic Measurements B4->B5 B6 Data Analysis & Safety Assessment B5->B6

Caption: A generalized workflow for the evaluation of this compound.

Conclusion

This compound modulates cardiac contractility through a well-defined mechanism: the selective inhibition of phosphodiesterase III. This leads to an increase in intracellular cAMP, resulting in enhanced myocardial contractility and peripheral vasodilation. Quantitative data from both pre-clinical and clinical studies consistently demonstrate its ability to improve hemodynamic parameters such as cardiac index and pulmonary capillary wedge pressure. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel inotropic agents, ensuring robust and reproducible data for drug development and research.

References

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Enoximone's PDE3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoximone is a selective phosphodiesterase 3 (PDE3) inhibitor with inotropic and vasodilatory properties, making it a subject of interest in cardiovascular research.[1] Accurate and reliable measurement of its inhibitory activity against PDE3 is crucial for understanding its mechanism of action and for the development of related compounds. These application notes provide detailed protocols for various in vitro assays to determine the potency of this compound as a PDE3 inhibitor.

Mechanism of Action of this compound

This compound exerts its effects by selectively inhibiting the PDE3 enzyme. PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells. By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. In cardiac muscle, this results in an increased influx of calcium ions, leading to enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle, elevated cAMP levels promote relaxation, resulting in vasodilation.[1]

Signaling Pathway of this compound Action

Enoximone_Signaling_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell This compound This compound PDE3 PDE3 This compound->PDE3 cAMP cAMP _5AMP 5'-AMP cAMP->_5AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Contractility (Heart) Vasodilation (Vascular Smooth Muscle) PKA->Cellular_Response

This compound's inhibitory effect on the PDE3 signaling pathway.

Quantitative Data Summary

The inhibitory potency of this compound against various phosphodiesterase isoforms is summarized below. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

PDE IsoformIC50 (µM)Source TissueReference
PDE35.9Human Myocardium[1]
PDE4A21.1Human Myocardium[1]
PDE12100Human Myocardium[2]
PDE22900Human Myocardium[2]

Experimental Protocols

Several in vitro methods can be employed to measure the PDE3 inhibitory activity of this compound. The choice of assay depends on factors such as available equipment, throughput requirements, and the need for radioactive materials. Below are detailed protocols for commonly used assays.

Fluorescence Polarization (FP) Assay

This homogeneous assay is based on the change in polarization of fluorescently labeled cAMP (or cGMP) upon its hydrolysis by PDE3. The product, fluorescently labeled 5'-AMP, is captured by a binding agent, leading to a change in fluorescence polarization.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - PDE3 Enzyme - Fluorescent cAMP Substrate - this compound Dilutions - Assay Buffer - Binding Agent Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound Dilutions and Controls into Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add PDE3 Enzyme to all wells Dispense_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate at Room Temperature Add_Enzyme->Incubate_1 Add_Substrate Add Fluorescent cAMP Substrate to initiate the reaction Incubate_1->Add_Substrate Incubate_2 Incubate at Room Temperature (e.g., 60 minutes) Add_Substrate->Incubate_2 Add_Binding_Agent Add Binding Agent to stop the reaction and bind 5'-AMP Incubate_2->Add_Binding_Agent Incubate_3 Incubate to allow binding Add_Binding_Agent->Incubate_3 Read_FP Read Fluorescence Polarization on a suitable plate reader Incubate_3->Read_FP Analyze_Data Analyze Data and Calculate IC50 Read_FP->Analyze_Data End End Analyze_Data->End

A step-by-step workflow for the Fluorescence Polarization PDE3 assay.
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

    • PDE3 Enzyme: Reconstitute purified human recombinant PDE3A or PDE3B enzyme in assay buffer to the desired concentration. The final enzyme concentration should be determined empirically to achieve a linear reaction rate for the desired incubation time.

    • Fluorescent Substrate: Prepare a working solution of fluorescein-labeled cAMP (FAM-cAMP) in assay buffer. The final concentration is typically in the low nanomolar range, but should be optimized for the specific enzyme and detection system.

    • This compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).

    • Binding Agent: Prepare the binding agent solution as per the manufacturer's instructions (e.g., IMAP beads or similar).[3][4]

  • Assay Procedure (96- or 384-well plate format):

    • Add 5 µL of each this compound dilution or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 5 µL of the PDE3 enzyme solution to all wells.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 60 µL of the binding agent solution.

    • Incubate for at least 30 minutes at room temperature to allow for binding to the product.

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for fluorescein.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Luminescence-Based Assay (e.g., PDE-Glo™)

This assay measures PDE activity by quantifying the amount of remaining cAMP after the enzymatic reaction. The remaining cAMP activates a cAMP-dependent protein kinase, which consumes ATP. The amount of remaining ATP is then detected using a luciferase-based reaction, where the light output is inversely proportional to PDE activity.

  • Reagent Preparation:

    • Prepare reagents according to the manufacturer's protocol (e.g., Promega PDE-Glo™ Assay).[5] This typically includes a reaction buffer, cAMP substrate, PDE3 enzyme, termination buffer, detection solution, and Kinase-Glo® reagent.

    • Prepare serial dilutions of this compound in the provided reaction buffer.

  • Assay Procedure (384-well plate format): [5]

    • Add 2.5 µL of each this compound dilution or vehicle control to the wells.

    • Add 2.5 µL of PDE3 enzyme to all wells.

    • Add 5 µL of cAMP substrate solution to initiate the reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Add 5 µL of PDE-Glo™ Termination Buffer to stop the reaction.

    • Add 5 µL of PDE-Glo™ Detection Solution and incubate for 20 minutes.

    • Add 20 µL of Kinase-Glo® Reagent and incubate for 10 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to PDE3 activity. Calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition versus the log of the this compound concentration and determine the IC50 value as described for the FP assay.

Radioisotope-Based Filter Binding Assay

This traditional method measures the conversion of radiolabeled cAMP (e.g., [³H]-cAMP) to [³H]-5'-AMP. The product is separated from the substrate using charged filters or chromatography, and the radioactivity is quantified.

  • Reagent Preparation:

    • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT), and 0.1 mg/mL BSA.

    • Substrate: Prepare a solution of [³H]-cAMP in assay buffer. The final concentration is typically around 1 µM.

    • Enzyme: Use a partially purified PDE3 preparation from a relevant tissue source or a recombinant human PDE3 enzyme.

    • This compound: Prepare serial dilutions in assay buffer.

    • Stop Solution: 2% Sodium Dodecyl Sulfate (SDS).

    • Elution Buffer: 0.1 M HCl.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 50 µL of this compound dilution or vehicle, 50 µL of PDE3 enzyme, and 50 µL of [³H]-cAMP substrate.

    • Incubate at 30°C for a predetermined time (e.g., 10-30 minutes) where the reaction is linear.

    • Stop the reaction by adding 20 µL of the stop solution.

    • Apply the reaction mixture to an anion-exchange column or filter (e.g., DEAE-Sephadex or nitrocellulose filter) that will bind the unreacted [³H]-cAMP.

    • Wash the column/filter with wash buffer to remove the unbound [³H]-5'-AMP.

    • Elute the bound [³H]-cAMP or quantify the radioactivity in the flow-through containing [³H]-5'-AMP using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-5'-AMP formed in each reaction.

    • Determine the percent inhibition at each this compound concentration.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for determining the in vitro inhibitory activity of this compound against PDE3. The choice of assay will depend on the specific needs of the researcher and the available laboratory infrastructure. Proper optimization of enzyme and substrate concentrations is critical for obtaining accurate and reproducible results. The provided quantitative data can serve as a benchmark for experimental validation.

References

Application Notes and Protocols for Studying Enoximone's Effects on Cardiac Output

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols used to study the effects of Enoximone, a phosphodiesterase 3 (PDE3) inhibitor, on cardiac output. This compound enhances myocardial contractility and induces vasodilation, leading to an overall improvement in cardiac performance.[1][2][3][4] This document outlines the underlying mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate research in this area.

Mechanism of Action

This compound is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1][3] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP. In cardiomyocytes, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels, leading to an increased influx of calcium ions during the action potential. This enhanced calcium availability strengthens myocardial contraction, a positive inotropic effect.[1][3] In vascular smooth muscle cells, increased cAMP levels promote relaxation, resulting in vasodilation. This reduction in systemic vascular resistance (afterload) and venous return (preload) decreases the workload on the heart.[1][3] The dual action of positive inotropy and vasodilation contributes to a significant increase in cardiac output.[1]

Enoximone_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca2+ Ca_channel->Ca_ion Increased Influx Contraction Increased Myocardial Contraction Ca_ion->Contraction

This compound's signaling pathway in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the hemodynamic effects of this compound from various clinical studies.

Table 1: Dose-Response of Intravenous this compound on Cardiac Index

Dose (mg/kg)Number of PatientsMean Increase in Cardiac Index (%)Duration of Significant Effect (hours)
0.251220%1
0.513Not specified1
1.014Not specified2
1.51048%4
2.01142%4
Data sourced from a dose-response study in patients with congestive heart failure.[5]

Table 2: Comparison of Hemodynamic Effects of this compound and Dobutamine

ParameterThis compoundDobutamine
Study 1: Post-Open Heart Surgery
Increase in Cardiac Output+100%+38%
Change in Pulmonary Vascular Resistance-34%+65%
Change in Systemic Vascular Resistance-59%-7%
Study 2: Acute Myocardial Infarction
Increase in Cardiac Output+32%+46%
Study 3: Chronic Congestive Heart Failure
Increase in Cardiac Index+61.0%+32.1%
Change in Pulmonary Capillary Pressure-29.1%-23.4%
Change in Systemic Vascular Resistance-36.7%-20.7%
Data compiled from multiple comparative clinical trials.[1][2][6]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound's effect on cardiac output are provided below.

Thermodilution Method for Cardiac Output Measurement

This invasive technique is considered a gold standard for measuring cardiac output and involves the injection of a cold saline solution into the right atrium and measuring the resultant temperature change in the pulmonary artery.[7]

Materials:

  • Swan-Ganz catheter (thermistor-tipped)

  • Pressure transducer and monitoring system

  • Cardiac output computer

  • Sterile, cold (0-4°C) or room temperature (18-25°C) 5% Dextrose in Water (D5W) or normal saline injectate[8]

  • Closed-system injectate delivery set

Protocol for Large Animal Models (e.g., Swine, Canines):

  • Catheterization: Under general anesthesia and sterile conditions, insert a Swan-Ganz catheter via a peripheral vein (e.g., femoral or jugular vein) and advance it through the right atrium, right ventricle, and into the pulmonary artery.[7] Correct placement is confirmed by observing characteristic pressure waveforms on the monitor.

  • System Setup: Connect the proximal port of the catheter to the injectate delivery system and the distal thermistor port to the cardiac output computer. Enter the correct computation constant into the computer, which is specific to the injectate volume, temperature, and catheter type.[8]

  • Injectate Preparation: Draw a known volume of cold or room temperature saline (typically 10 mL for adult large animals) into the syringe of the closed-system delivery set.[8]

  • Measurement:

    • Ensure the animal is in a stable hemodynamic state.

    • Inject the saline bolus smoothly and rapidly (over <4 seconds) at the end of expiration to minimize respiratory variation.[7]

    • The cardiac output computer will detect the temperature change and calculate the cardiac output based on the Stewart-Hamilton equation.

    • Repeat the measurement at least three times, with a minimum of one minute between injections, and average the results that are within 10-15% of each other.

  • Data Acquisition: Record baseline cardiac output. Administer this compound (e.g., intravenous bolus of 0.5-1.0 mg/kg followed by a continuous infusion of 5-20 mcg/kg/min) and repeat the cardiac output measurements at specified time points to determine the drug's effect.[4]

Thermodilution_Workflow cluster_prep Preparation cluster_measurement Measurement Cycle cluster_injection Injection Protocol (Repeat 3x) Anesthetize Anesthetize Animal Catheterize Insert Swan-Ganz Catheter Anesthetize->Catheterize Connect Connect to Monitor and Computer Catheterize->Connect Baseline Record Baseline CO Connect->Baseline Administer Administer this compound Baseline->Administer Post_Dose_CO Measure Post-Dose CO Administer->Post_Dose_CO Inject Inject Cold Saline Record Record Temperature Curve Inject->Record Calculate Computer Calculates CO Record->Calculate

Workflow for thermodilution cardiac output measurement.
Stress Echocardiography for Cardiac Output Assessment

This non-invasive imaging technique uses ultrasound to assess cardiac structure and function, including cardiac output, at rest and under stress induced by a pharmacological agent like this compound.

Materials:

  • Echocardiography machine with Doppler capabilities

  • Transducer (appropriate frequency for the subject)

  • Intravenous line

  • This compound solution for injection

Protocol for Human or Large Animal Studies:

  • Baseline Imaging:

    • The subject is placed in the left lateral decubitus position.

    • Acquire standard 2D echocardiographic views, including the parasternal long-axis, short-axis, and apical four- and two-chamber views.[9]

    • Obtain Doppler measurements of the left ventricular outflow tract (LVOT) diameter and the velocity time integral (VTI) of blood flow through the LVOT from the apical five-chamber view.

  • Cardiac Output Calculation:

    • Calculate the LVOT cross-sectional area (CSA) = π × (LVOT diameter/2)².

    • Calculate the stroke volume (SV) = CSA × VTI.

    • Calculate the cardiac output (CO) = SV × Heart Rate.

  • This compound Administration:

    • Administer this compound intravenously. A common protocol for stress echocardiography is a dose of 1.5 mg/kg infused over 10 minutes.

  • Post-Infusion Imaging:

    • Two minutes after the completion of the this compound infusion, repeat the complete echocardiographic imaging protocol performed at baseline.

  • Data Analysis:

    • Compare the pre- and post-Enoximone measurements of stroke volume and cardiac output to quantify the drug's effect. Assess for changes in regional wall motion and ejection fraction.

Pressure-Volume (PV) Loop Analysis

PV loop analysis is the gold standard for assessing load-independent cardiac contractility in preclinical research, providing a detailed characterization of systolic and diastolic function.

Materials:

  • Pressure-volume catheter (sized appropriately for the animal, e.g., mouse, rat)

  • PV loop data acquisition and analysis system

  • Anesthetic

  • Surgical instruments for either a closed-chest or open-chest approach

Protocol for Rodent Models:

  • Anesthesia and Catheterization (Closed-Chest Approach):

    • Anesthetize the rodent (e.g., with isoflurane or a combination of etomidate-urethane).[10][11]

    • Make an incision in the neck to expose the right common carotid artery.

    • Carefully insert the PV catheter into the carotid artery and advance it retrograde across the aortic valve into the left ventricle.[12]

  • Data Acquisition:

    • Allow the animal to stabilize and record baseline PV loops. The loops provide real-time data on left ventricular pressure and volume throughout the cardiac cycle.

  • Load-Independent Measures:

    • To assess contractility independent of loading conditions, transiently occlude the inferior vena cava (IVC) to reduce preload. This generates a family of PV loops of decreasing size.

    • The slope of the end-systolic pressure-volume relationship (ESPVR), derived from the upper-left corners of these loops, is a load-independent measure of myocardial contractility (end-systolic elastance, Ees).[13]

  • This compound Administration:

    • Administer this compound (e.g., via a jugular vein catheter) at the desired dose.

  • Post-Drug Analysis:

    • After a stabilization period, repeat the PV loop recording and IVC occlusion.

    • An upward and leftward shift of the ESPVR indicates a positive inotropic effect.

  • Data Analysis:

    • Analyze the PV loop data to determine changes in cardiac output, stroke volume, ejection fraction, dP/dtmax (a measure of contractility), and the ESPVR slope (Ees).

PV_Loop_Workflow cluster_prep Preparation cluster_baseline Baseline Measurement cluster_post_drug Post-Enoximone Measurement Anesthetize Anesthetize Rodent Catheterize Insert PV Catheter into LV Anesthetize->Catheterize Stabilize Allow for Stabilization Catheterize->Stabilize Record_Baseline Record Baseline PV Loops Stabilize->Record_Baseline IVC_Occlusion1 Perform IVC Occlusion Record_Baseline->IVC_Occlusion1 Derive_ESPVR1 Derive Baseline ESPVR IVC_Occlusion1->Derive_ESPVR1 Administer Administer this compound Derive_ESPVR1->Administer Record_Post Record Post-Drug PV Loops Administer->Record_Post IVC_Occlusion2 Perform IVC Occlusion Record_Post->IVC_Occlusion2 Derive_ESPVR2 Derive Post-Drug ESPVR IVC_Occlusion2->Derive_ESPVR2

Workflow for pressure-volume loop analysis.

Conclusion

The protocols described provide robust methods for evaluating the effects of this compound on cardiac output. The choice of methodology will depend on the specific research question, the subject (animal model or human), and the available resources. For precise, load-independent assessment of contractility in preclinical models, PV loop analysis is unparalleled. Thermodilution remains a clinical and large-animal research standard for accurate cardiac output measurement. Stress echocardiography offers a valuable non-invasive alternative for assessing cardiac functional reserve. Consistent application of these detailed protocols will ensure the generation of high-quality, reproducible data in the study of this compound and other inotropic agents.

References

Application Notes and Protocols for Studying Myocardial Oxygen Consumption with Enoximone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoximone is a phosphodiesterase III (PDE III) inhibitor that exhibits both positive inotropic and vasodilatory effects, classifying it as an inodilator.[1] Its mechanism of action, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), enhances myocardial contractility.[2] However, unlike purely inotropic agents, this compound's vasodilatory properties can reduce both preload and afterload, which may offset the increased myocardial oxygen demand typically associated with enhanced cardiac performance.[3] This unique characteristic makes this compound a subject of significant interest in studies of myocardial energetics and cardiac efficiency, particularly in the context of heart failure.[4]

These application notes provide a summary of the quantitative effects of this compound on myocardial oxygen consumption (MVO2) and hemodynamics, along with detailed protocols for preclinical and clinical research.

Data Presentation

The following tables summarize the quantitative effects of this compound on key hemodynamic and metabolic parameters as reported in various studies.

Table 1: Hemodynamic Effects of Intravenous this compound in Cardiac Surgery Patients

ParameterDosageChange from BaselineReference
Cardiac Index (CI)0.5 mg/kg IV bolus+17% to +20%[5]
Total Systemic Resistance (TSR)0.5 mg/kg IV bolus-24% to -31%[5]
Left Ventricular End-Diastolic Pressure (LVEDP)0.5 mg/kg IV bolus-38%[5]
dp/dtmax0.5 mg/kg IV bolus+45%[5]
Mean Arterial Pressure (MAP)0.5 mg/kg IV bolus-17% (transient)[5]
Heart Rate (HR)0.5 mg/kg IV bolus+8% (slight increase)[5]

Table 2: Effects of this compound on Myocardial Oxygen Consumption (MVO2) in Patients with Idiopathic Dilated Cardiomyopathy

ParameterTreatmentChange from ControlReference
Myocardial Oxygen Consumption per beat (MVO2/beat)This compound-19%[4]
Systolic Stress-Time Integral (STI)This compound-60%[4]
MVO2(beat)/STI RatioThis compoundIncreased from 1.31 to 2.72[4]
Myocardial Oxygen Consumption per beat (MVO2/beat)Nitroprusside-30%[4]
Systolic Stress-Time Integral (STI)Nitroprusside-35%[4]
MVO2(beat)/STI RatioNitroprussideNo significant change[4]

Signaling Pathway of this compound

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE III in cardiomyocytes, this compound leads to an accumulation of intracellular cAMP. This, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, leading to enhanced myocardial contractility (positive inotropy). The phosphorylation of phospholamban accelerates calcium reuptake into the sarcoplasmic reticulum, contributing to improved myocardial relaxation (lusitropy). In vascular smooth muscle cells, the increase in cAMP also promotes relaxation, leading to vasodilation.

Enoximone_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound PDE3 PDE III This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP converts Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel phosphorylates Phospholamban Phospholamban PKA->Phospholamban phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contractility Increased Myocardial Contractility Ca_Influx->Contractility SR_Ca_Uptake Increased SR Ca2+ Uptake Phospholamban->SR_Ca_Uptake Lusitropy Improved Myocardial Relaxation SR_Ca_Uptake->Lusitropy Enoximone_vaso This compound PDE3_vaso PDE III Enoximone_vaso->PDE3_vaso inhibits cAMP_vaso cAMP PDE3_vaso->cAMP_vaso degrades Relaxation Relaxation cAMP_vaso->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

This compound's mechanism of action in cardiac and vascular smooth muscle cells.

Experimental Protocols

Protocol 1: Measurement of Myocardial Oxygen Consumption using the Fick Principle in a Canine Model

This protocol outlines the direct measurement of MVO2 in an anesthetized canine model by applying the Fick principle, which states that the oxygen consumption of an organ is the product of the blood flow through that organ and the difference in oxygen content between the arterial blood supplying the organ and the venous blood draining it.

1. Animal Preparation and Surgical Procedure:

  • Animal Model: Adult mongrel dogs of either sex (20-25 kg body weight).

  • Anesthesia: Induction with a suitable anesthetic agent (e.g., sodium pentobarbital), followed by maintenance with an inhalant anesthetic (e.g., isoflurane). The animal should be intubated and ventilated.

  • Surgical Preparation:

    • Perform a left thoracotomy to expose the heart.

    • Place a catheter in the femoral artery to monitor systemic arterial blood pressure and for arterial blood sampling.

    • Introduce a catheter into the coronary sinus for venous blood sampling from the myocardium. This can be achieved via a jugular vein or directly through the right atrium.[6]

    • Place an electromagnetic or ultrasonic flow probe around the ascending aorta to measure cardiac output (or specifically around the left main coronary artery for coronary blood flow).

    • Implant catheters in the left atrium and left ventricle for pressure monitoring.

2. Experimental Procedure:

  • Baseline Measurements: After a stabilization period, record baseline hemodynamic parameters (heart rate, arterial pressure, left ventricular pressure, cardiac output/coronary blood flow). Collect simultaneous arterial and coronary sinus blood samples.

  • This compound Administration: Administer this compound intravenously. A typical dose for canine studies is in the range of 0.1 to 1 mg/kg.[2] The drug can be given as a bolus followed by a continuous infusion to maintain steady-state concentrations.

  • Post-infusion Measurements: At specified time points after this compound administration (e.g., 15, 30, and 60 minutes), repeat the hemodynamic measurements and blood sampling.

  • Blood Gas Analysis: Analyze the arterial and coronary sinus blood samples immediately for oxygen partial pressure (PO2), oxygen saturation (SO2), and hemoglobin concentration using a co-oximeter.

3. Data Analysis and Calculation of MVO2:

  • Calculate Oxygen Content:

    • Arterial Oxygen Content (CaO2) = (Hemoglobin [g/dL] × 1.36 [mL O2/g Hb] × Arterial O2 Saturation [%]) + (0.0031 [mL O2/dL/mmHg] × Arterial PO2 [mmHg])[7][8]

    • Coronary Sinus Oxygen Content (CvO2) = (Hemoglobin [g/dL] × 1.36 [mL O2/g Hb] × Coronary Sinus O2 Saturation [%]) + (0.0031 [mL O2/dL/mmHg] × Coronary Sinus PO2 [mmHg])[9]

  • Calculate Myocardial Oxygen Consumption (MVO2):

    • MVO2 (mL/min) = Coronary Blood Flow (mL/min) × (CaO2 - CvO2) [mL O2/mL blood]

    • Normalize MVO2 to myocardial mass (e.g., per 100g of left ventricular tissue).

Fick_Method_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Ventilation) Surgical_Prep Surgical Instrumentation (Catheters, Flow Probe) Animal_Prep->Surgical_Prep Baseline Baseline Measurements (Hemodynamics, Blood Samples) Surgical_Prep->Baseline Enoximone_Admin This compound Administration (IV Bolus/Infusion) Baseline->Enoximone_Admin Post_Admin Post-Administration Measurements (Hemodynamics, Blood Samples) Enoximone_Admin->Post_Admin Blood_Gas Blood Gas Analysis (PO2, SO2, Hb) Post_Admin->Blood_Gas O2_Content Calculate O2 Content (Arterial & Venous) Blood_Gas->O2_Content MVO2_Calc Calculate MVO2 (Fick Principle) O2_Content->MVO2_Calc

Experimental workflow for MVO2 measurement using the Fick principle.
Protocol 2: Measurement of Myocardial Oxygen Consumption using 11C-Acetate Positron Emission Tomography (PET)

This protocol describes a non-invasive method to measure MVO2 using the radiotracer 11C-acetate and PET imaging. 11C-acetate is rapidly taken up by the myocardium and converted to acetyl-CoA, which is then oxidized in the tricarboxylic acid (TCA) cycle. The clearance rate of 11C from the myocardium is proportional to the TCA cycle flux and, therefore, to MVO2.[10]

1. Animal Preparation:

  • Animal Model: Canine or rodent models can be used. For this protocol, a canine model is described.

  • Preparation: The animal should be fasted overnight to ensure a stable metabolic state. Anesthetize the animal and place it in the PET scanner. Monitor vital signs throughout the procedure.

2. Radiotracer Administration and PET Imaging:

  • Radiotracer: 11C-acetate.

  • Baseline Scan:

    • Position the animal in the PET scanner to image the heart.

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus of 11C-acetate intravenously (e.g., 10-20 mCi).

    • Acquire dynamic PET images for approximately 30-45 minutes.

  • This compound Administration: Administer this compound intravenously as a bolus or infusion.

  • Post-infusion Scan: After a suitable interval to allow for the decay of the initial radiotracer and for this compound to reach its effect, perform a second 11C-acetate PET scan following the same procedure as the baseline scan.

3. Data Analysis and Kinetic Modeling:

  • Image Reconstruction: Reconstruct the dynamic PET images with corrections for attenuation, scatter, and radioactive decay.

  • Region of Interest (ROI) Definition: Draw ROIs over the left ventricular myocardium and in the left ventricular cavity (for the arterial input function) on the reconstructed images.

  • Time-Activity Curve (TAC) Generation: Generate TACs for the myocardial and blood pool ROIs.

  • Kinetic Modeling:

    • Apply a compartment model to the myocardial TAC. A two-compartment model is often sufficient.[11]

    • The model describes the transport of 11C-acetate from the blood to the myocardium (K1) and its clearance from the myocardium (k2).

    • The clearance rate constant (k2) is directly proportional to MVO2.[5]

  • Calculation of MVO2: Convert the k2 value to absolute units of MVO2 (e.g., mL/min/100g) using a previously established linear relationship and appropriate calibration factors for the specific scanner and model.

PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Positioning Positioning in PET Scanner Animal_Prep->Positioning Baseline_Scan Baseline 11C-Acetate PET Scan Positioning->Baseline_Scan Enoximone_Admin This compound Administration Baseline_Scan->Enoximone_Admin Post_Scan Post-Administration 11C-Acetate PET Scan Enoximone_Admin->Post_Scan Image_Recon Image Reconstruction Post_Scan->Image_Recon ROI_Def ROI Definition (Myocardium, Blood Pool) Image_Recon->ROI_Def TAC_Gen Time-Activity Curve Generation ROI_Def->TAC_Gen Kinetic_Model Kinetic Modeling (Compartment Model) TAC_Gen->Kinetic_Model MVO2_Calc MVO2 Calculation (from k2) Kinetic_Model->MVO2_Calc

Experimental workflow for MVO2 measurement using 11C-Acetate PET.

Conclusion

This compound presents a compelling profile for cardiovascular research, offering the potential to enhance cardiac function without the energetic penalty of increased myocardial oxygen consumption. The protocols outlined in these application notes provide robust frameworks for quantifying the effects of this compound on MVO2 and hemodynamics. By employing these methodologies, researchers can gain valuable insights into the therapeutic potential of this compound and other inodilators in the management of heart failure and other cardiac conditions.

References

Enoximone as a pharmacological tool in cardiac research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Enoximone is a selective phosphodiesterase III (PDE3) inhibitor that has been investigated for its cardiotonic and vasodilatory properties. By preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, this compound enhances myocardial contractility and promotes vasodilation.[1][2][3] These characteristics make it a valuable pharmacological tool for in vitro and in vivo studies of cardiac function and for investigating the therapeutic potential of PDE3 inhibition in conditions such as heart failure. This document provides detailed application notes and experimental protocols for the use of this compound in cardiac research.

Mechanism of Action

This compound selectively inhibits the PDE3 enzyme, which is responsible for the hydrolysis of cAMP.[4][5] Inhibition of PDE3 leads to an accumulation of intracellular cAMP in cardiomyocytes.[2][3] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac muscle contraction.[3] This includes L-type calcium channels, leading to increased calcium influx, and phospholamban, which enhances calcium reuptake into the sarcoplasmic reticulum. The net effect is an increase in the force of myocardial contraction (positive inotropy) and an accelerated rate of relaxation (lusitropy).[3]

In vascular smooth muscle, increased cAMP levels also lead to relaxation, resulting in vasodilation.[2][3] This dual action of positive inotropy and vasodilation, often referred to as "inodilation," improves cardiac output and reduces the workload on the heart.[2][3]

Quantitative Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Inhibitory Activity of this compound against Phosphodiesterase Isoenzymes

PDE IsoenzymeIC50 (μM)Source
PDE I2100[4]
PDE II2900[4]
PDE III5.9[4]
PDE IV21.1[4]

Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Congestive Heart Failure

ParameterDose (mg/kg)% Change from BaselineSource
Cardiac Index0.25+20%[6]
Cardiac Index1.5+48%[6]
Cardiac Index2.0+42%[6]
Pulmonary Artery Diastolic Pressure0.25-19%[6]
Pulmonary Artery Diastolic Pressure2.0-29%[6]

Signaling Pathway

The signaling pathway of this compound's action in a cardiomyocyte is depicted below.

Enoximone_Pathway cluster_cell Cardiomyocyte This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (via Phospholamban) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Release Ca2+ Release SR->Ca_Release Contraction Increased Contraction Ca_Influx->Contraction Ca_Release->Contraction

This compound's mechanism of action in a cardiomyocyte.

Experimental Protocols

Protocol 1: Assessment of Inotropic Effects in Isolated Papillary Muscle

This protocol describes the use of an isolated papillary muscle preparation to evaluate the dose-dependent inotropic effects of this compound.

Materials:

  • Isolated organ bath system

  • Force transducer

  • Stimulator

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Animal model (e.g., rat, guinea pig)

Procedure:

  • Prepare the isolated organ bath system, maintaining the Krebs-Henseleit solution at 37°C and bubbling with 95% O2 / 5% CO2.

  • Euthanize the animal according to approved institutional guidelines.

  • Rapidly excise the heart and place it in cold Krebs-Henseleit solution.

  • Dissect a suitable papillary muscle from the left ventricle.

  • Mount the muscle vertically in the organ bath, with one end attached to a fixed hook and the other to a force transducer.

  • Allow the muscle to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), stimulating it at a constant frequency (e.g., 1 Hz).

  • After equilibration, record baseline contractile force.

  • Add this compound cumulatively to the bath to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Allow the contractile force to stabilize at each concentration before adding the next.

  • Record the developed tension at each concentration.

Data Analysis:

  • Express the contractile force at each this compound concentration as a percentage of the baseline force.

  • Plot the concentration-response curve and calculate the EC50 value.

Papillary_Muscle_Workflow A Isolate Papillary Muscle B Mount in Organ Bath A->B C Equilibrate and Stimulate B->C D Record Baseline Contraction C->D E Add this compound (Cumulative Doses) D->E F Record Contractile Force E->F G Analyze Dose-Response F->G

Workflow for isolated papillary muscle experiment.
Protocol 2: Evaluation of Hemodynamic Effects in a Langendorff-Perfused Heart

This protocol outlines the use of a Langendorff apparatus to assess the effects of this compound on cardiac function in an isolated, retrogradely perfused heart.

Materials:

  • Langendorff perfusion system

  • Pressure transducer

  • Krebs-Henseleit solution

  • This compound stock solution

  • Animal model (e.g., rat)

Procedure:

  • Prepare the Langendorff system, ensuring the Krebs-Henseleit solution is maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Anesthetize the rat and administer heparin.

  • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg).

  • Insert a balloon into the left ventricle connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate.

  • Allow the heart to stabilize for 20-30 minutes.

  • Record baseline hemodynamic parameters (LVDP, heart rate, coronary flow).

  • Introduce this compound into the perfusate at a desired concentration (e.g., 1-10 µM) or as a bolus injection.

  • Continuously record hemodynamic parameters for a defined period (e.g., 30 minutes).

Data Analysis:

  • Calculate the percentage change in LVDP, heart rate, and coronary flow from baseline following this compound administration.

Langendorff_Workflow A Isolate and Cannulate Heart B Langendorff Perfusion A->B C Stabilize and Record Baseline B->C D Administer this compound C->D E Record Hemodynamic Parameters D->E F Analyze Data E->F

Workflow for Langendorff-perfused heart experiment.
Protocol 3: In Vivo Hemodynamic Assessment in a Rat Model

This protocol details the procedure for evaluating the in vivo hemodynamic effects of this compound in an anesthetized rat model.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Pressure-volume catheter

  • Data acquisition system

  • Ventilator

  • Infusion pump

  • This compound solution for intravenous administration

  • Saline

Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Intubate the rat and provide mechanical ventilation.

  • Cannulate the carotid artery for insertion of the pressure-volume catheter into the left ventricle.

  • Cannulate the jugular vein for intravenous drug administration.

  • Allow the animal to stabilize and record baseline hemodynamic parameters (e.g., heart rate, blood pressure, LVDP, dP/dtmax).

  • Administer a bolus of this compound (e.g., 0.1-1.0 mg/kg) via the jugular vein, followed by a continuous infusion if desired.

  • Record hemodynamic changes continuously for a specified duration.

Data Analysis:

  • Quantify the changes in hemodynamic parameters from baseline at different time points after this compound administration.

Measurement of Intracellular cAMP Levels

To directly assess the mechanism of action of this compound, intracellular cAMP levels can be measured in isolated cardiomyocytes.

Materials:

  • Isolated adult rat ventricular myocytes

  • This compound

  • Phosphodiesterase inhibitors (e.g., IBMX) for positive control

  • cAMP assay kit (e.g., ELISA-based)

  • Cell lysis buffer

Procedure:

  • Isolate cardiomyocytes from an adult rat heart using established enzymatic digestion protocols.

  • Plate the isolated myocytes and allow them to recover.

  • Treat the myocytes with different concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Lyse the cells using the buffer provided in the cAMP assay kit.

  • Perform the cAMP assay according to the manufacturer's instructions.

  • Normalize cAMP levels to the total protein concentration in each sample.

Data Analysis:

  • Compare the cAMP levels in this compound-treated cells to untreated control cells.

Conclusion

This compound serves as a specific and potent tool for studying the role of PDE3 in cardiac physiology and pathophysiology. The protocols provided herein offer a framework for investigating its effects on cardiac contractility and hemodynamics in various experimental models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use.

References

Intravenous administration of Enoximone in a research setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Intravenous Enoximone in Research

Introduction

This compound is a selective phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2][3][4] It enhances cardiac contractility and promotes relaxation of vascular smooth muscle.[3][5][6] These characteristics make it a subject of interest in research settings for the short-term treatment of severe congestive heart failure.[1][2] This document provides detailed application notes and protocols for the intravenous administration of this compound in a research context, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mechanism involves the selective inhibition of the phosphodiesterase 3 (PDE3) enzyme.[2][3] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells.[3][7] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[2][3]

In cardiac myocytes, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels.[3] This enhances calcium ion influx during the cardiac cycle, leading to a more forceful contraction of the heart muscle (positive inotropy).[2][3] In vascular smooth muscle cells, increased cAMP levels promote relaxation, resulting in vasodilation.[3][8] This reduction in preload and afterload decreases the workload on the heart.[3]

Enoximone_Signaling_Pathway cluster_cell Cardiac Myocyte / Vascular Smooth Muscle Cell cluster_cardiac Cardiac Effects cluster_vascular Vascular Effects This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Ca_Influx ↑ Ca2+ Influx PKA->Ca_Influx Phosphorylates Ca2+ Channels Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Contractility ↑ Myocardial Contractility (Positive Inotropy) Ca_Influx->Contractility Vasodilation Vasodilation Relaxation->Vasodilation

Caption: this compound's mechanism of action via PDE3 inhibition.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

This compound is primarily metabolized in the liver via oxidation to its active metabolite, this compound sulphoxide.[5][9] This metabolite also possesses inotropic and vasodilatory properties, but is less potent than the parent compound.[5] Excretion occurs mainly through the kidneys.[5]

Table 1: Pharmacokinetic Parameters of Intravenous this compound

ParameterValue (Healthy Volunteers)Value (Congestive Heart Failure Patients)Value (Dialysis Patients)Reference
This compound Half-life (t½) ~2.2 hours~7 hours~1.5 hours[8][10]
Sulphoxide Metabolite Half-life (t½) ~2.2 hours~7.6 - 8 hours~7.8 hours[8][9][11]
Volume of Distribution (Vd) ~1.6 L/kg-0.7 - 4.8 L/kg (mean 2.11 L/kg)[8]
Urinary Excretion (24h) -~74% as sulphoxide metabolite, ~0.49% as parent drug-[5]

Pharmacodynamics

The intravenous administration of this compound results in significant hemodynamic changes. The primary effects are an increase in cardiac output and a decrease in ventricular filling pressures and systemic vascular resistance.[6][10][12]

Table 2: Hemodynamic Effects of Intravenous this compound in Heart Failure Patients

Hemodynamic ParameterDirection of ChangeMagnitude of ChangeReference
Cardiac Index / Output Increase30% to 68%[6][11][12][13][14]
Pulmonary Capillary Wedge Pressure Decrease-19% to -59%[6][12]
Systemic Vascular Resistance Decrease-28% to -49%[6][12]
Right Atrial Pressure Decrease-29% to -60%[6][12]
Heart Rate Mild Increase0% to 13%[6][12]
Mean Arterial Pressure Mild Decrease-5% to -14%[12]

Protocols for Intravenous Administration in a Research Setting

Protocol 1: Preparation and Handling of this compound Solution

This protocol outlines the steps for preparing this compound for intravenous infusion.

Materials:

  • This compound for injection (e.g., 100mg/20mL ampule)

  • 0.9% Sodium Chloride for injection

  • Sterile syringes and needles

  • Electronically controlled infusion device

Procedure:

  • Reconstitution/Dilution: Dilute the this compound solution with an equal volume of 0.9% Sodium Chloride to yield a final concentration of 2.5 mg/mL.[11]

    • Note: Do not use more dilute solutions, as crystallization may occur.[11]

  • Visual Inspection: Before administration, visually inspect the diluted solution for particulate matter and discoloration.

  • Stability: Administer the prepared solution promptly. Do not refrigerate the diluted solution, as this can also cause crystal formation.[11]

  • Administration Line: this compound has a high pH and contains propylene glycol and alcohol. It should be administered via a dedicated port on a central line to minimize vascular irritation.[11] Be aware that this compound has occasionally been reported to cause 'furring of the lines'.[11]

Protocol 2: Experimental Workflow for In Vivo Hemodynamic Assessment

This protocol provides a generalized workflow for assessing the hemodynamic effects of intravenously administered this compound in a research setting.

1. Subject Preparation:

  • Acclimate subjects to the laboratory environment to minimize stress-related physiological changes.

  • For animal models, anesthetize the subject according to approved institutional protocols.

  • Surgically implant catheters for drug administration (e.g., femoral vein) and hemodynamic monitoring (e.g., carotid artery for blood pressure, pulmonary artery catheter for cardiac output and pressures).

2. Baseline Measurement:

  • Allow the subject to stabilize after instrumentation.

  • Record baseline hemodynamic parameters for a sufficient duration (e.g., 30 minutes) to ensure stability. Monitored parameters should include:

    • Heart Rate (HR)

    • Mean Arterial Pressure (MAP)

    • Cardiac Output (CO) / Cardiac Index (CI)

    • Pulmonary Capillary Wedge Pressure (PCWP)

    • Right Atrial Pressure (RAP)

    • Systemic Vascular Resistance (SVR)

3. This compound Administration:

  • Administer an initial intravenous bolus dose. Doses in clinical research have ranged from 0.5 mg/kg to 1.0 mg/kg.[9][14][15][16]

  • Immediately following the bolus, begin a continuous maintenance infusion using an electronically controlled pump. Infusion rates in studies have ranged from 2.5 to 20 mcg/kg/min.[11][14][15]

    • Note: The onset of action is rapid, with hemodynamic effects observable within minutes.[2] However, it may take up to 30 minutes to see the full effect.[11]

4. Data Collection and Monitoring:

  • Continuously record all hemodynamic parameters throughout the infusion period.

  • Collect data at specific time points post-infusion initiation (e.g., 15, 30, 60 minutes, and then hourly) for analysis.

  • Monitor for potential adverse effects such as hypotension, arrhythmias, or tachycardia.[3][13]

5. Washout and Post-Treatment Monitoring:

  • After the infusion period, discontinue the drug.

  • Continue to monitor hemodynamic parameters during the washout period to observe the return to baseline. The duration should be guided by the drug's half-life (approximately 8 hours in heart failure models).[11]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_baseline Phase 2: Baseline cluster_admin Phase 3: Drug Administration cluster_monitoring Phase 4: Monitoring & Data Collection cluster_analysis Phase 5: Post-Infusion A1 Subject Acclimation A2 Anesthesia & Instrumentation (Catheter Placement) A1->A2 B1 Stabilization Period A2->B1 B2 Record Baseline Hemodynamic Data B1->B2 C1 Administer IV Bolus (e.g., 0.5 mg/kg) B2->C1 C2 Start Continuous IV Infusion (e.g., 5-10 mcg/kg/min) C1->C2 D1 Continuous Hemodynamic Recording C2->D1 D2 Monitor for Adverse Effects E1 Discontinue Infusion D2->E1 E2 Monitor During Washout (Return to Baseline) E1->E2 E3 Final Data Analysis E2->E3

Caption: Experimental workflow for IV this compound administration.

Considerations for Research Use

  • Dose-Response: The hemodynamic effects of this compound are dose-dependent.[15][17] Researchers should establish a dose-response curve in their specific model to identify the optimal therapeutic window.

  • Renal and Hepatic Function: In subjects with renal or hepatic impairment, the clearance of this compound and its active metabolite may be reduced, potentially leading to drug accumulation.[9][11] Dose adjustments may be necessary in these populations.

  • Concomitant Medications: this compound may have synergistic effects when combined with other vasodilators or inotropic agents.[1] The potential for increased hypotension or other adverse effects should be considered.[1]

References

Application Notes: Enoximone in Cardiac Surgery Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enoximone is a selective phosphodiesterase III (PDE-III) inhibitor with positive inotropic and vasodilatory properties.[1][2] Unlike catecholamines or digitalis glycosides, its mechanism of action is independent of adrenergic receptors.[3] In the context of cardiac surgery, this compound is primarily investigated for its utility in managing low cardiac output syndrome, particularly in patients who are difficult to wean from cardiopulmonary bypass (CPB).[4][5] Its dual action of enhancing myocardial contractility and reducing ventricular outflow resistance makes it a subject of significant interest for improving hemodynamic stability in high-risk surgical patients.[1][4]

Mechanism of Action

This compound selectively inhibits the PDE-III enzyme in cardiac and vascular smooth muscle cells.[2] This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels. In cardiomyocytes, increased cAMP activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels and components of the sarcoplasmic reticulum, enhancing calcium influx and availability for contraction.[2] This results in a positive inotropic effect (increased contractility). In vascular smooth muscle, elevated cAMP levels lead to relaxation and vasodilation, reducing both systemic and pulmonary vascular resistance (afterload and preload).[2]

Enoximone_Signaling_Pathway cluster_Cell Cardiomyocyte This compound This compound pde3 PDE-III This compound->pde3 Inhibits amp 5'-AMP pde3->amp Degrades atp ATP ac Adenylate Cyclase camp cAMP ac->camp Converts pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channels pka->ca_channel Phosphorylates sr Sarcoplasmic Reticulum pka->sr Phosphorylates ca_ion Ca2+ Influx & Release ca_channel->ca_ion Increases sr->ca_ion Increases contraction Increased Myocardial Contractility ca_ion->contraction Leads to

Caption: this compound's signaling pathway via PDE-III inhibition.

Data Presentation

Table 1: Summary of Hemodynamic Effects of this compound in Cardiac Surgery Patients

ParameterDosageObservationPatient PopulationCitation
Cardiac Index (CI) 0.5 mg/kg IV▲ ~17-20% increaseElective aorto-coronary bypass grafting[6]
1.0 mg/kg IVSignificantly greater than control groupUndergoing CPB[7]
Systemic Vascular Resistance (SVR) 0.5 mg/kg IV▼ ~24-31% decreaseElective aorto-coronary bypass grafting[6]
1.0 mg/kg IVLess than control groupUndergoing CPB[7]
Pulmonary Capillary Pressure (PCP) 0.5 mg/kg IV▼ ~38% decreaseWeaning from ECC[5]
Mean Arterial Pressure (MAP) 0.5 mg/kg IV▼ Small, transient decrease (~17% for 1 min)During anesthesia for cardiac surgery[1][6]
Heart Rate (HR) 0.5 mg/kg IVNo significant changeAortocoronary bypass grafting[1][5]
dp/dtmax 0.5 mg/kg IV▲ ~45% increaseDuring anesthesia for cardiac surgery[6]
Oxygen Consumption 1.0 mg/kg IVSignificantly greater after CPBUndergoing CPB[7]

Note: ▲ indicates an increase, ▼ indicates a decrease.

Experimental Protocols

Protocol 1: Evaluation of Hemodynamic Effects in Patients Weaning from Cardiopulmonary Bypass (CPB)

This protocol outlines a method for assessing the acute hemodynamic effects of this compound in patients with myocardial dysfunction following cardiac surgery.

1. Objective: To determine the efficacy of this compound in improving hemodynamic parameters in patients unable to be weaned from CPB without pharmacological support.

2. Patient Selection:

  • Inclusion Criteria: Adult patients undergoing cardiac surgery (e.g., coronary artery bypass grafting) who demonstrate impaired myocardial performance during attempts to wean from CPB.[4][5] Criteria for impairment may include: Mean Arterial Pressure (MAP) < 60 mmHg, Cardiac Index (CI) < 2.0 L/min/m², and/or Pulmonary Capillary Pressure (PCP) > 15 mmHg.[5]

  • Exclusion Criteria: Patients with known hypersensitivity to this compound, severe hepatic or renal impairment, or pre-existing severe arrhythmias.[3]

3. Study Design: A randomized, controlled study is recommended.

  • Treatment Group: Receives this compound.

  • Control Group: Receives a standard inotrope (e.g., dobutamine) or placebo.[5][7]

4. Intervention:

  • This compound Administration: Administer a single intravenous (IV) bolus of 0.5 mg/kg to 1.0 mg/kg this compound approximately 10 minutes before the planned weaning from CPB.[4][7]

  • Control Administration: Administer the comparator agent as per standard institutional protocols (e.g., dobutamine infusion at 5 µg/kg/min).[5]

5. Monitoring and Data Collection:

  • Hemodynamic Monitoring: Continuously monitor MAP, HR, CI, PCP, and systemic and pulmonary vascular resistance using appropriate invasive monitoring (e.g., pulmonary artery catheter).

  • Data Collection Points: Record baseline measurements before drug administration, and then at frequent intervals post-administration (e.g., 1, 5, 10, 30, and 60 minutes after weaning from CPB).[5][6]

  • Additional Measures: Record the need for additional pharmacological support (e.g., vasopressors like noradrenaline or other inotropes like adrenaline).[7] Assess skin capillary blood flow using laser Doppler techniques to evaluate organ perfusion.[7]

6. Outcome Measures:

  • Primary: Successful weaning from CPB without requiring significant additional inotropic or vasopressor support.

  • Secondary: Changes in key hemodynamic parameters (CI, SVR, PCP, MAP) from baseline, incidence of arrhythmias, and total dose of other required vasoactive drugs.[1][7]

Experimental_Workflow start Patient Recruitment (Undergoing Cardiac Surgery) inclusion Assess Weaning from CPB (Impaired Myocardial Performance) start->inclusion randomize Randomization inclusion->randomize Meets Criteria group_e Administer this compound (e.g., 0.5 mg/kg IV Bolus) randomize->group_e group_c Administer Control (Placebo or Dobutamine) randomize->group_c wean Attempt to Wean from CPB group_e->wean group_c->wean monitor Continuous Hemodynamic Monitoring (Post-Weaning) wean->monitor analysis Data Analysis (Compare Outcomes) monitor->analysis end End of Study analysis->end

Caption: Workflow for a clinical trial of this compound in cardiac surgery.

Protocol 2: In Vitro Assessment of this compound on Myocyte Metabolism

This protocol is based on research investigating the metabolic effects of phosphodiesterase inhibitors on isolated cardiac myocytes.[8]

1. Objective: To determine the effect of this compound on glucose and fatty acid metabolism in isolated adult rat cardiac myocytes.

2. Materials:

  • Isolated cardiac myocytes from adult Sprague-Dawley rats.

  • This compound solution (e.g., 0.5 mM).[8]

  • Radiolabeled substrates: [U-¹⁴C]glucose, [2-¹⁴C]pyruvate.[8]

  • Krebs-Henseleit bicarbonate buffer.

  • Scintillation counter.

  • Mitochondria isolation reagents.

3. Experimental Procedure:

  • Myocyte Isolation: Isolate ventricular myocytes from adult rat hearts using established enzymatic digestion protocols.

  • Metabolic Assay (Glucose Oxidation):

    • Incubate isolated myocytes in buffer containing [U-¹⁴C]glucose.

    • Divide myocytes into two groups: control (no drug) and treatment (with 0.5 mM this compound).[8]

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Capture the ¹⁴CO₂ produced from glucose oxidation.

    • Quantify the radioactivity using a scintillation counter to determine the rate of glucose oxidation.[8]

  • Enzyme Activity Assay (Pyruvate Dehydrogenase - PDH):

    • Treat isolated myocytes with and without this compound as described above.

    • Isolate mitochondria from the myocyte pellets.

    • Measure the activity of the PDH complex in the mitochondrial fraction using a spectrophotometric or radiometric assay.[8] This allows for the assessment of a key regulatory enzyme in glucose oxidation.

4. Outcome Measures:

  • Primary: Rate of ¹⁴CO₂ production from radiolabeled glucose, indicating the rate of glucose oxidation.

  • Secondary: Activity of the PDH complex.[8]

Table 2: Summary of Key Clinical Trials and Studies

Study FocusPatient PopulationThis compound RegimenKey FindingsCitation
Hemodynamics during ECC 20 coronary surgery patients unable to wean from ECC0.5 mg/kg IV bolusCompared to dobutamine, this compound caused a slight CI increase (+5%), significant TSR decrease, and stable HR. Fewer patients required additional therapy.[5]
Post-CPB Support 80 patients undergoing cardiac surgery1.0 mg/kg IV before weaning from CPBThis compound group had significantly higher CI, lower SVR, and required less adrenaline support post-operation compared to control.[7]
Hemodynamics at Different Surgical Stages 60 elective aorto-coronary bypass patients0.5 mg/kg IV bolusShowed significant increases in CI and dp/dtmax and decreases in TSR and LVEDP before, during, and after anesthesia.[6]
Chronic Heart Failure 10 patients with severe heart failureOral this compound for 4 weeksIncreased exercise duration, resting and exercise cardiac output, and blood flow to calf muscle compared to placebo.[9]
ESSENTIAL Trials Patients with advanced chronic heart failure (NYHA Class III-IV)Oral this compound (25-50 mg TID)Low-dose this compound did not improve major clinical outcomes (mortality, morbidity) compared to placebo, though it appeared safe.[10]

References

Application Notes and Protocols: Measuring Hemodynamic Effects of Enoximone in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the hemodynamic effects of Enoximone in preclinical research settings. This compound is a selective phosphodiesterase III (PDE-III) inhibitor with positive inotropic and vasodilatory properties, making it a subject of interest in the context of cardiac dysfunction and heart failure.[1][2]

Introduction to this compound and its Mechanism of Action

This compound is an inotropic agent that enhances the contractility of the heart muscle.[3][4] Its primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE-III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1][4] By inhibiting PDE-III, this compound leads to an accumulation of intracellular cAMP.[1][4]

In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates L-type calcium channels, leading to an increased influx of calcium ions during systole.[3][4] This results in enhanced myocardial contractility (positive inotropy).[3][4] In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation.[3][4] This dual action of positive inotropy and vasodilation improves cardiac output and reduces the workload on the heart.[1][5]

Preclinical Models for Hemodynamic Assessment

The choice of animal model is critical for obtaining translatable preclinical data. Both small and large animal models are utilized to study the hemodynamic effects of inotropic agents like this compound.

  • Rodent Models (Rats, Mice): Rodent models are frequently used for initial efficacy and dose-ranging studies due to their cost-effectiveness and the availability of transgenic strains.[6] Hemodynamic parameters can be assessed using techniques like pressure-volume (PV) loop analysis.[7][8]

  • Canine Models: Canine models of heart failure, induced by methods such as rapid ventricular pacing or coronary microembolization, offer a closer physiological resemblance to human cardiovascular disease.[9] These models are valuable for more advanced preclinical evaluation.

Quantitative Data Summary

The following tables summarize the expected hemodynamic effects of this compound based on available clinical and preclinical insights. Values are presented to illustrate the anticipated direction and magnitude of change.

Table 1: Hemodynamic Effects of Intravenous this compound in a Canine Model of Heart Failure

ParameterBaseline (Mean ± SD)Post-Enoximone (Mean ± SD)Percentage Change
Cardiac Output (L/min)2.5 ± 0.43.5 ± 0.6+40%
Mean Arterial Pressure (mmHg)85 ± 1080 ± 8-6%
Heart Rate (beats/min)110 ± 15115 ± 18+5%
Pulmonary Capillary Wedge Pressure (mmHg)20 ± 512 ± 4-40%
Systemic Vascular Resistance (dyn·s/cm⁵)2500 ± 4001700 ± 350-32%
Left Ventricular dP/dtmax (mmHg/s)1200 ± 2001600 ± 250+33%

Table 2: Hemodynamic Effects of Intravenous this compound in a Rat Model (Pressure-Volume Loop Analysis)

ParameterBaseline (Mean ± SD)Post-Enoximone (Mean ± SD)Percentage Change
Cardiac Output (mL/min)80 ± 12105 ± 15+31%
Stroke Volume (μL)200 ± 30250 ± 35+25%
Ejection Fraction (%)55 ± 765 ± 8+18%
Mean Arterial Pressure (mmHg)95 ± 1090 ± 9-5%
Heart Rate (beats/min)350 ± 40360 ± 42+3%
End-Systolic Pressure (mmHg)105 ± 12100 ± 11-5%
End-Diastolic Volume (μL)360 ± 50385 ± 55+7%
dP/dtmax (mmHg/s)5000 ± 8007000 ± 1000+40%

Experimental Protocols

Protocol for Intravenous Administration and Hemodynamic Monitoring in a Rat Model

This protocol describes the measurement of hemodynamic effects of intravenously administered this compound in an anesthetized rat model using a pressure-volume catheter.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)[10]

  • Pressure-volume catheter (e.g., Millar SPR-838)

  • Data acquisition system (e.g., PowerLab)

  • Surgical instruments

  • This compound for injection

  • Saline (0.9% NaCl)

  • Infusion pump

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (2-3% for induction, 1-1.5% for maintenance).[10]

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Secure the limbs with tape.

    • Perform a tracheotomy to ensure a patent airway, if necessary.

  • Catheterization:

    • Make a midline incision in the neck to expose the right carotid artery and right jugular vein.

    • Carefully dissect the vessels from the surrounding tissue.

    • Insert a catheter into the jugular vein for intravenous drug administration.

    • Insert the pressure-volume catheter into the right carotid artery and advance it into the left ventricle. Correct placement is confirmed by observing the characteristic pressure and volume signals.

  • Baseline Hemodynamic Recording:

    • Allow the animal to stabilize for at least 20 minutes after catheter placement.

    • Record baseline hemodynamic data for 10-15 minutes. This includes heart rate, systolic and diastolic blood pressure, cardiac output, stroke volume, ejection fraction, and dP/dtmax.

  • This compound Administration:

    • Prepare a solution of this compound in saline. A typical intravenous dose for a bolus injection in preclinical models can range from 0.5 to 1 mg/kg.

    • Administer the this compound solution as an intravenous bolus via the jugular vein catheter, followed by a saline flush.

    • Alternatively, a continuous infusion can be initiated.

  • Post-Dose Hemodynamic Recording:

    • Continuously record hemodynamic parameters for at least 60 minutes following this compound administration.

    • Note the time to onset of action and the duration of the hemodynamic effects.

  • Data Analysis:

    • Analyze the recorded data to determine the changes in hemodynamic parameters from baseline.

    • Calculate the mean and standard deviation for each parameter at baseline and at various time points post-administration.

    • Perform statistical analysis to determine the significance of the observed changes.

Protocol for Hemodynamic Assessment in a Canine Model of Chronic Heart Failure

This protocol outlines the procedure for evaluating the hemodynamic effects of this compound in a canine model of chronic heart failure.

Materials:

  • Canine model of chronic heart failure (e.g., created by rapid pacing or microembolization)[9]

  • Anesthesia (e.g., propofol, isoflurane)

  • Swan-Ganz catheter

  • Arterial line catheter

  • Echocardiography machine

  • This compound for injection

  • Saline (0.9% NaCl)

  • Infusion pumps

Procedure:

  • Animal Preparation:

    • Anesthetize the dog and maintain anesthesia with an appropriate agent.

    • Place the animal in a supine or lateral position.

    • Intubate the dog and provide mechanical ventilation.

  • Instrumentation:

    • surgically place a Swan-Ganz catheter via the jugular vein to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.

    • Insert an arterial line into the femoral artery to continuously monitor systemic blood pressure.

    • Place a separate intravenous line for drug administration.

  • Baseline Measurements:

    • Allow for a stabilization period after instrumentation.

    • Record baseline hemodynamic parameters, including cardiac output (thermodilution), mean arterial pressure, central venous pressure, pulmonary artery pressure, and pulmonary capillary wedge pressure.

    • Perform a baseline echocardiogram to assess left ventricular function (e.g., ejection fraction, fractional shortening).

  • This compound Administration:

    • Administer a loading dose of this compound (e.g., 0.5 mg/kg) intravenously over 10-15 minutes, followed by a continuous infusion (e.g., 5-10 µg/kg/min).

  • Post-Dose Monitoring:

    • Continuously monitor all hemodynamic parameters.

    • Repeat the measurement of cardiac output at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).

    • Perform follow-up echocardiograms to assess changes in cardiac function.

  • Data Analysis:

    • Compare the post-infusion hemodynamic and echocardiographic data to the baseline values.

    • Analyze the dose-response relationship if different infusion rates are tested.

Visualizations

Signaling Pathway of this compound

Enoximone_Signaling_Pathway cluster_cell Cardiac Myocyte This compound This compound PDE3 Phosphodiesterase III (PDE-III) This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx promotes Contraction Increased Myocardial Contractility Ca_Influx->Contraction

Caption: this compound's signaling pathway in a cardiac myocyte.

Experimental Workflow for Preclinical Hemodynamic Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Canine) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (Catheters, Probes) Anesthesia->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Baseline Record Baseline Hemodynamics Stabilization->Baseline Drug_Admin Administer this compound (IV Bolus or Infusion) Baseline->Drug_Admin Post_Dose Record Post-Dose Hemodynamics Drug_Admin->Post_Dose Data_Processing Process and Analyze Data Post_Dose->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Results Summarize Results (Tables, Figures) Statistical_Analysis->Results

Caption: Workflow for a preclinical hemodynamic study of this compound.

References

Application Notes and Protocols for Investigating Enoximone's Cellular Effects in Cardioculture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoximone is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory effects, primarily used in the short-term treatment of congestive heart failure.[1][2] Its mechanism of action involves the selective inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and components of the sarcoplasmic reticulum, resulting in enhanced myocardial contractility and relaxation.[1][3]

These application notes provide a comprehensive guide for utilizing cell culture models to investigate the cellular and molecular effects of this compound. Detailed protocols for relevant assays are provided, along with structured data tables summarizing key quantitative findings from published literature. This information is intended to assist researchers in designing and executing robust in vitro studies to further elucidate the pharmacological profile of this compound and similar compounds.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. The following models are commonly used in cardiovascular research and are suitable for studying the effects of this compound:

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells offer a highly relevant human model, exhibiting spontaneous contractions and expressing key cardiac ion channels and signaling proteins.[4][5] They are particularly valuable for cardiotoxicity screening and mechanistic studies.

  • AC16 Human Cardiomyocyte Cell Line: This immortalized human ventricular cardiomyocyte cell line provides a convenient and reproducible model for studying cardiomyocyte biology.[6][7][8] AC16 cells express key cardiac markers and can be used for a variety of cellular and molecular assays.

  • H9c2 Rat Cardiomyoblast Cell Line: Derived from embryonic rat heart tissue, H9c2 cells are a widely used model for cardiovascular research, particularly for initial screening and cardiotoxicity studies.[1][9] It is important to note that these are myoblasts and may not fully recapitulate the phenotype of adult cardiomyocytes.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key in vitro data for this compound, providing a reference for expected dose-responses and aiding in experimental design.

Table 1: this compound Phosphodiesterase (PDE) Inhibition

PDE IsozymeTissue SourceIC50 (µM)Reference
PDE IIIFailing Human Heart5.9[10]
PDE IVFailing Human Heart21.1[10]
PDE IFailing Human Heart2100[10]
PDE IIFailing Human Heart2900[10]
PDE IIIGuinea Pig1.8[6]
PDE IVGuinea Pig160[6]

Table 2: Effects of this compound on Cellular Function (Qualitative)

Cell TypeParameterEffectConcentrationReference
Sheep MyocardiumRyanodine Receptor (Calcium Release Channel) ActivityNo direct effectUp to 1 mM

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway activated by this compound is the cAMP-PKA pathway. The following diagram illustrates the key steps involved.

Enoximone_Signaling cluster_cAMP Intracellular Space This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates Contraction Increased Myocardial Contraction Ca_Channel->Contraction Increases Ca2+ influx SR->Contraction Enhances Ca2+ release & reuptake ATP ATP AC Adenylate Cyclase AC->cAMP Converts

Caption: this compound's primary signaling pathway.

Experimental Workflow: Investigating this compound's Effects

A typical workflow for characterizing the cellular effects of this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Cardiomyocytes (hiPSC-CMs, AC16, or H9c2) Enoximone_Treatment Treat cells with a dose-range of this compound Cell_Culture->Enoximone_Treatment Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) Enoximone_Treatment->Viability cAMP Intracellular cAMP Assay (e.g., ELISA, FRET) Enoximone_Treatment->cAMP Calcium Intracellular Calcium Imaging (e.g., Fura-2, Fluo-4) Enoximone_Treatment->Calcium Western_Blot Western Blot for PKA Substrates Enoximone_Treatment->Western_Blot Data_Analysis Analyze dose-response curves, quantify changes, and compare to controls Viability->Data_Analysis cAMP->Data_Analysis Calcium->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cardiomyocytes.

Materials:

  • Cardiomyocyte cell line (e.g., H9c2, AC16)

  • Complete culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Seed cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the old medium from the cells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Intracellular cAMP Measurement (ELISA-based Assay)

Objective: To quantify the dose-dependent effect of this compound on intracellular cAMP levels.

Materials:

  • Cardiomyocyte cell line (e.g., hiPSC-CMs, AC16)

  • Complete culture medium

  • This compound stock solution

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay

  • Cell lysis buffer

  • Commercially available cAMP ELISA kit

  • Plate reader

Procedure:

  • Seed cardiomyocytes in a suitable culture plate (e.g., 24-well or 96-well) and grow to confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to inhibit background PDE activity.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for a short duration (e.g., 15-30 minutes). Include a vehicle control.

  • Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.

  • Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and cAMP standards to an antibody-coated plate, followed by the addition of a labeled cAMP conjugate and substrate for color development.

  • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Calculate the cAMP concentration in each sample based on the standard curve.

Protocol 3: Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium transients in response to this compound.

Materials:

  • Spontaneously contracting cardiomyocytes (e.g., hiPSC-CMs)

  • Glass-bottom culture dishes

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered salt solution (HBSS)

  • This compound stock solution

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Seed hiPSC-CMs on glass-bottom dishes and allow them to form a spontaneously beating syncytium.

  • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the dish on the fluorescence microscope stage and acquire baseline recordings of spontaneous calcium transients.

  • Perfuse the cells with a solution containing this compound at a desired concentration (e.g., 10 µM).

  • Record the changes in calcium transients during and after this compound application.

  • Analyze the recorded data to quantify parameters such as transient amplitude, frequency, rise time, and decay time.

Protocol 4: Western Blot for Phosphorylated PKA Substrates

Objective: To assess the downstream effects of this compound-induced cAMP elevation by measuring the phosphorylation of PKA substrates.

Materials:

  • Cardiomyocyte cell line

  • This compound stock solution

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-PKA substrate (recognizes the phosphorylated R-R-X-S/T motif)

    • Antibodies against specific PKA targets (e.g., phospholamban)

    • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cardiomyocytes with this compound (e.g., 10 µM) for an appropriate time (e.g., 15-30 minutes). Include a vehicle control.

  • Lyse the cells in lysis buffer, and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-PKA substrate) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities.

  • Normalize the intensity of the phosphorylated protein bands to the loading control.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the cellular effects of this compound in relevant cardiac cell culture models. By employing these methodologies, researchers can gain valuable insights into the drug's mechanism of action, dose-dependent effects on key signaling pathways, and potential for cardiotoxicity. The quantitative data and visual representations of signaling pathways and experimental workflows are intended to facilitate the design and interpretation of in vitro studies, ultimately contributing to a more comprehensive understanding of this compound's pharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Enoximone-Induced Hypotension in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering enoximone-induced hypotension in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced hypotension?

A1: this compound is a phosphodiesterase III (PDE III) inhibitor. By inhibiting PDE III in vascular smooth muscle cells, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that ultimately cause vasodilation and a decrease in systemic vascular resistance, resulting in hypotension.[1][2]

Q2: In which experimental models is this compound-induced hypotension commonly observed?

A2: this compound-induced hypotension can be observed in a variety of experimental animal models, including anesthetized rodents (rats, mice) and larger animals like piglets and ponies.[3][4][5] The extent of hypotension can be influenced by the anesthetic agent used, as many anesthetics themselves have cardiovascular depressant effects.[6]

Q3: What are the typical hemodynamic changes observed with this compound administration in these models?

A3: this compound administration typically leads to a dose-dependent decrease in mean arterial pressure (MAP).[3] Concurrently, there is often an increase in cardiac output and heart rate due to its positive inotropic effects on the heart.[4][7] However, in some cases, a reflex tachycardia may not be sufficient to compensate for the vasodilation, leading to a net decrease in blood pressure.

Q4: How can this compound-induced hypotension be counteracted in an experimental setting?

A4: The primary approach to counteract this compound-induced hypotension is through the administration of vasoactive agents that increase systemic vascular resistance. Norepinephrine is a commonly used first-line agent due to its potent α1-adrenergic receptor agonist activity, which leads to vasoconstriction.[8][9] In some instances, fluid resuscitation may be used as an initial step to increase preload, but it is often insufficient to fully reverse the vasodilation caused by this compound.[10]

Troubleshooting Guide

Problem 1: Significant drop in blood pressure immediately after this compound administration.

  • Question: My animal's mean arterial pressure (MAP) dropped by more than 30% within minutes of administering this compound. What should I do?

  • Answer:

    • Stop or Reduce this compound Infusion: If this compound is being administered as a continuous infusion, immediately stop or significantly reduce the rate.

    • Administer a Vasopressor: The most effective immediate countermeasure is the administration of a vasopressor. Norepinephrine is a suitable choice. Start with a low-dose intravenous bolus or a continuous infusion and titrate the dose to effect, aiming to restore the MAP to the desired range.

    • Consider Fluid Bolus: If the animal is not fluid-overloaded, a small bolus of isotonic crystalloids (e.g., 10-20 mL/kg of 0.9% saline) can be administered to increase intravascular volume and preload.[6] However, this is often an adjunct to vasopressor therapy.

    • Check Anesthetic Depth: Deep anesthesia can exacerbate hypotension. Ensure the animal is at an appropriate anesthetic plane and reduce the concentration of the anesthetic agent if possible.[6]

Problem 2: Hypotension is refractory to standard doses of norepinephrine.

  • Question: I have administered norepinephrine, but the blood pressure is not responding as expected. What are the next steps?

  • Answer:

    • Increase Norepinephrine Dose: Carefully titrate the norepinephrine infusion to a higher dose. The required dose may be higher than typical due to the vasodilatory effect of this compound.[11]

    • Add a Second Vasopressor: If maximal doses of norepinephrine are ineffective or leading to excessive tachycardia, consider adding a second vasopressor with a different mechanism of action, such as vasopressin.[8] Vasopressin acts on V1 receptors and can be effective in cases of catecholamine-resistant vasodilation.

    • Assess for Other Causes: Rule out other potential causes of hypotension, such as hypovolemia (due to blood loss or inadequate fluid replacement), severe acidosis, or cardiac depression (though less likely with this compound's inotropic properties).

Problem 3: Heart rate is decreasing along with blood pressure after this compound administration.

  • Question: I expected a reflex tachycardia, but both heart rate and blood pressure are falling. What does this signify?

  • Answer: While this compound typically has a positive chronotropic effect, a drop in both heart rate and blood pressure could indicate:

    • Severe Cardiovascular Depression: The hypotensive effect may be so profound that it is impairing coronary perfusion, leading to myocardial ischemia and a subsequent decrease in heart rate.

    • Anesthetic Overdose: The combined effects of this compound and a deep plane of anesthesia could be causing significant cardiorespiratory depression.

    • Vagal Response: In rare cases, a paradoxical vagal response could be triggered.

    • Action: Immediately administer a vasopressor like norepinephrine to restore blood pressure and coronary perfusion.[8] Also, confirm the depth of anesthesia and reduce it if necessary. If bradycardia is severe, an anticholinergic agent like atropine may be considered, but restoring blood pressure is the priority.

Quantitative Data Summary

Table 1: Dose-Dependent Hemodynamic Effects of Intravenous this compound in Piglets

This compound Dose (mg/kg)Change in Cardiac OutputChange in Heart RateChange in Systemic Arterial Pressure
0.25IncreaseSlight IncreaseSlight Change
0.5Moderate IncreaseSlight IncreaseSlight Change
1.0Significant IncreaseSlight IncreaseSlight Change

Data synthesized from a study in anesthetized and ventilated piglets.[3]

Table 2: Corrective Dosing for Hypotension in Rodent Models

Vasoactive AgentStarting Infusion Rate (IV)Titration StrategyTarget Hemodynamic Parameter
Norepinephrine 0.1 - 0.5 µg/kg/minIncrease by 50% every 5 minutes until target MAP is reachedMean Arterial Pressure (MAP) of 65-80 mmHg
Dopamine 5 - 10 µg/kg/minIncrease infusion rate based on blood pressure responseMean Arterial Pressure (MAP) of 70-90 mmHg

Dosage ranges are general recommendations for small animals and may require adjustment based on the specific experimental model and severity of hypotension.[9][12]

Experimental Protocols

Protocol 1: Hemodynamic Monitoring in Anesthetized Rats

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). The choice of anesthetic is critical as it can influence baseline hemodynamics.

    • Place the animal on a heating pad to maintain core body temperature between 36.5°C and 37.5°C.

    • Surgically expose the carotid artery and a jugular or femoral vein for catheterization.

  • Catheterization for Blood Pressure and Drug Administration:

    • Cannulate the carotid artery with a fluid-filled catheter connected to a pressure transducer to continuously measure arterial blood pressure.

    • Cannulate the jugular or femoral vein for intravenous administration of this compound and any corrective vasoactive agents.

  • Measurement of Cardiac Output (Optional):

    • Thermodilution: Place a thermistor-tipped catheter in the aortic arch via the carotid artery. Inject a small bolus of cold saline into the right atrium via a jugular vein catheter and measure the temperature change to calculate cardiac output.

    • Flow Probe: For open-chest preparations, a transonic flow probe can be placed around the ascending aorta to directly measure cardiac output.

  • Data Acquisition:

    • Connect the pressure transducer and any other monitoring devices to a data acquisition system to record hemodynamic parameters in real-time.

Protocol 2: Induction and Reversal of this compound-Induced Hypotension

  • Baseline Measurement: After surgical preparation and stabilization of the animal, record baseline hemodynamic parameters (MAP, heart rate, cardiac output) for at least 15-20 minutes.

  • This compound Administration:

    • Administer a bolus dose of this compound (e.g., 0.5 - 1.0 mg/kg, IV) over 1-2 minutes.

    • Alternatively, start a continuous infusion of this compound at a predetermined rate.

  • Monitoring the Hypotensive Effect:

    • Continuously monitor the hemodynamic parameters. A significant drop in MAP is expected.

  • Administration of Corrective Agent:

    • Once a stable hypotensive state is achieved, begin an intravenous infusion of norepinephrine (e.g., starting at 0.1 µg/kg/min).

    • Titrate the norepinephrine infusion rate upwards every 5 minutes until the MAP returns to the baseline level or the target range.

  • Data Analysis:

    • Analyze the recorded data to quantify the dose-response relationship of this compound on blood pressure and the dose of norepinephrine required for reversal.

Visualizations

Enoximone_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits RhoA RhoA PKA->RhoA Inhibits KATP_Channel KATP Channels PKA->KATP_Channel Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Relaxation Relaxation Phosphorylated_Myosin_LC Phosphorylated Myosin Light Chain Contraction Contraction Phosphorylated_Myosin_LC->Contraction Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Hyperpolarization->Relaxation

Caption: this compound's signaling pathway in vascular smooth muscle cells.

Experimental_Workflow cluster_Preparation Animal Preparation cluster_Instrumentation Instrumentation cluster_Experiment Experimental Procedure cluster_Data Data Handling Anesthesia Anesthesia Induction & Maintenance Temperature Maintain Body Temperature Anesthesia->Temperature Surgery Surgical Preparation (Catheterization Sites) Temperature->Surgery Arterial_Catheter Arterial Catheter Insertion (for Blood Pressure) Surgery->Arterial_Catheter Venous_Catheter Venous Catheter Insertion (for Drug Infusion) Arterial_Catheter->Venous_Catheter CO_Monitoring Cardiac Output Monitoring (Optional) Venous_Catheter->CO_Monitoring Baseline Record Baseline Hemodynamics CO_Monitoring->Baseline Enoximone_Admin Administer this compound Baseline->Enoximone_Admin Monitor_Hypotension Monitor for Hypotension Enoximone_Admin->Monitor_Hypotension Corrective_Agent Administer Corrective Agent (e.g., Norepinephrine) Monitor_Hypotension->Corrective_Agent Data_Acquisition Real-time Data Acquisition Corrective_Agent->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: Workflow for studying this compound-induced hypotension.

Troubleshooting_Logic Start This compound Administration Hypotension Significant Hypotension Observed? Start->Hypotension Stop_Infusion Stop/Reduce this compound Infusion Hypotension->Stop_Infusion Yes No_Hypotension Continue Experiment Hypotension->No_Hypotension No Admin_NE Administer Norepinephrine Stop_Infusion->Admin_NE Response Blood Pressure Responding? Admin_NE->Response Increase_NE Increase Norepinephrine Dose Response->Increase_NE No Monitor Continue Monitoring Response->Monitor Yes Add_Vaso Consider Second Vasopressor (e.g., Vasopressin) Increase_NE->Add_Vaso Check_Anesthesia Check Anesthetic Depth Add_Vaso->Check_Anesthesia Check_Anesthesia->Monitor

Caption: Troubleshooting logic for this compound-induced hypotension.

References

Enoximone Technical Support Center: Minimizing Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Enoximone in experimental settings. The focus is on understanding and minimizing its off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a phosphodiesterase 3 (PDE3) inhibitor.[1][2][3] Its primary mechanism of action involves the selective inhibition of the PDE3 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE3, this compound increases intracellular cAMP levels.[4][5] In cardiac muscle cells, this leads to an enhanced influx of calcium ions, resulting in increased myocardial contractility (positive inotropic effect).[4] In vascular smooth muscle cells, elevated cAMP levels lead to relaxation and vasodilation.[3][4]

Q2: What are the known off-target effects of this compound?

While this compound is selective for PDE3, it also exhibits inhibitory effects on other phosphodiesterase isoforms, most notably PDE4, although at higher concentrations.[1] This inhibition of PDE4 can lead to off-target effects, particularly in non-cardiac tissues where PDE4 is highly expressed. These effects can include anti-inflammatory and bronchodilatory responses.[1] Additionally, at high concentrations, this compound may also inhibit PDE5. It is also important to note that some observed in-vivo side effects, such as arrhythmias and hypotension, can be a consequence of its on-target PDE3 inhibition in the cardiovascular system.[4][6]

Q3: How can I minimize the off-target effects of this compound in my cell culture experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some key strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect in your specific cell type.

  • Use of Selective Inhibitors: Whenever possible, use highly selective PDE3 inhibitors as controls to differentiate between PDE3-mediated and off-target effects.

  • Control Cell Lines: Employ control cell lines that do not express the primary target (PDE3) or use genetic knockdown (e.g., siRNA or CRISPR) to confirm that the observed effects are target-specific.[7]

  • Phenotypic Analysis: Carefully observe and quantify cellular phenotypes to identify any unexpected changes that may indicate off-target activity.[7]

Q4: What are the recommended concentrations of this compound for in vitro studies?

The optimal concentration of this compound for in vitro studies is highly dependent on the cell type and the specific research question. Based on its IC50 values, concentrations in the low micromolar range are typically used to achieve PDE3 inhibition. It is recommended to perform a dose-response curve starting from nanomolar concentrations up to the high micromolar range to identify the optimal concentration for your experiment while minimizing off-target effects. For example, in some in-vitro studies with eosinophils, a concentration of 10 μM has been used.[1]

Q5: Are there more selective PDE3 inhibitors I could use as an alternative?

Yes, several other PDE3 inhibitors with varying degrees of selectivity are available. Milrinone and amrinone are other clinically used PDE3 inhibitors.[2][5] For research purposes, compounds like cilostazol may also be considered.[2] It is advisable to review the literature for the most current and selective inhibitors available for your specific application.

Troubleshooting Guide

Problem 1: My non-cardiac cells are showing unexpected changes in proliferation/morphology after this compound treatment.

  • Possible Cause: This could be due to off-target effects, likely mediated by the inhibition of PDE4 or other PDEs.

  • Troubleshooting Steps:

    • Lower the Concentration: Reduce the concentration of this compound to a range where it is more selective for PDE3.

    • Use a More Selective Inhibitor: As a control experiment, use a more selective PDE3 inhibitor to see if the same effect is observed.

    • PDE4 Inhibitor Control: Treat your cells with a selective PDE4 inhibitor (e.g., Rolipram) to see if it phenocopies the off-target effect.

    • Measure cAMP Levels: Quantify intracellular cAMP levels to confirm that the this compound concentration you are using is effectively modulating cAMP signaling.

Problem 2: I am observing significant cell death at my intended therapeutic concentration of this compound.

  • Possible Cause: High concentrations of this compound may induce cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line.

    • Reduce Incubation Time: Shorten the duration of this compound exposure.

    • Optimize Cell Density: Ensure that you are using an optimal cell density for your experiments, as this can influence cellular sensitivity to drugs.

Problem 3: My experimental results with this compound are inconsistent.

  • Possible Cause: Inconsistent results can arise from various factors, including reagent stability, cell line variability, and experimental technique.

  • Troubleshooting Steps:

    • Reagent Preparation and Storage: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. This compound solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]

    • Cell Line Maintenance: Ensure consistent cell culture conditions, including passage number and confluency.

    • Standardize Protocols: Strictly adhere to your standardized experimental protocols.

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments.

Quantitative Data Summary

Table 1: this compound Inhibitory Potency (IC50)

TargetIC50 ValueSource
Phosphodiesterase 3 (PDE3)5.9 µM[1]
Myocardial PDE4A21.1 µM[1]

Experimental Protocols

1. In Vitro cAMP Measurement Assay

This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay).

  • Materials:

    • Cells of interest

    • Cell culture medium

    • This compound

    • Assay buffer

    • cAMP-Glo™ Assay Kit (or equivalent)

    • White-walled multi-well plates suitable for luminescence measurements

  • Procedure:

    • Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined density and allow them to attach overnight.

    • Compound Preparation: Prepare a serial dilution of this compound in assay buffer at the desired concentrations.

    • Cell Treatment: Remove the culture medium from the cells and replace it with the this compound solutions. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).[8]

    • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit. This typically involves lysing the cells and adding the detection reagents.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the change in cAMP levels relative to the vehicle control.

2. General Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of this compound.

  • Materials:

    • Cells of interest

    • Cell culture medium

    • This compound

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Enoximone_Signaling_Pathway cluster_cAMP Increased Intracellular cAMP This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cyclic AMP (cAMP) PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Vascular Smooth Muscle Cells cAMP->Smooth_Muscle Acts on Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Contraction Increased Myocardial Contractility Ca_channels->Contraction Leads to Vasodilation Vasodilation Smooth_Muscle->Vasodilation Leads to

Caption: Primary signaling pathway of this compound.

Experimental_Workflow start Start: Hypothesis involving a PDE3-mediated effect dose_response 1. Dose-Response Curve with this compound start->dose_response determine_ec50 2. Determine EC50 for on-target effect dose_response->determine_ec50 off_target_check 3. Assess for Off-Target Phenotypes at and above EC50 determine_ec50->off_target_check no_off_target Proceed with experiments at or below EC50 off_target_check->no_off_target None Observed off_target_observed Off-Target Effects Observed off_target_check->off_target_observed end End: Conclusive Data no_off_target->end troubleshoot 4. Troubleshoot: - Lower Concentration - Use Selective PDE3i Control - Use PDE4i Control off_target_observed->troubleshoot re_evaluate 5. Re-evaluate On- and Off-Target Effects troubleshoot->re_evaluate re_evaluate->off_target_check

Caption: Workflow for minimizing this compound's off-target effects.

Logical_Relationships cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects This compound This compound PDE3 PDE3 Inhibition (High Affinity) This compound->PDE3 High Conc. PDE4 PDE4 Inhibition (Lower Affinity) This compound->PDE4 Higher Conc. Cardiac_Effects Increased Cardiac Contractility, Vasodilation PDE3->Cardiac_Effects NonCardiac_Effects Anti-inflammatory, Bronchodilation PDE4->NonCardiac_Effects

Caption: On-target vs. off-target effects of this compound.

References

Dose-response studies to determine optimal Enoximone concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enoximone dose-response studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective phosphodiesterase III (PDE3) inhibitor.[1][2][3] By inhibiting PDE3, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[2][3][4] This rise in cAMP enhances myocardial contractility (positive inotropy) and promotes the relaxation of vascular smooth muscle, causing vasodilation.[2][4] this compound also shows some inhibitory activity against PDE4, though it is more selective for PDE3.[4]

Q2: What is a typical concentration range for in-vitro dose-response studies with this compound?

A2: For enzymatic assays, concentrations should bracket the reported IC50 value for PDE3, which is approximately 5.9 µM.[4] For cell-based assays, a wider range is recommended, starting from nanomolar and extending into high micromolar concentrations (e.g., 10 nM to 100 µM) to establish a full dose-response curve. A concentration of 10 µM has been used effectively in cell-based experiments to elicit a significant biological response.[4]

Q3: How should I prepare an this compound stock solution for my experiments?

A3: this compound is soluble in DMSO at concentrations up to 100 mM.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO. This stock can then be serially diluted to the final working concentrations in your assay buffer or cell culture medium. Always prepare fresh dilutions for each experiment.

Q4: What are the IC50 values for this compound?

A4: The reported half-maximal inhibitory concentration (IC50) values for this compound are:

  • PDE3: 5.9 µM[4]

  • PDE4A (myocardial): 21.1 µM[4]

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Suggested Solution(s)
No or Low Response at Expected Concentrations 1. Compound Degradation: this compound may have degraded due to improper storage. 2. Low PDE3 Expression: The cell line or tissue preparation may have low endogenous levels of PDE3. 3. Assay Insensitivity: The assay may not be sensitive enough to detect small changes in cAMP at baseline.1. Prepare fresh stock solutions and store them at -20°C or -80°C for long-term stability.[4][5] 2. Confirm PDE3 expression in your model system via Western Blot or qPCR. 3. Consider stimulating cells with a low dose of an adenylyl cyclase activator (e.g., Forskolin) to increase basal cAMP levels before adding the inhibitor.
High Variability Between Replicates 1. Solubility Issues: this compound may be precipitating at higher concentrations in aqueous buffers. 2. Inconsistent Cell Seeding: Uneven cell density across wells. 3. Pipetting Errors: Inaccurate serial dilutions.1. Ensure the final DMSO concentration in your assay does not exceed 1% to maintain solubility.[6] Visually inspect wells for precipitation. 2. Use a cell counter to ensure consistent cell numbers and ensure proper mixing before plating. 3. Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a master mix of each concentration.
Observed IC50 is Higher Than Reported 1. Cell Permeability: The compound may have limited permeability into the cells in your specific model. 2. Protein Binding: this compound may bind to proteins in the serum of your cell culture medium, reducing its effective concentration. 3. High Substrate Concentration: The concentration of cAMP in the assay may be too high, requiring more inhibitor to achieve 50% inhibition.1. This is a known challenge with cell-based assays for PDE inhibitors. The functional IC50 in a cellular context may be higher than the enzymatic IC50.[7] 2. Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cells can tolerate it. 3. Review and optimize the substrate concentration in your enzymatic assay according to the kit manufacturer's protocol.
Cell Toxicity or Death 1. High DMSO Concentration: The vehicle (DMSO) itself can be toxic to cells at higher concentrations. 2. Off-Target Effects: At very high concentrations, this compound may have off-target effects leading to cytotoxicity.1. Ensure the final DMSO concentration is kept low and is consistent across all wells, including the vehicle control. 2. Include a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your dose-response experiment to distinguish between specific inhibition and general toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In-Vitro Inhibitory Concentrations

Target IC50 (µM) Source
Phosphodiesterase III (PDE3) 5.9 [4]

| Phosphodiesterase IV (PDE4A) | 21.1 |[4] |

Table 2: Example In-Vivo / Clinical Dosing & Effects | Administration Route | Dose | Key Hemodynamic Effect | Source | | :--- | :--- | :--- | | Intravenous (Single Dose) | 0.25 mg/kg | ~20% increase in cardiac index | | | Intravenous (Single Dose) | 1.5 - 2.0 mg/kg | ~42-48% increase in cardiac index | | | Intravenous (Infusion) | 2.5 µg/kg/min | Significant increase in cardiac index and decrease in pulmonary wedge pressure | | | Intravenous (Infusion) | 5.0 - 10.0 µg/kg/min | Minimal additional benefit over lower doses, with potential for drug accumulation | | | Oral | 50 - 100 mg (3x daily) | Showed clinical efficacy; higher doses increased side effects without improving efficacy. | |

Note: Clinical data is provided for context and should not be directly extrapolated to in-vitro concentrations. The primary focus for researchers should be the molar concentrations in Table 1.

Experimental Protocols

Protocol: In-Vitro PDE3 Enzymatic Activity Assay

This protocol outlines a general procedure for determining the dose-response and IC50 of this compound using a commercially available PDE3 assay kit.

1. Materials:

  • Recombinant human PDE3A enzyme
  • FAM-cAMP (fluorescently labeled substrate)
  • Assay Buffer
  • Binding Agent (phosphate-binding nanoparticles)
  • This compound powder
  • DMSO (ACS grade)
  • Low-volume, black 96-well or 384-well plates
  • Fluorescence polarization plate reader

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO, then dilute further into Assay Buffer to create a range of desired concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay well remains constant and low (<1%).
  • Enzyme Preparation: Dilute the recombinant PDE3A enzyme to the working concentration specified by the kit manufacturer in cold Assay Buffer. Keep on ice.
  • Substrate Preparation: Reconstitute and dilute the FAM-cAMP substrate to its final working concentration in Assay Buffer.

3. Assay Procedure:

  • Add 5 µL of each this compound dilution (or vehicle control, DMSO in Assay Buffer) to the wells of the microplate.
  • Add 10 µL of the diluted PDE3A enzyme solution to each well.
  • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.
  • Incubate the plate for 60 minutes at room temperature, protected from light.
  • Stop the reaction by adding 10 µL of the Binding Agent.
  • Incubate for an additional 30 minutes at room temperature to allow the binding agent to capture the free phosphate produced by the reaction.
  • Read the plate on a fluorescence polarization reader according to the manufacturer's instructions.

4. Data Analysis:

  • The output will be in millipolarization units (mP). Higher mP values indicate lower PDE3A activity (more inhibition).
  • Plot the mP values against the log of the this compound concentration.
  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Visualizations

Enoximone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes This compound This compound This compound->PDE3 Inhibits Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates Ca_Channels->Myofilaments ↑ Ca2+ Influx Contractility ↑ Contractility (Inotropy) Myofilaments->Contractility

Caption: this compound inhibits PDE3, increasing cAMP and PKA activity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 10 mM This compound Stock in DMSO prep_serial 2. Create Serial Dilutions prep_stock->prep_serial prep_cells 3. Seed Cells or Prepare Enzyme prep_serial->prep_cells add_drug 4. Add this compound Dilutions to Wells prep_cells->add_drug incubate 5. Incubate for Specified Time add_drug->incubate add_reagents 6. Add Detection Reagents incubate->add_reagents read_plate 7. Read Plate (e.g., FP, Luminescence) add_reagents->read_plate plot_data 8. Plot Response vs. Log[Concentration] read_plate->plot_data fit_curve 9. Fit Curve using Non-linear Regression plot_data->fit_curve calc_ic50 10. Determine IC50 / EC50 fit_curve->calc_ic50 Troubleshooting_Logic start Observation: No or Low Response q1 Are controls (positive & vehicle) working correctly? start->q1 ans1_no Troubleshoot Assay: Check Reagents, Enzyme Activity, Cell Viability q1->ans1_no No q2 Is this compound stock fresh? q1->q2 Yes ans2_no Prepare Fresh Stock Solution q2->ans2_no No q3 Is this a cell-based assay? q2->q3 Yes ans3_yes Consider Cell Permeability or Serum Protein Binding. Increase concentration range. q3->ans3_yes Yes ans3_no Review Enzymatic Assay: Check Substrate Concentration (Km) q3->ans3_no No

References

Technical Support Center: Managing Potential Cardiotoxicity of Enoximone in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of Enoximone. The information is designed to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to potential cardiotoxicity?

A1: this compound is a phosphodiesterase 3 (PDE3) inhibitor.[1] By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[2][3] This increase in intracellular cAMP activates Protein Kinase A (PKA), which leads to an enhanced influx of calcium ions, resulting in a positive inotropic effect (increased heart muscle contractility) and vasodilation.[2] While beneficial in acute heart failure, chronic elevation of cAMP can lead to cardiotoxic effects, including an increased risk of arrhythmias and mortality, which has been observed with long-term use of PDE3 inhibitors in clinical trials.[4][5]

Q2: What are the expected hemodynamic changes in animal models chronically treated with this compound?

A2: In long-term studies, you can expect to observe a sustained increase in cardiac output and a decrease in systemic vascular resistance.[4] However, watch for potential adverse effects such as hypotension and tachycardia.[4] A baroreceptor reflex in response to hypotension may contribute to an increased heart rate.[4] It is crucial to monitor these parameters continuously to distinguish therapeutic effects from early signs of cardiotoxicity.

Q3: What are the key cardiac biomarkers to monitor during a long-term this compound study, and what is their significance?

A3: The most critical biomarkers for detecting drug-induced cardiac injury are cardiac troponins (cTnI and cTnT) and natriuretic peptides (BNP and NT-proBNP). Elevated troponin levels are specific indicators of myocardial damage. Natriuretic peptides are released in response to cardiac stress and volume overload and can indicate developing heart failure. Regular monitoring of these biomarkers in serum or plasma can provide early warning of cardiotoxicity.

Q4: What structural changes in the heart might be observed after long-term this compound administration?

A4: Chronic administration of positive inotropes can potentially lead to maladaptive cardiac remodeling. Histopathological analysis may reveal cardiomyocyte hypertrophy (an increase in cell size), and eventually, myocardial fibrosis (the formation of scar tissue). These changes can impair cardiac function and increase the risk of heart failure.

Q5: Are there in vitro models suitable for assessing the long-term cardiotoxic potential of this compound?

A5: Yes, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a valuable in vitro model for long-term cardiotoxicity studies. These cells can be cultured for extended periods, allowing for the assessment of chronic drug effects on their electrophysiology, contractility, and viability. Cardiac spheroids and engineered heart tissues derived from hiPSC-CMs may be particularly well-suited for studies lasting more than two weeks.[6]

Troubleshooting Guides

In Vivo Studies
Issue Potential Cause Troubleshooting Steps
High mortality rate in the this compound-treated group. Dose is too high, leading to severe arrhythmias or heart failure.- Review dose selection based on pilot studies.- Implement continuous ECG monitoring via telemetry to identify and characterize arrhythmias.- Consider dose reduction or a different administration route.
Significant variability in hemodynamic data. Animal stress during measurement.Improper catheter placement or telemetry implant.- Utilize telemetry for continuous monitoring in conscious, unrestrained animals to minimize stress.- Ensure proper surgical technique for implanting telemetry devices and allow for adequate recovery post-surgery.
No significant change in cardiac biomarkers despite functional decline. Timing of sample collection is not optimal.Assay sensitivity is insufficient.- Collect blood samples at multiple time points throughout the study.- Use high-sensitivity ELISA kits validated for the specific animal model.
Difficulty in detecting cardiac fibrosis. Study duration is too short.Inappropriate staining technique.- Ensure the study is of sufficient duration for fibrosis to develop.- Use Masson's Trichrome or Picrosirius Red staining for optimal visualization of collagen deposition.
In Vitro Studies
Issue Potential Cause Troubleshooting Steps
Loss of hiPSC-CM viability in long-term culture. Culture medium depletion.Drug-induced cytotoxicity.- Perform regular media changes (every 2-3 days).- Conduct a dose-response curve for cytotoxicity to determine the appropriate concentration range for long-term studies.
Irregular beating or arrhythmias in hiPSC-CMs. Drug-induced proarrhythmic effects.Electrolyte imbalance in the culture medium.- Use microelectrode array (MEA) systems to characterize electrophysiological changes.- Ensure the culture medium has the correct ionic composition.
Difficulty in assessing changes in contractility. Inadequate imaging or analysis methods.- Utilize video microscopy and automated motion analysis software to quantify contractility parameters (e.g., beat rate, amplitude, duration).

Experimental Protocols & Methodologies

Key In Vivo and In Vitro Assays for Cardiotoxicity Assessment
Assay Objective Methodology Key Parameters
Continuous Telemetry To continuously monitor ECG and hemodynamics in conscious, freely moving animals.Surgical implantation of a telemetry transmitter. Data is wirelessly transmitted to a receiver.Heart rate, blood pressure, ECG intervals (QT, QRS), arrhythmias.
Echocardiography To non-invasively assess cardiac structure and function.Transthoracic echocardiography using a high-frequency ultrasound probe.Left ventricular dimensions, ejection fraction, fractional shortening, wall thickness.
Biomarker Analysis To quantify markers of cardiac injury and stress in serum/plasma.Enzyme-Linked Immunosorbent Assay (ELISA) for cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP).Concentration of biomarkers (pg/mL or ng/mL).
Histopathology To evaluate structural changes in the heart tissue.Hearts are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology, and Masson's Trichrome or Picrosirius Red for fibrosis.Cardiomyocyte size, presence of inflammation, collagen deposition.
hiPSC-CM Long-Term Culture To assess the chronic effects of this compound on human cardiomyocytes.hiPSC-CMs are cultured for several weeks with repeated drug exposure.Changes in viability, electrophysiology (MEA), contractility, and gene expression.
Mitochondrial Function Assays To investigate drug-induced mitochondrial dysfunction.Measurement of mitochondrial membrane potential, oxygen consumption rate, and reactive oxygen species (ROS) production.Changes in mitochondrial health indicators.
Apoptosis Assay To detect programmed cell death in cardiomyocytes.TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining of heart tissue sections or cultured cells.Percentage of apoptotic cells.

Visualizations

Signaling Pathways and Experimental Workflows

Enoximone_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation In Smooth Muscle Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contractility Ca_Influx->Contraction Cardiotoxicity Potential Long-Term Cardiotoxicity (Arrhythmias, Remodeling) Contraction->Cardiotoxicity Long_Term_Cardiotoxicity_Workflow cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Assessment cluster_analysis Data Analysis & Interpretation Animal_Model Animal Model (e.g., Rat) Chronic_Dosing Chronic this compound Dosing Animal_Model->Chronic_Dosing Telemetry Continuous Telemetry (ECG, BP) Chronic_Dosing->Telemetry Echocardiography Serial Echocardiography Chronic_Dosing->Echocardiography Blood_Sampling Periodic Blood Sampling Chronic_Dosing->Blood_Sampling Terminal_Sacrifice Terminal Sacrifice Chronic_Dosing->Terminal_Sacrifice Data_Integration Data Integration Telemetry->Data_Integration Echocardiography->Data_Integration Biomarker_Analysis Biomarker Analysis (Troponins, NPs) Blood_Sampling->Biomarker_Analysis Histopathology Histopathology (Hypertrophy, Fibrosis) Terminal_Sacrifice->Histopathology Histopathology->Data_Integration hiPSC_CMs hiPSC-derived Cardiomyocytes Long_Term_Exposure Long-Term this compound Exposure hiPSC_CMs->Long_Term_Exposure MEA Microelectrode Array (Electrophysiology) Long_Term_Exposure->MEA Contractility_Assay Contractility Assay Long_Term_Exposure->Contractility_Assay Viability_Assay Viability/Cytotoxicity Assay Long_Term_Exposure->Viability_Assay MEA->Data_Integration Contractility_Assay->Data_Integration Viability_Assay->Data_Integration Biomarker_Analysis->Data_Integration Cardiotoxicity_Risk Cardiotoxicity Risk Assessment Data_Integration->Cardiotoxicity_Risk

References

Technical Support Center: Troubleshooting Variability in Experimental Results with Enoximone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enoximone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.

Q1: We are observing significant variability in our dose-response curves for this compound. What are the potential causes?

A1: Variability in dose-response curves can stem from several factors. Here's a checklist of potential sources to investigate:

  • Compound Stability and Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years), or at 4°C for shorter periods (up to 2 years).[1] Once in solution (e.g., DMSO), it should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Improper storage can lead to degradation and loss of potency.

  • Solubility Issues: this compound is soluble in DMSO up to 100 mM.[2] Ensure the compound is fully dissolved before preparing further dilutions in aqueous buffers or cell culture media. Precipitation of the compound, especially at higher concentrations or in certain buffers, can lead to inconsistent results.

  • Lot-to-Lot Variability: There can be variations in the purity and activity of this compound between different manufacturing lots.[3] It is crucial to perform a quality control check on each new lot against a previously validated lot using a standardized assay.

  • Cell-Based Factors:

    • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can exhibit altered signaling pathways and drug responses.

    • Cell Density: The density of cells at the time of treatment can significantly impact the outcome of cAMP assays.[4] Ensure consistent cell seeding density across all experiments.

  • Assay Conditions:

    • Incubation Time: The optimal incubation time with this compound can vary depending on the cell type and the specific endpoint being measured. A time-course experiment is recommended to determine the optimal duration for your specific assay.

    • pH and Temperature: The protein binding of this compound is sensitive to pH and temperature.[5] Maintain a stable and consistent pH and temperature throughout your experiment to ensure reproducible results.

Q2: Our cAMP assay results are inconsistent, even with the same batch of this compound. What could be wrong with our assay?

A2: Inconsistent cAMP measurements are a common challenge. Here are some key areas to troubleshoot in your cAMP assay protocol:

  • Phosphodiesterase (PDE) Activity: Cells have endogenous PDEs that degrade cAMP. To accurately measure the effect of a PDE inhibitor like this compound, it is often necessary to inhibit other PDEs that might compensate. The use of a non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) is common, but its concentration may need to be optimized for your cell line.[4]

  • Cell Lysis and cAMP Degradation: Ensure complete cell lysis to release all intracellular cAMP. Once lysed, cAMP is susceptible to degradation. Work quickly and on ice, and consider using lysis buffers containing PDE inhibitors.

  • Standard Curve: Always run a fresh cAMP standard curve with every experiment. The linear range of your assay is critical for accurate quantification.[4] Ensure that the cAMP levels in your experimental samples fall within this linear range.

  • Assay Kit and Reagents: Check the expiration dates and storage conditions of your cAMP assay kit components. Lot-to-lot variability in assay kits can also be a source of inconsistency.[6]

  • Cellular ATP Levels: Some cAMP assays, like those based on luciferase, are dependent on cellular ATP levels. If your experimental conditions affect cell viability or metabolic activity, this can indirectly impact the assay readout.

Q3: We suspect off-target effects might be contributing to our variable results. What are the known off-target effects of this compound?

A3: While this compound is a selective PDE3 inhibitor, it can exhibit some activity against other PDE isoforms at higher concentrations.

  • PDE4 Inhibition: this compound has been shown to inhibit PDE4, although with a lower potency than for PDE3.[7][8] The IC50 for PDE4A is approximately 21.1 µM, compared to 5.9 µM for PDE3.[7][8] If your experimental system has high levels of PDE4, this off-target inhibition could contribute to the observed effects, especially at higher concentrations of this compound.

Q4: How does the presence of serum in our cell culture medium affect our experiments with this compound?

A4: The presence of serum can significantly impact the effective concentration of this compound due to protein binding.

  • Albumin Binding: this compound binds to serum albumin, with approximately 70% of the drug being bound in human serum at physiological pH and temperature.[5] This binding is concentration-independent within the therapeutic range.[5] The presence of serum in your cell culture medium will reduce the free, and therefore active, concentration of this compound.

  • Variability in Serum Lots: Different lots of fetal bovine serum (FBS) or other animal sera can have varying protein compositions, which can lead to inconsistent levels of this compound binding and experimental variability.

  • Recommendations:

    • For consistency, use the same lot of serum for a series of experiments.

    • Consider reducing the serum concentration or using serum-free medium for a period before and during this compound treatment, if your cells can tolerate it.

    • If using serum is necessary, be aware that the nominal concentration of this compound added to the medium will be higher than the effective concentration available to the cells.

Data Presentation

Table 1: this compound Potency and Effective Concentrations

ParameterValueCell/SystemReference
IC50 for PDE3 5.9 µMHuman heart preparations[8]
IC50 for PDE4A 21.1 µMMyocardial PDE4A[7]
Effective in vitro concentration 10 µMIL-33 treated bronchoalveolar lavage (BAL) eosinophils[7]
Effective in vivo dose (mice) 25 µg (intratracheal)House dust mite-induced allergic airway inflammation model[7]
Clinical Infusion Rate 2.5 - 10.0 µg/kg/minutePatients with heart failure[9]

Table 2: this compound Storage and Stability

ConditionDurationReference
Powder at -20°C 3 years[1]
Powder at 4°C 2 years[1]
In DMSO at -80°C 6 months[1]
In DMSO at -20°C 1 month[1]

Experimental Protocols

Protocol 1: General Protocol for Cell-Based Assays with this compound

  • Cell Seeding: Seed cells in appropriate well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.

  • Serum Starvation (Optional): If required, replace the growth medium with a low-serum or serum-free medium for 4-24 hours prior to treatment to minimize the effects of serum proteins.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in serum-free medium or the appropriate assay buffer immediately before use. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) and is consistent across all treatment groups, including the vehicle control.

  • Cell Treatment: Remove the medium from the cells and add the this compound dilutions or vehicle control. Incubate for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Measurement: After incubation, proceed with the specific assay to measure the desired endpoint (e.g., cell lysis for cAMP measurement, cell viability assay, etc.).

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol provides a general guideline. Specific details may vary depending on the commercial cAMP assay kit used.

  • Cell Culture and Treatment: Follow steps 1-4 of the "General Protocol for Cell-Based Assays with this compound." It is often recommended to include a PDE inhibitor (e.g., 0.5 mM IBMX) in the treatment medium to prevent cAMP degradation.

  • Cell Lysis: After treatment, remove the medium and lyse the cells according to the assay kit manufacturer's instructions. This is typically done by adding a lysis buffer and incubating for a short period at room temperature.

  • cAMP Assay:

    • Prepare a cAMP standard curve according to the kit protocol.

    • Add the cell lysates and cAMP standards to the assay plate.

    • Add the detection reagents as instructed by the manufacturer.

    • Incubate for the recommended time to allow for the competitive binding reaction.

  • Signal Detection: Read the plate using a plate reader at the appropriate wavelength or luminescence setting as specified by the assay kit.

  • Data Analysis: Calculate the cAMP concentrations in your samples by interpolating from the standard curve.

Mandatory Visualization

Enoximone_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., increased cardiac contractility, vasodilation) PKA->Downstream Phosphorylates targets

This compound's primary mechanism of action.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Compound Verify Compound Integrity: - Proper Storage? - Correct Dilution? - Lot-to-Lot Variation? Start->Check_Compound Check_Assay Review Assay Protocol: - Consistent Cell Health/Density? - Optimized Incubation Time? - Stable pH/Temperature? Check_Compound->Check_Assay Compound OK Check_cAMP Troubleshoot cAMP Assay: - Use of PDE Inhibitor (IBMX)? - Complete Cell Lysis? - Valid Standard Curve? Check_Assay->Check_cAMP Assay Protocol OK Check_Serum Consider Serum Effects: - High Serum Concentration? - Lot-to-Lot Serum Variation? Check_cAMP->Check_Serum cAMP Assay OK Resolved Results are Consistent Check_Serum->Resolved Serum Effects Addressed

A workflow for troubleshooting variable results.

Logical_Relationships Variability Experimental Variability Reagent Reagent-Related Variability->Reagent Method Method-Related Variability->Method Biological Biological System-Related Variability->Biological Lot_Variation This compound Lot Variation Reagent->Lot_Variation Stability Compound Degradation Reagent->Stability Solubility Precipitation Reagent->Solubility Incubation Inconsistent Incubation Method->Incubation pH_Temp pH/Temp Fluctuations Method->pH_Temp Assay_Kit cAMP Kit Performance Method->Assay_Kit Cell_Health Variable Cell Health Biological->Cell_Health Cell_Density Inconsistent Seeding Biological->Cell_Density Serum_Effects Serum Protein Binding Biological->Serum_Effects

Sources of experimental variability.

References

Validation & Comparative

Enoximone vs. Milrinone: A Comparative Analysis in Heart Failure Management

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic options for acute heart failure, phosphodiesterase III (PDE-III) inhibitors have carved out a significant niche by offering both positive inotropic and vasodilatory effects. Among these, Enoximone and Milrinone have been subjects of extensive research. This guide provides a detailed comparison of their performance in heart failure models, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.

Mechanism of Action: A Shared Pathway with Subtle Divergences

Both this compound and Milrinone exert their primary therapeutic effects by selectively inhibiting phosphodiesterase III, an enzyme predominantly found in cardiac and vascular smooth muscle cells.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] In the heart, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac muscle contraction. This cascade results in an increased influx of calcium ions into the cardiomyocytes and enhanced calcium release from the sarcoplasmic reticulum, leading to a more forceful contraction (positive inotropy) and an increased rate of relaxation (lusitropy).[1][4] In the vascular smooth muscle, the accumulation of cAMP promotes relaxation, causing vasodilation.[1] This vasodilation reduces both the preload and afterload on the heart, decreasing myocardial oxygen demand.[1][5]

While their core mechanism is identical, some studies suggest potential subtle differences. For instance, one study indicated that Milrinone might directly activate the calcium release channel (ryanodine receptor) in the sarcoplasmic reticulum, a property not observed with this compound.[6] This could contribute to differences in their inotropic effects, although further research is needed to fully elucidate this.

cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell cluster_cardiac Cardiac Muscle cluster_vascular Vascular Smooth Muscle enox_mil This compound / Milrinone pde3 Phosphodiesterase III (PDE-III) enox_mil->pde3 Inhibition amp 5'-AMP pde3->amp Degradation atp ATP ac Adenylate Cyclase camp cAMP ac->camp Activation pka Protein Kinase A (PKA) camp->pka Activation ca_channels L-type Ca²⁺ Channels pka->ca_channels Phosphorylation sr Sarcoplasmic Reticulum pka->sr Phosphorylation relaxation Smooth Muscle Relaxation pka->relaxation ca_influx ↑ Ca²⁺ Influx ca_channels->ca_influx contraction ↑ Myocardial Contractility (Positive Inotropy) ca_influx->contraction ca_release ↑ Ca²⁺ Release sr->ca_release ca_release->contraction vasodilation Vasodilation (↓ Preload & Afterload) relaxation->vasodilation screening Patient Screening (NYHA Class III-IV HF, LVEF ≤30%) baseline Baseline Assessment (Hemodynamics, Exercise Capacity, QoL) screening->baseline randomization Randomization group_a Treatment Group (this compound or Milrinone) randomization->group_a group_b Placebo Group randomization->group_b treatment_period Treatment Period (e.g., 12 weeks) group_a->treatment_period group_b->treatment_period baseline->randomization follow_up Follow-up Assessments (e.g., 4, 8, 12 weeks) treatment_period->follow_up safety Safety Monitoring (Adverse Events, Arrhythmias) treatment_period->safety endpoints Primary Endpoint Analysis (e.g., Change in Exercise Tolerance, All-cause Mortality) follow_up->endpoints

References

A Comparative Guide to the Mechanisms of Action: Enoximone and Levosimendan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the mechanisms of action of two inotropic agents, Enoximone and Levosimendan, used in the management of heart failure. The information presented is supported by experimental data to aid in research and drug development.

Overview of Mechanisms of Action

This compound and Levosimendan both enhance cardiac contractility but through distinct molecular pathways. This compound is a phosphodiesterase 3 (PDE3) inhibitor, while Levosimendan is primarily a calcium sensitizer.[1][2] This fundamental difference in their mechanisms leads to different downstream effects on myocardial energetics and vascular tone.

This compound , an imidazole derivative, selectively inhibits PDE3.[3] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels in cardiac and vascular smooth muscle cells.[4] In the heart, elevated cAMP activates protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility.[4] In vascular smooth muscle, increased cAMP also promotes relaxation, resulting in vasodilation.[5]

Levosimendan , a pyridazinone-dinitrile derivative, exerts its primary inotropic effect by sensitizing the cardiac contractile apparatus to calcium.[2][6] It binds to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[7][8] This binding stabilizes the Ca2+-bound conformation of troponin C, prolonging the actin-myosin interaction without increasing intracellular calcium concentration or myocardial oxygen consumption.[2][9] Levosimendan also possesses a vasodilatory effect, which is attributed to the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[10]

Comparative Data

The following tables summarize key quantitative data comparing this compound and Levosimendan.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundLevosimendanReference(s)
Primary Target Phosphodiesterase 3 (PDE3)Cardiac Troponin C (cTnC)[2][6]
PDE3 Inhibition (IC50) 1.8 µM1.4 nM[6][11]
PDE4 Inhibition (IC50) 160 µM11 µM[6][11]
PDE3 vs. PDE4 Selectivity ~90-fold~8000-fold[6][11]
Ca2+ Sensitization (EC50) No significant effect up to 10 µM8.4 nM (in permeabilized myocytes)[6][11]

Table 2: Hemodynamic Effects (Clinical and Preclinical Data)

Hemodynamic ParameterThis compoundLevosimendanReference(s)
Cardiac Index IncreasedIncreased (trend toward higher increase)[5][12]
Cardiac Power Index IncreasedIncreased (trend toward higher increase)[5]
Left Ventricular Stroke Work Index IncreasedIncreased (trend toward higher increase)[5]
Pulmonary Capillary Wedge Pressure DecreasedDecreased[9]
Systemic Vascular Resistance DecreasedDecreased[13]
Heart Rate IncreasedIncreased[14][15]
Myocardial Oxygen Consumption No significant change or slight increaseNo significant increase[9]

Table 3: Clinical Trial Outcomes (Cardiogenic Shock)

OutcomeThis compoundLevosimendanReference(s)
30-Day Survival Rate 37%69% (p=0.023)[5][12]
Incidence of Multiple Organ Failure 4 out of 16 patients0 out of 16 patients[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of this compound and Levosimendan and a typical experimental workflow for their comparison.

Enoximone_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP PKA PKA cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Contraction Ca_Influx->Contraction

Figure 1: this compound Signaling Pathway

Levosimendan_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Levosimendan_C Levosimendan Troponin_C Troponin C Levosimendan_C->Troponin_C Binds to Ca_Binding Ca2+ Binding Troponin_C->Ca_Binding Sensitizes to Actin_Myosin Actin-Myosin Interaction Ca_Binding->Actin_Myosin Stabilizes Contraction_C Increased Contraction Actin_Myosin->Contraction_C Levosimendan_V Levosimendan K_ATP K-ATP Channel Levosimendan_V->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Figure 2: Levosimendan Dual Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Animal Model) cluster_clinical Clinical Trial PDE_Assay PDE Inhibition Assay (IC50 Determination) Skinned_Fiber Skinned Fiber Assay (Ca2+ Sensitization) Animal_Model Induce Heart Failure (e.g., Coronary Artery Ligation) Drug_Admin Administer This compound or Levosimendan Animal_Model->Drug_Admin Hemodynamic Hemodynamic Monitoring (Pressure-Volume Loops) Drug_Admin->Hemodynamic Patient_Recruitment Patient Recruitment (Cardiogenic Shock) Randomization Randomization to This compound or Levosimendan Patient_Recruitment->Randomization Endpoints Measure Primary Endpoints (e.g., 30-day mortality) Randomization->Endpoints

Figure 3: Experimental Workflow for Comparison

Detailed Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against PDE3.

Materials:

  • Purified recombinant human PDE3 enzyme

  • [3H]-cAMP (radiolabeled substrate)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Test compounds (this compound, Levosimendan) dissolved in DMSO

  • Snake venom nucleotidase

  • Anion exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a microplate, add the assay buffer, the test compound dilution, and the purified PDE3 enzyme.

  • Initiate the reaction by adding [3H]-cAMP. The final substrate concentration should be below the Km value for accurate IC50 determination.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by boiling the microplate for 1 minute.

  • Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine. Incubate at 30°C for 10 minutes.

  • Add an anion exchange resin slurry to bind the unreacted [3H]-cAMP.

  • Centrifuge the microplate to pellet the resin.

  • Transfer an aliquot of the supernatant containing [3H]-adenosine to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[16][17]

Myocardial Calcium Sensitization Assay (Skinned Fiber)

This protocol assesses the ability of a compound to sensitize the myocardial contractile apparatus to calcium.

Materials:

  • Fresh cardiac tissue (e.g., from rat or guinea pig ventricle)

  • Skinning solution (e.g., relaxing solution with 1% Triton X-100)

  • Relaxing solution (high EGTA, low Ca2+)

  • Activating solutions with varying free Ca2+ concentrations (pCa)

  • Force transducer and data acquisition system

  • Test compounds (this compound, Levosimendan)

Procedure:

  • Fiber Preparation:

    • Excise a small piece of ventricular muscle and place it in an ice-cold relaxing solution.

    • Mechanically dissect a small bundle of muscle fibers.

    • Incubate the fiber bundle in the skinning solution on ice for approximately 30-60 minutes to permeabilize the cell membranes.

    • Wash the skinned fibers with a relaxing solution to remove the Triton X-100.

    • Mount a single skinned fiber or a small bundle between a force transducer and a length controller.[18][19]

  • Force-pCa Relationship Measurement:

    • Bathe the fiber in the relaxing solution (pCa 9.0) to establish a baseline force.

    • Sequentially expose the fiber to activating solutions with increasing Ca2+ concentrations (decreasing pCa values, e.g., from pCa 6.5 to 4.5).

    • Record the steady-state isometric force at each pCa.

    • After maximal activation, return the fiber to the relaxing solution.

  • Compound Testing:

    • Repeat the force-pCa relationship measurement in the presence of the test compound (e.g., Levosimendan) in the activating solutions.

    • Normalize the force at each pCa to the maximal force obtained at pCa 4.5.

    • Plot the normalized force versus pCa and fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximal force is produced).

    • A leftward shift in the force-pCa curve and an increase in pCa50 in the presence of the compound indicate calcium sensitization.[18][20]

In Vivo Hemodynamic Assessment in a Rat Model of Heart Failure

This protocol describes the measurement of hemodynamic parameters in an animal model of heart failure to evaluate the in vivo effects of inotropic agents.

Materials:

  • Adult male rats (e.g., Sprague-Dawley)

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments for thoracotomy and vessel cannulation

  • Pressure-volume (PV) loop catheter

  • Data acquisition and analysis software

  • Infusion pumps and solutions of this compound and Levosimendan

Procedure:

  • Induction of Heart Failure (optional, for chronic studies):

    • Surgically induce myocardial infarction by ligating the left anterior descending coronary artery.

    • Allow the animals to recover for several weeks to develop heart failure.[21][22]

  • Surgical Preparation:

    • Anesthetize the rat and maintain a stable plane of anesthesia.

    • Perform a tracheotomy and mechanically ventilate the animal.

    • Cannulate the right carotid artery for insertion of the PV loop catheter into the left ventricle.

    • Cannulate the jugular vein for drug administration.[10]

  • Hemodynamic Measurements:

    • Advance the PV loop catheter into the left ventricle and ensure proper positioning by observing the real-time pressure-volume loops.

    • Allow the animal to stabilize and record baseline hemodynamic data, including heart rate, end-systolic pressure, end-diastolic pressure, stroke volume, cardiac output, and ejection fraction.

  • Drug Administration and Data Collection:

    • Administer a continuous intravenous infusion of either this compound or Levosimendan at a clinically relevant dose.

    • Record hemodynamic data at multiple time points during and after the drug infusion.

    • A control group should receive a vehicle infusion.

  • Data Analysis:

    • Analyze the PV loop data to assess changes in cardiac contractility (e.g., end-systolic pressure-volume relationship), diastolic function, and overall cardiac performance.

    • Compare the hemodynamic effects of this compound and Levosimendan to baseline and to the vehicle control group.[10][23]

Conclusion

This compound and Levosimendan represent two distinct approaches to inotropic support in heart failure. This compound's mechanism as a PDE3 inhibitor leads to increased intracellular cAMP, resulting in both positive inotropic and vasodilatory effects. Levosimendan's primary action as a calcium sensitizer enhances myocardial contractility without significantly increasing myocardial oxygen demand, a potentially advantageous feature. Its additional vasodilatory properties are mediated through K-ATP channel opening.

The choice between these agents in a clinical or research setting will depend on the specific hemodynamic profile of the patient or experimental model and the desired therapeutic outcome. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other novel inotropic agents.

References

A Comparative Guide to the Efficacy of Enoximone and Dobutamine in Enhancing Cardiac Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enoximone and Dobutamine, two inotropic agents utilized in the management of compromised cardiac function. We will delve into their mechanisms of action, present comparative experimental data on their efficacy, and outline the methodologies employed in key clinical studies.

At a Glance: this compound vs. Dobutamine

FeatureThis compoundDobutamine
Drug Class Phosphodiesterase III (PDE3) Inhibitorβ1-Adrenergic Agonist
Primary Mechanism Increases intracellular cyclic AMP (cAMP) by preventing its breakdown, leading to enhanced contractility and vasodilation.[1][2]Stimulates β1-adrenergic receptors in the heart, increasing contractility and heart rate.[3]
Inotropic Effect PositivePositive
Vasodilatory Effect Present[1]Minimal to moderate
Effect on Heart Rate Less pronounced increase compared to Dobutamine.[4][5]Significant increase.[4][6][7]
Clinical Applications Short-term treatment of severe congestive heart failure, low output states following cardiac surgery.[2][8]Management of cardiogenic shock and severe heart failure.[9][10]

Mechanism of Action: Signaling Pathways

To visualize the distinct signaling cascades initiated by this compound and Dobutamine, the following diagrams illustrate their molecular pathways.

cluster_this compound This compound Signaling Pathway This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Relaxation Vasodilation PKA->Relaxation In Vascular Smooth Muscle Ca_influx ↑ Ca²⁺ Influx Ca_channels->Ca_influx Contraction ↑ Myocardial Contractility Ca_influx->Contraction Vessel Vascular Smooth Muscle

Figure 1: this compound's signaling cascade.

cluster_dobutamine Dobutamine Signaling Pathway Dobutamine Dobutamine Beta1_AR β1-Adrenergic Receptor Dobutamine->Beta1_AR Binds to G_protein Gs Protein Beta1_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Ca_influx ↑ Ca²⁺ Influx Ca_channels->Ca_influx Contraction ↑ Myocardial Contractility Ca_influx->Contraction G Patient_Selection Patient Selection (e.g., Severe Heart Failure, Post-MI, Post-Surgery) Baseline Baseline Hemodynamic Measurements (Pulmonary Artery Catheter) Patient_Selection->Baseline Randomization Randomization Baseline->Randomization Enoximone_Arm This compound Administration (e.g., IV bolus followed by continuous infusion) Randomization->Enoximone_Arm Group 1 Dobutamine_Arm Dobutamine Administration (e.g., Continuous IV infusion) Randomization->Dobutamine_Arm Group 2 Monitoring Continuous Hemodynamic Monitoring (Cardiac Index, PCWP, SVR, HR, BP) Enoximone_Arm->Monitoring Dobutamine_Arm->Monitoring Data_Analysis Data Analysis (Comparison of changes from baseline between groups) Monitoring->Data_Analysis

References

Validating the Inotropic Effects of Enoximone in Failing Myocardium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enoximone's inotropic performance against other common inotropic agents used in the management of heart failure. The data presented is sourced from clinical and preclinical studies to offer an objective overview for research and drug development professionals.

Executive Summary

This compound is a phosphodiesterase III (PDE3) inhibitor that exerts its inotropic effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels in cardiomyocytes.[1][2] This leads to enhanced contractility and vasodilation, offering a dual mechanism of action beneficial in acute heart failure settings.[1] This guide will delve into the quantitative comparison of this compound with Dobutamine and Milrinone, detail the experimental protocols used to validate these effects, and illustrate the key signaling pathways involved.

Comparative Inotropic and Hemodynamic Effects

The positive inotropic and vasodilatory properties of this compound translate to significant hemodynamic changes in patients with heart failure. Clinical studies have demonstrated its efficacy in improving cardiac output and reducing ventricular filling pressures. The following tables summarize the quantitative effects of this compound in comparison to other commonly used inotropic agents.

Table 1: this compound vs. Dobutamine - Hemodynamic Parameters in Severe Congestive Heart Failure

ParameterThis compound (2 mg/kg)Dobutamine (10 µg/kg/min)p-valueReference
Stroke Volume Index (% increase) 36%34%NS[3]
Cardiac Index (% increase) Smaller than DobutamineLarger than this compound<0.05[3]
Mean Arterial Pressure (% change) -9%No significant change<0.0001[3]
Heart Rate (% increase) Minor changes+18%<0.003[3]
Ventricular Filling Pressures Significantly decreasedSignificantly decreased0.001[3]
Systemic Vascular Resistance Significantly decreasedSignificantly decreased0.001[3]

NS: Not Significant

Table 2: Hemodynamic Effects of Low-Dose Oral this compound in Refractory Heart Failure

ParameterBaseline (Mean ± SEM)After this compound (Mean ± SEM)p-valueReference
Cardiac Index (L/min/m²) 2.2 ± 0.23.8 ± 0.5<0.05[4]
Mean Pulmonary Wedge Pressure (mmHg) 27 ± 99 ± 3<0.05[4]
Heart Rate (min⁻¹) 102 ± 16107 ± 16NS[4]
Myocardial Oxygen Consumption (ml/min) 27 ± 825 ± 13NS[4]

SEM: Standard Error of the Mean

Table 3: Hemodynamic Effects of Intravenous Milrinone in Severe Chronic Heart Failure

ParameterBaselineAfter Milrinone (0.375-0.75 µg/kg/min)Reference
Cardiac Index (% increase) -34% to 73%[5]
Pulmonary Wedge Pressure (% decrease) -18% to 30%[5]
Systemic Vascular Resistance (% decrease) -20% to 25%[5]

Experimental Protocols

The validation of inotropic effects relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of this compound and other inotropes.

Langendorff Isolated Perfused Heart Preparation

This ex vivo model allows for the assessment of cardiac function independent of systemic neural and humoral influences.

Objective: To measure the direct inotropic effects of a drug on the heart.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rat, guinea pig) following approved ethical guidelines. Administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Cannulation: Identify the aorta and cannulate it with a Langendorff apparatus cannula. Secure the aorta to the cannula.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries.

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle via the left atrium. Inflate the balloon to achieve a set end-diastolic pressure.

  • Data Acquisition: Record left ventricular pressure, heart rate, and coronary flow. Calculate parameters such as left ventricular developed pressure (LVDP), the maximal rate of pressure rise (+dP/dt_max), and the maximal rate of pressure fall (-dP/dt_max).

  • Drug Administration: After a stabilization period, administer the inotropic agent (e.g., this compound) into the perfusion buffer at desired concentrations.

  • Analysis: Compare the cardiac function parameters before and after drug administration to determine the inotropic effect.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthetize Animal Heparin Administer Heparin Anesthesia->Heparin Excision Excise Heart Heparin->Excision Cannulation Cannulate Aorta Excision->Cannulation Perfusion Retrograde Perfusion Cannulation->Perfusion Balloon Insert LV Balloon Perfusion->Balloon Data_Acq Acquire Baseline Data Balloon->Data_Acq Drug_Admin Administer Inotrope Data_Acq->Drug_Admin Data_Post Acquire Post-Drug Data Drug_Admin->Data_Post Analysis Compare Pre and Post Data Data_Post->Analysis

Langendorff Isolated Heart Experimental Workflow
End-Systolic Pressure-Volume Relationship (ESPVR) Analysis

ESPVR is a largely load-independent measure of myocardial contractility.

Objective: To quantify the intrinsic contractile state of the ventricle.

Methodology:

  • Instrumentation: In an anesthetized animal or human subject, insert a pressure-volume (PV) conductance catheter into the left ventricle to simultaneously measure instantaneous pressure and volume.

  • Baseline Recordings: Record steady-state PV loops.

  • Load Alteration: Acutely alter the preload or afterload. Preload reduction is commonly achieved by transiently occluding the inferior vena cava.

  • Data Acquisition: Record the family of PV loops generated during the load alteration.

  • ESPVR Determination: Identify the end-systolic point (top-left corner) of each PV loop. The end-systolic pressure-volume relationship (ESPVR) is determined by the line connecting these points. The slope of this line is the end-systolic elastance (Ees), a measure of contractility.[6]

  • Drug Intervention: Administer the inotropic agent and repeat steps 2-5.

  • Analysis: An increase in Ees (a steeper ESPVR slope) indicates a positive inotropic effect.[6]

G cluster_procedure ESPVR Procedure cluster_intervention Drug Intervention cluster_analysis Analysis Catheter Insert PV Catheter Baseline Record Baseline PV Loops Catheter->Baseline Load_Alter Alter Preload/Afterload Baseline->Load_Alter Record_Family Record Family of PV Loops Load_Alter->Record_Family Determine_ESPVR Determine ESPVR (Ees) Record_Family->Determine_ESPVR Administer_Drug Administer Inotrope Determine_ESPVR->Administer_Drug Repeat_Procedure Repeat PV Loop Analysis Administer_Drug->Repeat_Procedure Compare_Ees Compare Ees Before and After Drug Repeat_Procedure->Compare_Ees

ESPVR Analysis Workflow

Signaling Pathway of this compound

This compound's mechanism of action centers on the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cAMP.[1][2] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac excitation-contraction coupling, ultimately enhancing myocardial contractility.[7]

G This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 cAMP cAMP PDE3->cAMP degradation PKA Protein Kinase A (PKA) cAMP->PKA activates L_type L-type Ca²⁺ Channels PKA->L_type phosphorylates PLN Phospholamban (PLN) PKA->PLN phosphorylates TnI Troponin I (TnI) PKA->TnI phosphorylates Ca_influx ↑ Ca²⁺ Influx L_type->Ca_influx SERCA ↑ SERCA Activity (↑ Ca²⁺ uptake into SR) PLN->SERCA Myofilament ↓ Myofilament Ca²⁺ Sensitivity (Faster Relaxation) TnI->Myofilament Contractility ↑ Myocardial Contractility Ca_influx->Contractility SERCA->Contractility Myofilament->Contractility contributes to overall effect

This compound Signaling Pathway in Cardiomyocytes

References

A Comparative Analysis of PDE3 Inhibitors: Enoximone in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of phosphodiesterase 3 (PDE3) inhibitors, with a specific focus on Enoximone. We delve into the performance of this compound against other notable alternatives such as Milrinone, Amrinone, and Cilostazol, supported by experimental data from in vitro and clinical studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Introduction to PDE3 Inhibitors

Phosphodiesterase 3 (PDE3) inhibitors are a class of drugs that exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP).[1][2] This mode of action leads to increased intracellular cAMP levels, resulting in two primary physiological responses: positive inotropy (increased heart muscle contractility) and vasodilation (relaxation of blood vessels).[3][4] These dual effects make PDE3 inhibitors valuable in the short-term management of acute heart failure and cardiogenic shock.[5]

There are two main subtypes of the PDE3 enzyme: PDE3A and PDE3B. PDE3A is predominantly found in cardiac myocytes and platelets, while PDE3B is more prevalent in adipose tissue and pancreatic β-cells. The varying selectivity of different PDE3 inhibitors for these subtypes, as well as for other PDE families, contributes to their distinct clinical profiles.

This guide will compare this compound, a second-generation PDE3 inhibitor, with the first-generation inhibitor Amrinone, the widely used Milrinone, and the peripherally acting Cilostazol.

Signaling Pathway of PDE3 Inhibition

The mechanism of action of PDE3 inhibitors involves the modulation of intracellular signaling cascades. The following diagram illustrates the canonical PDE3 signaling pathway in a cardiac myocyte.

PDE3_Signaling_Pathway extracellular Extracellular Space intracellular Intracellular Space beta_agonist β-Adrenergic Agonist beta_receptor β-Adrenergic Receptor beta_agonist->beta_receptor g_protein Gs Protein beta_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP pka Protein Kinase A (PKA) camp->pka activates pde3 PDE3 camp->pde3 hydrolyzed by ca_channel L-type Ca²⁺ Channel pka->ca_channel phosphorylates ca_influx Ca²⁺ Influx sr Sarcoplasmic Reticulum (SR) ca_influx->sr triggers ca_release Ca²⁺ Release contraction Myofilament Contraction ca_release->contraction leads to amp 5'-AMP pde3_inhibitor PDE3 Inhibitor (e.g., this compound) pde3_inhibitor->pde3 inhibits

Caption: PDE3 signaling pathway in cardiac myocytes.

Comparative Performance Data

The following tables summarize the quantitative data comparing the potency, selectivity, and clinical efficacy of this compound with other PDE3 inhibitors.

Table 1: In Vitro Potency (IC50) of PDE3 Inhibitors
CompoundPDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)Reference
This compound ~1-5>100>100[6][7]
Milrinone 0.4219>100[1][6]
Amrinone ~5-10>100>100[6][7]
Cilostazol 0.2>100>100[2]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Table 2: Comparative In Vitro Effects on Guinea Pig Myocardium
ParameterThis compoundMilrinoneAmrinoneReference
Positive Inotropic Effect ++++++[7][8]
Positive Chronotropic Effect ++++++[7][8]
Positive Lusitropic Effect ++++++[7][8]

Relative effects denoted by: + (low), ++ (moderate), +++ (high).

Table 3: Comparative Hemodynamic Effects in Heart Failure Patients
ParameterThis compoundMilrinoneReference
Cardiac Index ↑↑↑↑[9]
Pulmonary Capillary Wedge Pressure ↓↓↓↓[9]
Systemic Vascular Resistance ↓↓↓↓[9]
Heart Rate [9]
Mean Arterial Pressure ↔ / ↓↔ / ↓[9]

Arrows indicate the direction of change: ↑ (increase), ↓ (decrease), ↔ (no significant change). Double arrows indicate a more pronounced effect.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparative analysis of PDE3 inhibitors.

Experimental Workflow for In Vitro PDE Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro potency and selectivity of PDE inhibitors.

PDE_Inhibition_Assay_Workflow start Start recombinant_pde Prepare Recombinant PDE Isozymes (PDE3, PDE4, PDE5, etc.) start->recombinant_pde inhibitor_prep Prepare Serial Dilutions of Test Inhibitors (this compound, etc.) start->inhibitor_prep assay_setup Set up Assay Plate: - PDE Enzyme - Inhibitor - Buffer recombinant_pde->assay_setup inhibitor_prep->assay_setup incubation1 Pre-incubation assay_setup->incubation1 substrate_add Add Fluorescently Labeled cAMP or cGMP Substrate incubation1->substrate_add incubation2 Incubate at 37°C substrate_add->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction detection Measure Product Formation (e.g., Fluorescence Polarization) stop_reaction->detection data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Values detection->data_analysis end End data_analysis->end

Caption: Workflow for in vitro PDE inhibition assay.

Detailed Methodology for In Vitro PDE Inhibition Assay:

  • Enzyme and Inhibitor Preparation: Recombinant human phosphodiesterase isozymes (e.g., PDE3A, PDE4B, PDE5A) are purified. Test compounds, including this compound and other PDE3 inhibitors, are prepared in a series of dilutions.

  • Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The PDE enzyme is pre-incubated with the test inhibitor in an appropriate assay buffer.

  • Substrate Addition: The reaction is initiated by the addition of a fluorescently labeled substrate, either cAMP or cGMP.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Detection: The amount of hydrolyzed substrate is quantified. A common method is fluorescence polarization, where the binding of a fluorescent nucleotide monophosphate product to a binding agent results in a change in polarization.[10]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve using non-linear regression analysis.[11][12]

Experimental Protocol for Assessing Inotropic Effects in Isolated Hearts (Langendorff Preparation)
  • Heart Isolation and Perfusion: The heart is excised from an anesthetized animal (e.g., guinea pig, rabbit) and mounted on a Langendorff apparatus. The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[8]

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure intraventricular pressure. Electrodes are placed on the epicardial surface to record heart rate.

  • Baseline Measurements: After a stabilization period, baseline measurements of left ventricular developed pressure (LVDP), the maximum rate of pressure rise (+dP/dt) and fall (-dP/dt), and heart rate are recorded.[8]

  • Drug Administration: The PDE3 inhibitors are infused into the perfusion solution at increasing concentrations.

  • Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded. The changes in these parameters from baseline are calculated for each drug concentration to determine the inotropic, chronotropic, and lusitropic effects.[7][8]

Discussion and Conclusion

The comparative analysis reveals distinct profiles for each of the PDE3 inhibitors.

This compound emerges as a potent and selective PDE3 inhibitor with significant positive inotropic and vasodilatory effects.[3][4] Its efficacy in improving hemodynamic parameters in patients with heart failure is comparable to that of Milrinone.[9] In vitro studies suggest that this compound enhances myocardial contractility and relaxation.[8]

Milrinone is a highly potent PDE3 inhibitor and is often considered a reference compound in this class.[1][6] It exhibits strong inotropic and lusitropic effects.[7][8] However, some studies suggest that Milrinone may also have some inhibitory activity on PDE4 at higher concentrations, which could contribute to its cardiac effects.[2][13]

Amrinone , a first-generation PDE3 inhibitor, is generally less potent than this compound and Milrinone.[6][7] While it demonstrates positive inotropic and vasodilatory properties, its clinical use has been largely superseded by the second-generation inhibitors due to a less favorable side-effect profile.[14]

Cilostazol presents a unique profile among the compared PDE3 inhibitors. It is a potent PDE3 inhibitor with a primary clinical application in the treatment of intermittent claudication due to its antiplatelet and vasodilatory effects in peripheral arteries.[2][15] Compared to Milrinone, Cilostazol appears to have a less pronounced cardiotonic effect, which may contribute to its different safety profile in certain patient populations.[2][16]

References

Head-to-Head Comparison of Enoximone and Other Inotropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inotropic agent enoximone with other commonly used alternatives, including dobutamine, milrinone, and levosimendan. The information presented is supported by experimental data from clinical trials to aid in research and drug development.

Overview of Inotropic Agents

Inotropic agents are a class of drugs that alter the force of heart muscle contractions. They are primarily used in the management of acute heart failure and cardiogenic shock to improve cardiac output and maintain organ perfusion. This guide focuses on the comparative efficacy and mechanisms of four key inotropic agents.

  • This compound: A phosphodiesterase-3 (PDE3) inhibitor with both positive inotropic and vasodilatory effects.[1]

  • Dobutamine: A synthetic catecholamine that primarily stimulates beta-1 adrenergic receptors to increase cardiac contractility.[2]

  • Milrinone: Another PDE3 inhibitor that, like this compound, increases intracellular cyclic AMP (cAMP), leading to enhanced inotropy and vasodilation.[3]

  • Levosimendan: A calcium sensitizer that enhances cardiac contractility by increasing the sensitivity of troponin C to calcium. It also possesses vasodilatory properties through the opening of ATP-sensitive potassium channels.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of these inotropic agents are crucial to understanding their hemodynamic effects and potential side-effect profiles.

This compound and Milrinone (PDE3 Inhibitors)

This compound and milrinone share a common mechanism of action by selectively inhibiting phosphodiesterase-3. This inhibition leads to an accumulation of intracellular cyclic AMP (cAMP) in cardiac and vascular smooth muscle cells. In the heart, elevated cAMP levels activate protein kinase A (PKA), which phosphorylates calcium channels, leading to an increased influx of calcium and enhanced myocardial contractility. In vascular smooth muscle, increased cAMP promotes relaxation, resulting in vasodilation.

PDE3_Inhibitor_Pathway cluster_membrane Sarcolemma Beta_Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PDE3 Phosphodiesterase 3 Enoximone_Milrinone This compound / Milrinone Enoximone_Milrinone->PDE3 Inhibits ATP ATP AMP AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (Active) cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation in smooth muscle Ca_Channel L-type Ca2+ Channel (Phosphorylated) PKA->Ca_Channel Phosphorylates Calcium_Influx ↑ Ca2+ Influx Ca_Channel->Calcium_Influx Contraction ↑ Myocardial Contractility Calcium_Influx->Contraction

Signaling pathway of this compound and Milrinone.
Dobutamine (Beta-1 Adrenergic Agonist)

Dobutamine directly stimulates beta-1 adrenergic receptors in the heart. This activation also leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP, triggering a cascade similar to that of PDE3 inhibitors to enhance contractility.[2]

Dobutamine_Pathway cluster_membrane Sarcolemma Beta1_Receptor β1-Adrenergic Receptor AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to Dobutamine Dobutamine Dobutamine->Beta1_Receptor Activates ATP ATP PKA Protein Kinase A (Active) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel (Phosphorylated) PKA->Ca_Channel Phosphorylates Calcium_Influx ↑ Ca2+ Influx Ca_Channel->Calcium_Influx Contraction ↑ Myocardial Contractility Calcium_Influx->Contraction

Signaling pathway of Dobutamine.
Levosimendan (Calcium Sensitizer)

Levosimendan's primary mechanism is unique among these agents. It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the troponin-calcium complex. This enhances the contractile force for a given intracellular calcium concentration without significantly increasing myocardial oxygen demand. Additionally, it opens ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation.

Levosimendan_Pathway cluster_myofilament Cardiac Myofilament cluster_membrane Vascular Smooth Muscle TroponinC Troponin C Actin_Myosin Actin-Myosin Interaction TroponinC->Actin_Myosin Enhances Contraction ↑ Myocardial Contractility Actin_Myosin->Contraction K_ATP_Channel ATP-sensitive K+ Channel Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization Levosimendan Levosimendan Levosimendan->TroponinC Sensitizes to Ca2+ Levosimendan->K_ATP_Channel Opens Calcium Ca2+ Calcium->TroponinC Vasodilation Vasodilation Hyperpolarization->Vasodilation

Signaling pathway of Levosimendan.

Comparative Hemodynamic Effects

The following tables summarize the quantitative data from clinical trials comparing the hemodynamic effects of this compound with dobutamine and levosimendan. A direct comparative trial with quantitative data for this compound versus milrinone was not prominently available in the searched literature; however, as PDE3 inhibitors, their hemodynamic profiles are generally similar.

Table 1: this compound vs. Dobutamine in Severe Heart Failure

ParameterThis compoundDobutamineReference
Cardiac Index Significant increaseSignificant increase (similar to this compound)[4]
Pulmonary Capillary Wedge Pressure Significant decreaseNo significant change[4]
Mean Arterial Pressure Tendency to decreaseNo significant change[4]
Heart Rate No significant changeSignificant increase[4]
Systemic Vascular Resistance Significant decreaseSignificant decrease[4]
Adverse Events Lower incidence of tachyarrhythmiasHigher incidence of tachyarrhythmias[5]

Table 2: this compound vs. Levosimendan in Cardiogenic Shock

ParameterThis compoundLevosimendanReference
30-Day Survival Rate 37%69% (p=0.023)[6][7]
Cardiac Index IncreaseTrend towards a higher increase[6][7]
Adverse Events Higher incidence of multiple organ failureLower incidence of multiple organ failure[6]

Experimental Protocols

The following are summaries of the methodologies used in key comparative clinical trials.

This compound vs. Dobutamine in Severe Congestive Heart Failure
  • Study Design: A study comparing the acute hemodynamic response to intravenous dobutamine and this compound in patients with severe, chronic congestive heart failure.[4]

  • Patient Population: Eight patients with severe, chronic congestive heart failure secondary to ischemic or idiopathic dilated cardiomyopathy.[4]

  • Drug Administration:

    • Dobutamine: Administered at an optimal dose of 7.5 or 10 µg/kg/min.[4]

    • This compound: Administered as a 1.5-mg/kg bolus dose.[4]

  • Hemodynamic Monitoring: Simultaneous radionuclide angiography with gated equilibrium blood pool imaging to derive left ventricular volumes and ejection fraction during serial hemodynamic measurements.[4]

This compound vs. Levosimendan in Refractory Cardiogenic Shock
  • Study Design: A prospective, randomized, controlled single-center clinical trial.[6]

  • Patient Population: Thirty-two patients with refractory cardiogenic shock complicating acute myocardial infarction.[6]

  • Drug Administration:

    • This compound: A fractional loading dose of 0.5 mg/kg, followed by a continuous infusion of 2-10 µg/kg/min.[6][7]

    • Levosimendan: A 12 µg/kg infusion over 10 minutes, followed by 0.1 µg/kg/min for 50 minutes, and then 0.2 µg/kg/min for the next 23 hours.[6][7]

  • Hemodynamic Monitoring: Invasive hemodynamic parameters were monitored for the first 48 hours.[6]

Milrinone Administration in Acute Heart Failure
  • Study Design: While a direct comparative trial with this compound is not detailed, typical milrinone protocols in acute heart failure studies involve a loading dose followed by a continuous infusion.

  • Drug Administration:

    • Loading Dose: Typically 50 mcg/kg administered over 10 minutes.[3]

    • Maintenance Infusion: Ranging from 0.375 to 0.75 mcg/kg/min, adjusted based on clinical and hemodynamic response.[3]

Summary and Conclusion

  • This compound vs. Dobutamine: this compound demonstrates a more favorable hemodynamic profile in some respects, particularly by decreasing pulmonary capillary wedge pressure without significantly increasing heart rate, which may reduce the risk of tachyarrhythmias compared to dobutamine.[4][5]

  • This compound vs. Levosimendan: In the context of refractory cardiogenic shock, levosimendan has shown a significant survival benefit over this compound.[6][7]

  • This compound vs. Milrinone: As both are PDE3 inhibitors, they are expected to have similar hemodynamic effects, characterized by both positive inotropy and vasodilation. The choice between them may be guided by institutional protocols and specific patient characteristics.

This guide provides a comparative overview to inform research and development. The selection of an inotropic agent in a clinical setting depends on the specific patient's condition, underlying pathology, and hemodynamic status. Further head-to-head trials, particularly comparing this compound and milrinone with detailed modern hemodynamic monitoring, would be beneficial to further delineate their respective profiles.

References

Levosimendan Demonstrates Superiority Over Enoximone in Refractory Cardiogenic Shock

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical data indicates that Levosimendan offers a significant survival advantage and improved clinical outcomes compared to Enoximone in the treatment of refractory cardiogenic shock, particularly in patients complicating acute myocardial infarction.

For researchers, scientists, and drug development professionals, the choice of inotropic agent in critical care settings is paramount. This guide provides an objective comparison of Levosimendan and this compound, focusing on their performance in the challenging clinical scenario of refractory cardiogenic shock. The evidence presented is drawn from a key prospective, randomized, controlled clinical trial, offering a robust foundation for understanding the relative merits of these two agents.

Executive Summary of Clinical Findings

A pivotal study by Fuhrmann et al. (2008) provides the most direct comparative evidence for Levosimendan and this compound in this patient population.[1][2] The findings strongly suggest a clinical benefit for Levosimendan, with a notable improvement in 30-day survival and a more favorable hemodynamic profile.

Key Performance Indicators
MetricLevosimendanThis compoundp-value
30-Day Survival Rate 69% (11 of 16 patients)37% (6 of 16 patients)0.023
Incidence of Multiple Organ Failure Leading to Death 0% (0 of 16 patients)25% (4 of 16 patients)-

Hemodynamic and Clinical Parameters

While invasive hemodynamic parameters were largely comparable between the two groups within the first 48 hours, Levosimendan showed a trend towards more favorable outcomes in several key areas.[1][2]

ParameterLevosimendanThis compound
Cardiac Index Trend towards higher values-
Cardiac Power Index Trend towards higher values-
Left Ventricular Stroke Work Index Trend towards higher values-
Mixed Venous Oxygen Saturation Trend towards higher values-
Cumulative Catecholamine Values at 72 hrs LowerHigher
Clinical Signs of Inflammation LowerHigher

Experimental Protocol: Fuhrmann et al. (2008)

This section details the methodology of the key clinical trial that forms the basis of this comparison.

Study Design: A prospective, randomized, controlled single-center clinical trial.[1]

Patient Population: 32 patients with refractory cardiogenic shock complicating acute myocardial infarction, requiring additional therapy for at least 2 hours.[1]

Intervention:

  • Levosimendan Group (n=16): Infusion of 12 µg/kg over 10 minutes, followed by 0.1 µg/kg/min for 50 minutes, and then 0.2 µg/kg/min for the subsequent 23 hours.[1][3]

  • This compound Group (n=16): Fractional loading dose of 0.5 mg/kg, followed by a continuous infusion of 2-10 µg/kg/min.[1][3]

Background Therapy: All patients received current standard therapy, including revascularization, intra-aortic balloon pump counterpulsation, and inotropes, prior to the study drug administration.[1]

Primary Endpoint: 30-day survival rate.[1]

Secondary Endpoints: Invasive hemodynamic parameters, cumulative catecholamine dosage, and clinical signs of inflammation.[1]

G cluster_recruitment Patient Recruitment cluster_randomization Randomization cluster_intervention Intervention Groups cluster_endpoints Endpoint Analysis p1 32 Patients with Refractory Cardiogenic Shock r1 Randomized (1:1) p1->r1 g1 Levosimendan Group (n=16) r1->g1 g2 This compound Group (n=16) r1->g2 e1 30-Day Survival Rate g1->e1 e2 Hemodynamic Parameters g1->e2 e3 Catecholamine Use g1->e3 g2->e1 g2->e2 g2->e3

Experimental workflow of the Fuhrmann et al. (2008) clinical trial.

Mechanisms of Action: A Comparative Overview

The differing clinical outcomes of Levosimendan and this compound can be attributed to their distinct mechanisms of action.

Levosimendan is primarily a calcium sensitizer.[4] It enhances myocardial contractility by increasing the sensitivity of troponin C to calcium, without significantly increasing intracellular calcium concentrations.[5] This leads to a more efficient use of existing calcium, improving cardiac output without a substantial increase in myocardial oxygen demand.[4][5] Additionally, Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, causing vasodilation and reducing both preload and afterload.[4][5]

This compound is a phosphodiesterase-III (PDE-III) inhibitor.[1][6] By inhibiting PDE-III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to an influx of calcium into cardiac myocytes, resulting in increased myocardial contractility. However, this mechanism also increases myocardial oxygen consumption, which can be detrimental in the setting of acute myocardial infarction.

G cluster_levosimendan Levosimendan Pathway cluster_this compound This compound Pathway levo Levosimendan tnc Troponin C levo->tnc Sensitizes k_atp K-ATP Channels levo->k_atp Opens contractility_levo Increased Myocardial Contractility tnc->contractility_levo Enhances Ca2+ Sensitivity vasodilation Vasodilation k_atp->vasodilation enox This compound pde3 PDE-III enox->pde3 Inhibits camp cAMP pde3->camp Prevents breakdown of ca_influx Increased Intracellular Ca2+ camp->ca_influx contractility_enox Increased Myocardial Contractility ca_influx->contractility_enox

Signaling pathways of Levosimendan and this compound.

Logical Framework for Superiority

The observed superiority of Levosimendan in refractory cardiogenic shock can be logically deduced from its pharmacological profile in the context of this critical condition.

G cluster_levo Levosimendan Action cluster_enox This compound Action start Refractory Cardiogenic Shock (Post-AMI) l1 Ca2+ Sensitization start->l1 l2 K-ATP Channel Opening start->l2 e1 PDE-III Inhibition start->e1 l3 Improved Myocardial Efficiency (Less O2 Demand) l1->l3 l4 Vasodilation (Reduced Preload/Afterload) l2->l4 outcome Improved Survival & Clinical Outcomes l3->outcome l4->outcome e2 Increased Intracellular Ca2+ e1->e2 e3 Increased Myocardial O2 Demand e2->e3 e3->outcome Potentially Detrimental

Logical relationship of drug action to clinical outcome in cardiogenic shock.

Conclusion

References

Differential Effects of Enoximone and Milrinone on the Cardiac Calcium Release Channel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoximone and Milrinone are both phosphodiesterase 3 (PDE3) inhibitors utilized for their positive inotropic and vasodilatory effects in the management of acute heart failure.[1][2][3] While both drugs increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to enhanced cardiac contractility, emerging evidence reveals distinct mechanisms of action at the level of the sarcoplasmic reticulum (SR), specifically concerning the calcium release channel, also known as the ryanodine receptor (RyR).[4][5][6] This guide provides a detailed comparison of their effects, supported by experimental data and protocols, to inform further research and drug development.

Comparative Data on Calcium Release Channel Interaction

Experimental evidence demonstrates a significant divergence in how Milrinone and this compound interact with the cardiac SR calcium release channel. Milrinone exhibits a direct activating effect, whereas this compound's influence is indirect, primarily through the canonical cAMP-PKA signaling pathway.

ParameterMilrinoneThis compoundReference
Direct effect on single Ca2+ release channel activity Reversible activation of channel opening (100 µM - 2 mM)No effect on single channel activity (100 µM - 1 mM)[4]
Effect on [3H]ryanodine binding Stimulated binding, indicating channel activationNo effect on binding[4][5]
Proposed primary mechanism on Ca2+ release Direct activation of the RyR, synergistic with Ca2+Indirect, via PDE3 inhibition leading to increased cytosolic cAMP and PKA-mediated phosphorylation[4][5][7]

Signaling Pathways

The differential effects of this compound and Milrinone on the calcium release channel can be understood by examining their influence on intracellular signaling cascades.

Canonical PDE3 Inhibition Pathway (this compound and Milrinone)

Both drugs inhibit PDE3, leading to an accumulation of cAMP. This activates Protein Kinase A (PKA), which then phosphorylates multiple targets to increase intracellular calcium and myofilament sensitivity, resulting in a positive inotropic effect.

This compound This compound / Milrinone PDE3 PDE3 This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Breaks down PKA PKA (active) cAMP->PKA Activates LTypeCa L-type Ca2+ Channel PKA->LTypeCa Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates CaInflux Ca2+ Influx LTypeCa->CaInflux Increases Contractility Increased Contractility PLB->Contractility Enhances SR Ca2+ uptake CaInflux->Contractility

Caption: Canonical PDE3 inhibition pathway for this compound and Milrinone.

Milrinone's Direct Effect on the Ryanodine Receptor

In addition to the canonical pathway, Milrinone directly interacts with and activates the RyR on the sarcoplasmic reticulum, leading to an increased release of calcium into the cytosol.

Milrinone Milrinone RyR Ryanodine Receptor (RyR) Milrinone->RyR Directly Activates CaRelease Ca2+ Release RyR->CaRelease Mediates SR Sarcoplasmic Reticulum (SR) SR->RyR Contractility Increased Contractility CaRelease->Contractility

Caption: Milrinone's direct activation of the Ryanodine Receptor.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the differential effects of this compound and Milrinone.

Single Calcium Release Channel Activity Measurement

This protocol allows for the direct assessment of a drug's effect on the gating properties of the RyR.

  • Objective: To measure the effect of this compound and Milrinone on the opening and closing of single cardiac SR calcium release channels.

  • Methodology:

    • Isolate heavy sarcoplasmic reticulum vesicles from sheep myocardium.[4]

    • Incorporate these vesicles into an artificial lipid bilayer under voltage-clamp conditions.[4][5]

    • Add the drug (this compound or Milrinone) to the cytoplasmic face of the channel.

    • Record single-channel currents to determine open probability and channel lifetime.[4]

  • Workflow:

Vesicles Isolate SR Vesicles Bilayer Incorporate into Lipid Bilayer Vesicles->Bilayer Drug Add Drug Bilayer->Drug Record Record Single-Channel Currents Drug->Record Analyze Analyze Channel Gating Record->Analyze

Caption: Workflow for single calcium release channel activity measurement.

[3H]Ryanodine Binding Assay

This assay provides a functional probe for the activity of a large population of calcium release channels.

  • Objective: To determine if this compound or Milrinone binding to the RyR affects its conformation, indicative of channel activation.

  • Methodology:

    • Prepare a membrane fraction enriched with heavy sarcoplasmic reticulum vesicles.[4]

    • Incubate the membrane preparation with radiolabeled [3H]ryanodine in the presence and absence of the test drug (this compound or Milrinone).

    • Separate bound from free [3H]ryanodine by filtration.

    • Quantify the amount of bound [3H]ryanodine using liquid scintillation counting. An increase in binding suggests channel activation.[4][5]

Measurement of Sarcoplasmic Reticulum Ca2+ Release in Cardiac Myocytes

This protocol assesses the overall Ca2+ release from the SR in intact cells.

  • Objective: To measure the total amount of calcium released from the sarcoplasmic reticulum in response to a stimulus.

  • Methodology:

    • Isolate cardiac myocytes.

    • Use the whole-cell patch-clamp method to control the loading of the SR with Ca2+ through conditioning depolarizing pulses.[8][9]

    • Rapidly apply a high concentration of caffeine to induce the release of all SR Ca2+ and prevent its reuptake.[8][9][10]

    • Simultaneously measure the membrane current, specifically the Na+-Ca2+ exchange current, which extrudes the released Ca2+.

    • The integral of this current serves as a measure of the total SR Ca2+ content released.[8][9]

Phosphodiesterase 3 (PDE3) Activity Assay

This assay quantifies the inhibitory effect of the drugs on PDE3 activity.

  • Objective: To measure the inhibition of PDE3 by this compound and Milrinone.

  • Methodology:

    • Utilize a fluorescence polarization (FP) based assay.[11][12]

    • Incubate purified recombinant PDE3A with a fluorescein-labeled cAMP substrate (cAMP-FAM).

    • PDE3A hydrolyzes cAMP-FAM, freeing the phosphate group.

    • A specific phosphate-binding agent binds to the free phosphate, forming a large, slow-moving complex with high FP.

    • In the presence of an inhibitor (this compound or Milrinone), PDE3A activity is reduced, resulting in less hydrolyzed substrate and a lower FP signal. The degree of inhibition is proportional to the decrease in FP.[11][12]

Conclusion

The available experimental data clearly indicate that while both this compound and Milrinone are effective inotropic agents acting through PDE3 inhibition, their mechanisms diverge at the level of the sarcoplasmic reticulum calcium release channel. Milrinone directly activates the RyR, a mechanism not shared by this compound.[4][5] This differential effect may have implications for their clinical efficacy and safety profiles, particularly concerning arrhythmogenesis and long-term cardiac function. Further research into these distinct molecular interactions is crucial for the development of more targeted and safer inotropic therapies for heart failure.

References

Evaluating the clinical outcomes of Enoximone versus other heart failure drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Enoximone and Other Inotropic Agents in Heart Failure

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical outcomes of this compound versus other prominent heart failure drugs, including dobutamine, milrinone, and levosimendan. The information is supported by experimental data from clinical trials to aid in research and development.

Mechanism of Action: A Comparative Overview

The therapeutic effects of this compound and its alternatives stem from distinct molecular mechanisms that ultimately enhance cardiac contractility and modulate vascular tone.

  • This compound & Milrinone (Phosphodiesterase III Inhibitors): this compound is a phosphodiesterase III (PDE3) inhibitor.[1][2] By inhibiting the PDE3 enzyme in cardiac and vascular smooth muscle cells, it prevents the breakdown of cyclic adenosine monophosphate (cAMP).[2][3] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which enhances calcium influx and sarcoplasmic reticulum calcium release, leading to increased myocardial contractility (positive inotropy).[2] In vascular smooth muscle, elevated cAMP levels lead to vasodilation, reducing both preload and afterload on the heart.[1][2] Milrinone shares this mechanism of action.[4][5][6]

G cluster_0 Cardiac Myocyte This compound This compound / Milrinone pde3 PDE3 This compound->pde3 Inhibits camp cAMP pde3->camp Degrades pka PKA camp->pka Activates ca_channel L-type Ca²⁺ Channels pka->ca_channel Phosphorylates sr Sarcoplasmic Reticulum pka->sr ↑ Ca²⁺ Release contractility ↑ Contractility (Inotropy) ca_channel->contractility ↑ Ca²⁺ Influx sr->contractility

Caption: Signaling pathway of PDE3 inhibitors like this compound.
  • Dobutamine (β-Adrenergic Agonist): Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.[7][8][9] This activation stimulates adenylyl cyclase, which increases the production of cAMP from ATP.[7] The subsequent cascade is similar to that of PDE3 inhibitors, involving PKA activation and enhanced calcium availability, resulting in a potent positive inotropic effect.[7][10] It produces comparatively mild chronotropic and vasodilative effects.[9]

G cluster_0 Cardiac Myocyte dobutamine Dobutamine beta1 β1 Receptor dobutamine->beta1 Activates ac Adenylyl Cyclase beta1->ac Stimulates camp cAMP atp ATP atp->camp Converts AC pka PKA camp->pka Activates contractility ↑ Contractility (Inotropy) pka->contractility ↑ Ca²⁺ Availability

Caption: Signaling pathway of the β-agonist Dobutamine.
  • Levosimendan (Calcium Sensitizer): Levosimendan has a dual mechanism of action. Its primary effect is to increase the sensitivity of the cardiac contractile apparatus to calcium by binding to cardiac troponin C in a calcium-dependent manner.[11] This enhances contractility without significantly increasing intracellular calcium concentration. Additionally, it exerts some PDE3 inhibitory effects, contributing to vasodilation.[11]

G cluster_0 Cardiac Myocyte & Vasculature levosimendan Levosimendan troponin Troponin C levosimendan->troponin Binds to / Sensitizes pde3_vasc PDE3 (Vascular) levosimendan->pde3_vasc Inhibits contractility ↑ Contractility (Inotropy) troponin->contractility Enhances Ca²⁺ effect vasodilation Vasodilation pde3_vasc->vasodilation ↑ cAMP

Caption: Dual mechanism of action of Levosimendan.

Clinical Outcomes: Efficacy and Hemodynamic Effects

Clinical trials have demonstrated varying profiles for these drugs in terms of hemodynamic support and patient outcomes.

This compound vs. Dobutamine

Studies comparing intravenous this compound and Dobutamine show that both drugs effectively increase cardiac output in patients with severe heart failure.[12][13] However, their effects on heart rate and blood pressure differ.

ParameterThis compoundDobutamineReference
Cardiac Output / Index Significant increase (+32% to +61%)Significant increase (+32% to +46%)[12][14][15]
Heart Rate Minor changesSignificant increase[12][13][14][16]
Mean Arterial Pressure Moderate reductionNo significant change[13][16]
Pulmonary Capillary Wedge Pressure Significant decreaseSignificant decrease[15][16]
Systemic Vascular Resistance Significant decreaseSignificant decrease[15][16]
This compound vs. Levosimendan

In the context of refractory cardiogenic shock following acute myocardial infarction, Levosimendan has shown superiority over this compound.

OutcomeThis compoundLevosimendanp-valueReference
30-Day Survival Rate 37% (6 of 16 patients)69% (11 of 16 patients)0.023[17][18]
Multiple Organ Failure Occurred in 4 of 16 patientsOccurred in 0 of 16 patients-[17][18]
Hemodynamic Effects Comparable to LevosimendanTrend towards higher cardiac index-[17]
Long-Term Oral this compound vs. Placebo

The ESSENTIAL trials investigated the long-term use of low-dose oral this compound in patients with advanced heart failure.

EndpointLow-Dose this compoundPlaceboOutcomeReference
All-Cause Mortality / CV Hospitalization No significant differenceNo significant differenceDid not improve major clinical outcomes[19][20]
Safety Considered safe at low doses-Favorable safety profile[19][20][21]

Note: Earlier trials using high doses of oral this compound (≥100 mg t.i.d.) were associated with increased mortality.[19][21]

Safety and Tolerability

The safety profiles of these inotropic agents are a critical consideration in their clinical application.

Adverse EventThis compoundDobutamineLevosimendanReference
Tachyarrhythmias Lower incidenceSignificantly more runs of supraventricular and ventricular tachycardia-[12][14]
Hypotension Can occur due to vasodilationLess commonCan occur[2]
Overall Tolerability Generally better tolerated than dobutamineLess tolerated due to arrhythmias-[12][14]
Multiple Organ Failure (in Cardiogenic Shock) Higher incidence-Lower incidence[17][18]

Experimental Protocols

The following sections detail the methodologies of key comparative studies.

Protocol 1: this compound vs. Dobutamine in Severe Heart Failure Post-MI
  • Study Design: A randomized, double-blind, double-dummy trial.[12][14]

  • Patient Population: 18 patients with acute myocardial infarction experiencing persistent signs of left ventricular failure after diuretic treatment.[12][14]

  • Intervention:

    • This compound Group (n=9): Intravenous infusion of this compound.

    • Dobutamine Group (n=9): Intravenous infusion of Dobutamine.

  • Key Measurements: Blood pressure, heart rate, cardiac output (via transcutaneous Doppler aortovelography), and arrhythmia monitoring (via Holter monitor).[12][14]

  • Primary Endpoints: Clinical improvement, hemodynamic changes (cardiac output, heart rate), and incidence of tachyarrhythmias.[12][14]

G cluster_workflow Clinical Trial Workflow screening Patient Screening (Acute MI with LV Failure) randomization Randomization (n=18) screening->randomization group_eno Group 1: this compound IV (n=9) randomization->group_eno 1:1 group_dob Group 2: Dobutamine IV (n=9) randomization->group_dob 1:1 monitoring Data Collection (Hemodynamics, Arrhythmias) group_eno->monitoring group_dob->monitoring analysis Comparative Analysis (Efficacy & Safety) monitoring->analysis

Caption: Workflow for a comparative trial of this compound vs. Dobutamine.
Protocol 2: this compound vs. Levosimendan in Refractory Cardiogenic Shock

  • Study Design: A prospective, randomized, controlled, single-center clinical trial.[17]

  • Patient Population: 32 patients with refractory cardiogenic shock complicating acute myocardial infarction, requiring additional inotropic support despite standard therapy (including revascularization and intra-aortic balloon pump).[17]

  • Intervention:

    • Levosimendan Group (n=16): Infusion of Levosimendan (12 µg/kg over 10 min, followed by 0.1-0.2 µg/kg/min for 23 hours).[17]

    • This compound Group (n=16): Infusion of this compound (0.5 mg/kg loading dose, followed by 2-10 µg/kg/min continuously).[17]

  • Key Measurements: Invasive hemodynamic parameters, cumulative catecholamine doses, and clinical signs of inflammation.[17]

  • Primary Endpoint: Survival rate at 30 days.[17]

Protocol 3: The ESSENTIAL Trials (Oral this compound vs. Placebo)
  • Study Design: Two identical, randomized, double-blind, placebo-controlled, parallel-group trials (ESSENTIAL I and II).[19][20]

  • Patient Population: Patients with NYHA class III-IV heart failure symptoms, left ventricular ejection fraction ≤30%, and a recent history of worsening heart failure.[19][22]

  • Intervention:

    • This compound Group: Low-dose oral this compound.

    • Placebo Group: Matching placebo.

    • All patients received guideline-recommended background therapy, including beta-blockers.[20]

  • Co-Primary Endpoints:

    • Composite of time to all-cause mortality or cardiovascular hospitalization.[19]

    • Change in 6-minute walk test distance at 6 months.[22]

    • Patient Global Assessment at 6 months.[22]

References

Safety Operating Guide

Navigating the Safe Handling of Enoximone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Enoximone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a selective phosphodiesterase 3 (PDE3) inhibitor.[1][2] While some safety data sheets (SDS) do not classify this compound as hazardous under the Globally Harmonized System (GHS), others recommend specific personal protective equipment, indicating a potential for risk upon exposure. Given its potent pharmacological activity and the conflicting safety information, a conservative approach to handling is strongly advised to minimize occupational exposure.

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum PPE requirements for various activities involving this compound. These recommendations are based on a comprehensive risk assessment approach, factoring in the potential for dust generation, splashes, and aerosolization.

Activity Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Receiving/Unpacking Double Nitrile GlovesSafety GlassesStandard Lab CoatNot typically required if packaging is intact
Weighing/Transferring (Solid) Double Nitrile GlovesTightly fitting safety goggles or face shieldImpervious GownN95 or higher-rated respirator (in the absence of a ventilated enclosure)
Solution Preparation Double Nitrile GlovesTightly fitting safety goggles and face shieldImpervious GownNot typically required if performed in a chemical fume hood
In Vitro/In Vivo Administration Double Nitrile GlovesSafety Glasses with side shieldsStandard Lab CoatNot typically required
Waste Disposal Double Nitrile GlovesSafety Glasses with side shieldsStandard Lab CoatNot typically required
Spill Cleanup Double Nitrile GlovesTightly fitting safety goggles and face shieldImpervious GownN95 or higher-rated respirator

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical. The following step-by-step guide details the procedures for each stage of the compound's lifecycle in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear single-use nitrile gloves during this process.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Inventory: Maintain an accurate inventory of the compound, including the date of receipt and the amount.

Engineering and Administrative Controls
  • Ventilation: All procedures involving the handling of solid this compound, such as weighing and preparing stock solutions, should be conducted in a certified chemical fume hood or a powder containment hood to prevent the generation of dust and aerosols.[3]

  • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.

  • Hygiene: Prohibit eating, drinking, and smoking in areas where this compound is handled. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Handling Procedures
  • Weighing: When weighing solid this compound, use a disposable weigh boat. Handle with care to avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation: Collect all this compound-contaminated waste, including empty containers, used PPE, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Do not dispose of this compound or its containers in the regular trash or down the drain.[5][6][7]

This compound Handling Workflow

Enoximone_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Ventilated Enclosure) cluster_post Post-Handling Phase Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Planning Procedural Planning & PPE Donning Storage->Planning Weighing Weighing Solid this compound Planning->Weighing Proceed to Handling Solubilization Solution Preparation Weighing->Solubilization Experiment Experimental Use (In Vitro / In Vivo) Solubilization->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Complete Experiment Doffing PPE Doffing Decontamination->Doffing Waste Segregate Hazardous Waste Doffing->Waste Disposal Licensed Disposal Waste->Disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enoximone
Reactant of Route 2
Reactant of Route 2
Enoximone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.